molecular formula C8H14N4O5 B15572280 Dihydro-5-azacytidine CAS No. 62402-31-7; 62488-57-7

Dihydro-5-azacytidine

Cat. No.: B15572280
CAS No.: 62402-31-7; 62488-57-7
M. Wt: 246.22 g/mol
InChI Key: LJIRBXZDQGQUOO-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dihydro-5-azacytidine is a white powder. (NTP, 1992)
Dihydro-5-Azacytidine is a synthetic nucleoside analogue of deoxycytidine. This compound inhibits DNA methyltransferase, thereby interfering with abnormal DNA methylation patterns that are associated with genetic instability in some tumor cells. Inhibition of this enzyme may restore expression of tumor-suppressor genes and result in antitumor activity. (NCI04)
NSC-264880 refers to 5,6-dihydro-5-azacytidine hydrochloride

Properties

IUPAC Name

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h3-6,13-15H,1-2H2,(H3,9,10,11,16)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIRBXZDQGQUOO-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C(NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O5
Record name 5,6-DIHYDRO-5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20204
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62402-31-7 (hydrochloride)
Record name 5,6-Dihydro-5-azacytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7020471
Record name 5,6-Dihydro-5-azacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5,6-dihydro-5-azacytidine is a white powder. (NTP, 1992)
Record name 5,6-DIHYDRO-5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20204
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), H > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Borate buffer > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol 1 - 3 (mg/mL), McOH 5 - 10 (mg/mL), CHCl < 1 (mg/mL)
Record name 5,6-DIHYDRO-5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20204
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIHYDRO -5- AZACYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/264880%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

62488-57-7
Record name 5,6-DIHYDRO-5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20204
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dihydro-5-azacytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62488-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-5-azacytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-dihydro-5-azacytidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,6-Dihydro-5-azacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDRO-5-AZACYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0627D8VG1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

360 to 365 °F (NTP, 1992)
Record name 5,6-DIHYDRO-5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20204
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Dihydro-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-5-azacytidine (DHAC), a synthetic nucleoside analog of deoxycytidine, represents a significant advancement in the field of epigenetic cancer therapy. Developed as a hydrolytically stable alternative to 5-azacytidine (B1684299), DHAC exhibits potent antitumor activity by inhibiting DNA methyltransferase, leading to the re-expression of tumor suppressor genes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Introduction

Epigenetic modifications, particularly DNA methylation, play a crucial role in the regulation of gene expression and the development of cancer. Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many malignancies, leading to their transcriptional silencing. The development of agents that can reverse this process has been a key focus of cancer research.

5-azacytidine was one of the first DNA methyltransferase inhibitors to be discovered and show clinical efficacy. However, its utility has been limited by its instability in aqueous solutions. This led to the development of this compound (DHAC), a more stable analog with retained biological activity. This document details the scientific journey of DHAC, from its chemical synthesis to its preclinical and early clinical evaluation.

Discovery and Rationale

The primary motivation for the development of this compound was to overcome the chemical instability of its parent compound, 5-azacytidine. The triazine ring of 5-azacytidine is susceptible to hydrolysis, leading to a short half-life in aqueous solutions and posing challenges for formulation and administration. By reducing the 5,6-double bond in the triazine ring, researchers created a more stable molecule that retains the essential pharmacophore for DNA methyltransferase inhibition.

Synthesis of this compound

The synthesis of this compound is achieved through the borohydride (B1222165) reduction of 5-azacytidine. This process involves the reduction of the C5-C6 double bond in the triazine ring.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • 5-azacytidine

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Water

Procedure:

  • Reduction: 5-azacytidine is dissolved in an appropriate solvent, such as a mixture of ethanol and water.

  • Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C) with stirring. The reaction is monitored for the disappearance of the starting material.

  • Acid Hydrolysis: Upon completion of the reduction, the reaction mixture is acidified with hydrochloric acid. This step hydrolyzes the intermediate borate (B1201080) complex to yield this compound.

  • Isolation and Purification: The resulting this compound hydrochloride salt is isolated, for example, by crystallization from the reaction mixture. The product can be further purified by recrystallization from a suitable solvent system to obtain a high-purity compound.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

This compound exerts its primary biological effect as a DNA methyltransferase (DNMT) inhibitor.[1]

Signaling Pathway

DHAC_Mechanism cluster_cell Cancer Cell DHAC This compound (DHAC) DHAC_P DHAC-Monophosphate DHAC->DHAC_P Phosphorylation DHAC_TP DHAC-Triphosphate DHAC_P->DHAC_TP Phosphorylation DNA Cellular DNA DHAC_TP->DNA Incorporation into DNA DNMT1 DNA Methyltransferase 1 (DNMT1) DNA->DNMT1 DNMT1 binds to DHAC-containing DNA Degradation Proteasomal Degradation DNMT1->Degradation Covalent trapping and subsequent degradation Hypomethylation DNA Hypomethylation TSG Tumor Suppressor Gene Reactivation Hypomethylation->TSG Apoptosis Apoptosis TSG->Apoptosis

Caption: Mechanism of action of this compound (DHAC).

DHAC is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This triphosphate analog is then incorporated into replicating DNA in place of deoxycytidine triphosphate. The presence of DHAC in the DNA strand traps DNA methyltransferase 1 (DNMT1) in a covalent complex, leading to the depletion of active enzyme and subsequent proteasomal degradation.[2] The loss of DNMT1 activity results in passive demethylation of the genome during subsequent rounds of DNA replication. This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis or cell cycle arrest in cancer cells.

Preclinical and Clinical Data

In Vitro Antitumor Activity

This compound has demonstrated significant antitumor activity in preclinical models. Studies using the L1210 murine leukemia cell line have been instrumental in characterizing its cytotoxic effects.[3]

Table 1: In Vitro Antitumor Activity of this compound against L1210 Leukemia Cells

ParameterValueReference
Maximum Log Cell Kill1.5 logs[4]
Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in mice have provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Dose (i.v.)2000 mg/kg (LD10)[4]
Peak Plasma Concentration (Cmax)317 µM[1]
Elimination Half-life (t₁/₂ α)1.03 h[1]
Elimination Half-life (t₁/₂ β)5 h[1]
Phase I Clinical Trial Data

A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors to determine its safety, tolerability, and pharmacokinetic profile.

Table 3: Phase I Clinical Trial Data for this compound

ParameterValueReference
Patient PopulationAdvanced Solid Tumors
Dosing ScheduleEscalating doses administered as a 24-hour continuous intravenous infusion every 28 days
Maximum Tolerated Dose (MTD)7 g/m²
Dose-Limiting ToxicityPleuritic chest pain
Steady-State Plasma Concentration at MTD10.0 - 20.5 µg/mL
Total Body Clearance311 ± 76 mL/min/m²
Post-infusion Half-life1 - 2 hours

Experimental Protocols

In Vitro Antiproliferative Assay (L1210 Cells)

Objective: To determine the cytotoxic effect of this compound on L1210 murine leukemia cells.

Materials:

  • L1210 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • This compound (stock solution in sterile water or PBS)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include untreated control wells.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) by plotting a dose-response curve.

DNA Hypomethylation Assay (HPLC-based)

Objective: To quantify the global DNA methylation levels in cells treated with this compound.

Materials:

  • Genomic DNA isolation kit

  • DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Deoxynucleoside standards (dC, dG, dA, dT, and 5-mdC)

Procedure:

  • Genomic DNA Isolation: Treat cells with this compound for a specified period. Isolate high-quality genomic DNA using a commercial kit.

  • DNA Hydrolysis: Digest the genomic DNA to individual deoxynucleosides using a cocktail of enzymes.

  • HPLC Analysis: Inject the hydrolyzed DNA sample onto the HPLC system. Separate the deoxynucleosides using a gradient elution.

  • Quantification: Detect the deoxynucleosides by UV absorbance at 260 nm. Quantify the amount of 5-methyl-2'-deoxycytidine (B118692) (5-mdC) and total deoxycytidine (dC) by comparing the peak areas to a standard curve generated with known concentrations of the deoxynucleoside standards.

  • Data Analysis: Calculate the percentage of global DNA methylation as: [(5-mdC) / (5-mdC + dC)] x 100%.

Logical Workflow for Drug Development

Drug_Development_Workflow Discovery Discovery & Rationale (Instability of 5-azacytidine) Synthesis Chemical Synthesis (Borohydride Reduction) Discovery->Synthesis InVitro In Vitro Studies (Antitumor Activity) Synthesis->InVitro Preclinical_PK Preclinical Pharmacokinetics (Mouse Models) InVitro->Preclinical_PK PhaseI Phase I Clinical Trial (Safety & Dosing) Preclinical_PK->PhaseI Future Further Clinical Development PhaseI->Future

References

An In-depth Technical Guide to the Chemical Properties and Structure of Dihydro-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Dihydro-5-azacytidine (DHAC). It is intended for researchers, scientists, and professionals involved in drug development and epigenetic research. This document details the mechanism of action, experimental protocols, and key physicochemical characteristics of DHAC, a hydrolytically stable analogue of the DNA methyltransferase inhibitor 5-azacytidine (B1684299).

Chemical Properties and Structure

This compound, also known as 5,6-dihydro-5-azacytidine, is a synthetic nucleoside analogue of cytidine.[1] Its structure is characterized by the saturation of the 5,6-double bond in the triazine ring, which confers significantly greater hydrolytic stability compared to its parent compound, 5-azacytidine.[2] This stability allows for more sustained exposure in biological systems.

Chemical Structure: 4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one[3]

Molecular Formula: C₈H₁₄N₄O₅[4]

Molecular Weight: 246.22 g/mol [4]

Quantitative Physicochemical Data

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available data for DHAC and provides data for the parent compound, 5-azacytidine, for comparative purposes.

PropertyThis compound (DHAC)5-Azacytidine (Parent Compound)Source
Molecular Formula C₈H₁₄N₄O₅C₈H₁₂N₄O₅[4][5]
Molecular Weight 246.22 g/mol 244.20 g/mol [4][5]
Melting Point 182-185 °C (360-365 °F)228-230 °C (decomposes)[5][6]
LogP -2.2-2.2[5][6]
pKa Data not available~7.0 (for the triazine ring)[7]
Solubility in Water Data not available12.21 mg/mL (50 mM)[8]
Solubility in DMSO Soluble (specific mg/mL not available)24.42 mg/mL (100 mM)[6][8]
Solubility in Ethanol Data not available~30 mg/mL[9]
Hydrolytic Stability Significantly more stable than 5-azacytidineUnstable in aqueous solutions, with a half-life dependent on pH and temperature. At pH 7, the half-life is short.[2][10]

Mechanism of Action: Inhibition of DNA Methylation

This compound functions as a DNA methyltransferase (DNMT) inhibitor.[1] Its mechanism of action involves a multi-step process that ultimately leads to the degradation of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division.

  • Cellular Uptake and Metabolism: DHAC is taken up by cells and is phosphorylated to its active triphosphate form.

  • Incorporation into DNA: During DNA replication, this compound triphosphate is incorporated into the newly synthesized DNA strand in place of cytosine.[11]

  • DNMT1 Trapping: The presence of the aza-group at position 5 of the triazine ring allows for the formation of a covalent adduct between the incorporated DHAC and the catalytic site of DNMT1.[1]

  • Proteasomal Degradation of DNMT1: This covalent trapping of DNMT1 on the DNA marks the enzyme for ubiquitination and subsequent degradation by the proteasome.[12] The E3 ubiquitin ligase UHRF1 has been implicated in this process.[13][14]

The depletion of active DNMT1 leads to a passive demethylation of the genome over subsequent rounds of cell division. This can result in the re-expression of silenced tumor suppressor genes and cell differentiation.

DNMT1_Degradation_Pathway Mechanism of DNMT1 Degradation by this compound cluster_0 Cellular Processes cluster_1 DNMT1 Degradation cluster_2 Downstream Effects DHAC This compound DHAC_TP DHAC-Triphosphate DHAC->DHAC_TP Phosphorylation Incorporated_DNA DNA with incorporated DHAC DHAC_TP->Incorporated_DNA DNA_Replication DNA Replication DNA_Replication->Incorporated_DNA DNMT1_DNA_Adduct Covalent DNMT1-DNA Adduct Incorporated_DNA->DNMT1_DNA_Adduct Trapping DNMT1 DNMT1 DNMT1->DNMT1_DNA_Adduct Trapping Ubiquitination Ubiquitination DNMT1_DNA_Adduct->Ubiquitination UHRF1 UHRF1 (E3 Ligase) UHRF1->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded_DNMT1 Degraded DNMT1 Fragments Proteasome->Degraded_DNMT1 DNA_Hypomethylation DNA Hypomethylation Degraded_DNMT1->DNA_Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Reexpression

Mechanism of DNMT1 Degradation by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis and Purification of this compound

Synthesis:

  • Dissolution: Dissolve 5-azacytidine in a suitable solvent such as methanol.

  • Catalytic Hydrogenation: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for several hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification (via HPLC):

  • Column: Utilize a reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate, can be effective.[11]

  • Detection: Monitor the elution at a suitable UV wavelength, such as 242 nm.

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Lyophilization: Lyophilize the collected fractions to obtain the final product as a solid.

Synthesis_Purification_Workflow Synthesis and Purification Workflow for this compound Start 5-Azacytidine Dissolution Dissolve in Methanol Start->Dissolution Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Dissolution->Hydrogenation Monitoring Monitor by TLC/HPLC Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Reaction Complete Concentration Concentrate in vacuo Filtration->Concentration Crude_Product Crude this compound Concentration->Crude_Product HPLC_Purification Reverse-Phase HPLC Crude_Product->HPLC_Purification Fraction_Collection Collect Fractions HPLC_Purification->Fraction_Collection Lyophilization Lyophilize Fraction_Collection->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Synthesis and Purification Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound (DHAC) stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.

  • Drug Treatment: The next day, treat the cells with various concentrations of DHAC (prepared by serial dilution of the stock solution in culture medium). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of DHAC that inhibits cell growth by 50%).

DNA Methylation Analysis (Bisulfite Sequencing)

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution. The process involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing reveal the methylation status of the original DNA.

Materials:

  • Genomic DNA isolated from control and DHAC-treated cells

  • Bisulfite conversion kit

  • PCR primers specific for the bisulfite-converted DNA sequence of the gene of interest

  • Taq polymerase suitable for bisulfite-treated DNA

  • PCR purification kit

  • Cloning vector and competent E. coli (for clonal sequencing) or next-generation sequencing platform

Protocol:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from cells treated with DHAC and from untreated control cells.

  • Bisulfite Conversion: Treat 200 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit, following the manufacturer's instructions. This step converts unmethylated cytosines to uracil.

  • PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using primers designed to be specific for the converted sequence (i.e., they should not contain CpG sites).

  • PCR Product Purification: Purify the PCR product using a gel extraction or PCR purification kit.

  • Sequencing:

    • Clonal Sequencing: Clone the purified PCR product into a suitable vector and transform into E. coli. Sequence a number of individual clones (e.g., 10-20) to determine the methylation pattern of individual DNA strands.

    • Next-Generation Sequencing: Alternatively, prepare a library from the purified PCR product for high-throughput sequencing, which allows for a more quantitative assessment of methylation levels across a population of cells.

  • Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site in the target region. Compare the methylation levels between DHAC-treated and control samples.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Conceptual) Cell_Culture Cancer Cell Lines Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Treatment->Cytotoxicity_Assay DNA_Isolation Isolate Genomic DNA Treatment->DNA_Isolation Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression IC50 Determine IC50 Cytotoxicity_Assay->IC50 In_Vivo_Treatment Administer this compound IC50->In_Vivo_Treatment Inform Dosing Bisulfite_Sequencing Bisulfite Sequencing DNA_Isolation->Bisulfite_Sequencing Methylation_Analysis Analyze DNA Methylation Changes Bisulfite_Sequencing->Methylation_Analysis Methylation_Analysis->Gene_Expression Correlate Ex_Vivo_Analysis Ex Vivo Analysis of Tumors (Methylation, Gene Expression) Gene_Expression->Ex_Vivo_Analysis Validate Animal_Model Xenograft/Transgenic Mouse Model Animal_Model->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth In_Vivo_Treatment->Tumor_Growth Toxicity_Assessment Assess Toxicity In_Vivo_Treatment->Toxicity_Assessment Tumor_Growth->Ex_Vivo_Analysis

Preclinical Evaluation Workflow

Conclusion

This compound represents a promising second-generation DNA methyltransferase inhibitor with enhanced stability compared to its predecessor, 5-azacytidine. Its ability to induce DNA hypomethylation and reactivate silenced genes underscores its potential as a therapeutic agent in various malignancies. This guide provides a foundational understanding of its chemical properties, mechanism of action, and relevant experimental protocols to aid researchers in their exploration of this compound. Further investigation is warranted to fully elucidate its quantitative physicochemical properties and to optimize its therapeutic application.

References

The Biochemical Pharmacology of Dihydro-5-azacytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-5-azacytidine (DHAC, NSC 264880) is a hydrolytically stable analogue of the epigenetic modifier 5-azacytidine (B1684299).[1][2] This stability allows for administration via prolonged intravenous infusion, a significant advantage over its parent compound.[1][3] DHAC exhibits antileukemic activity and functions primarily as a DNA methyltransferase (DNMT) inhibitor, leading to DNA hypomethylation and the potential re-expression of silenced tumor suppressor genes.[4][5] This technical guide provides a comprehensive overview of the biochemical pharmacology of DHAC, including its mechanism of action, metabolism, and pharmacokinetic profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA methyltransferase, the enzyme responsible for maintaining DNA methylation patterns.[5] Unlike its parent compound, 5-azacytidine, which is unstable in aqueous solutions, DHAC's saturated 5,6-bond confers hydrolytic stability.[1][6] The proposed mechanism involves the following steps:

  • Cellular Uptake: DHAC is transported into the cell.

  • Anabolic Activation: Inside the cell, DHAC is phosphorylated to its active triphosphate forms, this compound triphosphate (DHACTP) and dihydro-5-aza-2'-deoxycytidine triphosphate (DHAdCTP).[4][7]

  • Incorporation into Nucleic Acids: These active metabolites are incorporated into both RNA and DNA.[7]

  • DNMT Inhibition: When incorporated into DNA, the 5-azacytosine (B16484) ring of DHAC covalently traps DNA methyltransferase, leading to the depletion of the enzyme and subsequent passive demethylation of the genome during DNA replication.[6][8] This results in DNA hypomethylation.[4]

This inhibition of DNA methylation can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer.[5][9]

Signaling Pathway Diagram

DHAC_Mechanism_of_Action DHAC This compound (DHAC) Cell_Membrane Cellular Uptake DHAC->Cell_Membrane DHAC_intracellular Intracellular DHAC Cell_Membrane->DHAC_intracellular Phosphorylation Phosphorylation (e.g., by Uridine-Cytidine Kinase) DHAC_intracellular->Phosphorylation DHACTP DHACTP Phosphorylation->DHACTP DHAdCTP DHAdCTP Phosphorylation->DHAdCTP RNA_Polymerase RNA Polymerase DHACTP->RNA_Polymerase DNA_Polymerase DNA Polymerase DHAdCTP->DNA_Polymerase RNA Incorporation into RNA RNA_Polymerase->RNA DNA Incorporation into DNA DNA_Polymerase->DNA DNMT DNA Methyltransferase (DNMT) DNA->DNMT DNMT_Inhibition Covalent Trapping and Inhibition of DNMT DNMT->DNMT_Inhibition traps Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Biological_Effect Antitumor Activity Gene_Reactivation->Biological_Effect

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacokinetics and cellular effects of this compound.

Table 1: Pharmacokinetic Parameters of this compound
ParameterSpeciesDoseValueReference
Peak Plasma Concentration Mouse2000 mg/kg (LD10)317 µM[4]
Plasma Half-life (t½ α) Mouse2000 mg/kg (LD10)1.03 h[4]
Plasma Half-life (t½ β) Mouse2000 mg/kg (LD10)5 h[4]
Steady-State Plasma Concentration Human7 g/m² (MTD)10.0 - 20.5 µg/mL[1][3]
Total Body Clearance Human7 g/m² (MTD)311 ± 76 mL/min/m²[1]
Post-infusion Half-life Human7 g/m² (MTD)1 - 2 h[1]
Urinary Excretion (unchanged) Human7 g/m² (MTD)8 - 20% of administered dose[1][3]
Table 2: Cellular Metabolism and Effects of this compound
ParameterCell LineConcentrationValueReference
Peak [³H]DHACTP Concentration CEM/OIC50110.3 ± 30.7 µM (at 9 h)[7]
Peak [³H]DHACTP Concentration CEM/dCk(-)IC5096.3 ± 41.9 µM (at 12 h)[7]
Peak [³H]DHAdCTP Concentration CEM/OIC5013.5 ± 7.7 µM (at 4 h)[7]
Peak [³H]DHAdCTP Concentration CEM/dCk(-)IC5080.8 ± 13.8 µM (at 12 h)[7]
Incorporation into RNA (plateau) CEM/OIC50552.6 ± 7.8 pmol/10⁷ cells[7]
Incorporation into RNA (plateau) CEM/dCk(-)IC504256.3 ± 631.0 pmol/10⁷ cells[7]
Incorporation into DNA (plateau) CEM/OIC5064.55 ± 10.0 pmol/10⁷ cells[7]
Incorporation into DNA (plateau) CEM/dCk(-)IC50395.5 ± 145.4 pmol/10⁷ cells[7]
DNA Hypomethylation (L1210/0) MouseLD10 dose25.06% reduction[4]
DNA Hypomethylation (L1210/dCK(-)) MouseLD10 dose46.32% reduction[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

High-Performance Liquid Chromatography (HPLC) for DHAC Quantification in Plasma

This protocol is based on the methods described for measuring DHAC in plasma, urine, and ascites.[1]

Objective: To quantify the concentration of this compound in biological fluids.

Materials:

  • Reverse-phase HPLC system with a UV detector

  • C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer

  • Perchloric acid

  • Internal standard (e.g., a structurally similar, non-interfering compound)

  • Plasma, urine, or ascites samples

Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • To 100 µL of sample, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 50 µL of 10% perchloric acid.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • HPLC Analysis:

    • Inject a 20 µL aliquot of the prepared supernatant onto the C18 column.

    • Elute with a mobile phase consisting of a phosphate buffer and acetonitrile gradient.

    • Monitor the eluate at a specific UV wavelength (e.g., 240 nm).

  • Quantification:

    • Generate a standard curve by spiking known concentrations of DHAC into control plasma.

    • Calculate the peak area ratio of DHAC to the internal standard.

    • Determine the concentration of DHAC in the unknown samples by interpolating from the standard curve.

Experimental Workflow Diagram

HPLC_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation: - Add Internal Standard - Protein Precipitation (Perchloric Acid) - Centrifugation Start->Sample_Prep Supernatant_Transfer Transfer Supernatant Sample_Prep->Supernatant_Transfer HPLC_Injection Inject onto HPLC System Supernatant_Transfer->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Analysis Data Analysis: - Peak Integration - Standard Curve Generation - Concentration Calculation Detection->Data_Analysis End End: DHAC Concentration Determined Data_Analysis->End

Caption: Workflow for DHAC quantification by HPLC.

In Vitro Clonogenic Assay

This protocol is a generalized method based on the principles of clonogenic assays used to assess the cytostatic effects of DHAC.[10]

Objective: To determine the long-term survival and proliferative capacity of cancer cells after treatment with this compound.

Materials:

  • Cancer cell line (e.g., L1210)

  • Complete cell culture medium

  • This compound (DHAC)

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell concentration.

    • Seed a known number of cells (e.g., 500 cells/well) into 6-well plates.

  • Drug Treatment:

    • Allow cells to attach overnight.

    • Treat cells with a range of DHAC concentrations for a specified duration (e.g., 24 to 72 hours).[10]

    • Include a vehicle-treated control group.

  • Colony Formation:

    • After treatment, remove the drug-containing medium and wash the cells with PBS.

    • Add fresh, drug-free medium to each well.

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction as a function of DHAC concentration to generate a dose-response curve.

Resistance Mechanisms

Resistance to DHAC, similar to other nucleoside analogues, can arise through various mechanisms. While specific studies on DHAC resistance are limited, mechanisms observed for the related compound 5-aza-2'-deoxycytidine (decitabine) are likely relevant.[11] These include:

  • Reduced Cellular Uptake: Decreased expression of nucleoside transporters (e.g., hENT1) can limit the entry of the drug into the cell.[11]

  • Impaired Phosphorylation: Mutations or reduced expression of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of the drug, can prevent its activation.[11]

  • Increased Drug Inactivation: Elevated levels of cytidine (B196190) deaminase can lead to the deamination and inactivation of DHAC.[12]

Conclusion

This compound is a stable and potent DNA hypomethylating agent with demonstrated antitumor activity. Its favorable pharmacokinetic profile, allowing for prolonged infusion, addresses a key limitation of its parent compound, 5-azacytidine. The ability of DHAC to induce DNA hypomethylation and re-activate silenced genes provides a strong rationale for its continued investigation and development as an epigenetic therapeutic agent in oncology. Further research into its mechanisms of resistance and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

References

A Technical Guide to Dihydro-5-azacytidine (DHAC) and its Role in DNA Hypomethylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. Aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers, leading to their silencing and contributing to tumorigenesis. Dihydro-5-azacytidine (DHAC), a stable analogue of 5-azacytidine (B1684299), is a potent DNA hypomethylating agent. This document provides a comprehensive technical overview of DHAC, detailing its mechanism of action, the signaling pathways involved in its activity, and standardized experimental protocols for its evaluation. By functioning as a mechanism-based inhibitor of DNA methyltransferases (DNMTs), DHAC induces passive demethylation of the genome, leading to the re-expression of silenced genes. Compared to its parent compounds, DHAC exhibits lower cytotoxicity while maintaining comparable hypomethylating efficacy, making it a compound of significant interest for epigenetic therapy.[1]

Introduction to this compound (DHAC)

This compound (specifically 2′-deoxy-5,6-dihydro-5-azacytidine, or DHDAC) is a second-generation nucleoside analogue belonging to the family of DNA methyltransferase inhibitors that includes 5-azacytidine (Azacitidine) and 2'-deoxy-5-azacytidine (Decitabine, DAC).[1] The key structural difference in DHAC is the saturation of the 5,6-double bond in the azacytosine ring. This modification confers greater hydrolytic stability, overcoming a major limitation of Azacitidine and Decitabine (B1684300).[1] While initially investigated for its anti-HIV activity, DHAC was later discovered to possess unexpected and potent DNA hypomethylating capabilities.[2] Its ability to induce gene reactivation at concentrations that are less cytotoxic than DAC positions it as a promising candidate for further preclinical and clinical investigation in the field of epigenetic cancer therapy.[1]

Core Mechanism of DHAC-Induced DNA Hypomethylation

The primary mechanism of action for DHAC is the irreversible inhibition of DNA methyltransferases, the enzymes responsible for maintaining DNA methylation patterns. This process can be broken down into several key steps:

  • Cellular Uptake and Metabolic Activation : As a nucleoside analogue, DHAC is transported into the cell via nucleoside transporters.[3] Inside the cell, it is phosphorylated by cellular kinases, including deoxycytidine kinase, to its active triphosphate form, 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) triphosphate.[4]

  • Incorporation into DNA : During the S-phase of the cell cycle, the activated triphosphate form of DHAC is incorporated into newly synthesized DNA strands, substituting for deoxycytidine.[5][6]

  • Covalent Trapping of DNMT1 : DNA methyltransferase 1 (DNMT1), the enzyme responsible for copying methylation patterns to daughter DNA strands during replication, recognizes the incorporated DHAC residue. When DNMT1 attempts to transfer a methyl group to the 5-position of the azacytosine ring, a stable, irreversible covalent adduct is formed between the enzyme and the DNA.[5][6][7]

  • Proteasomal Degradation of DNMT1 : The covalently trapped DNMT1 is recognized by the cellular machinery as damaged and is subsequently targeted for degradation by the proteasome.[8][9] This leads to a rapid and profound depletion of cellular DNMT1 levels.[10]

  • Passive DNA Hypomethylation : With the depletion of active DNMT1, the cell loses its ability to maintain methylation patterns through subsequent rounds of DNA replication. This results in a progressive, passive loss of methylation across the genome, a state known as DNA hypomethylation.[6][11]

  • Reactivation of Silenced Genes : The reduction of DNA methylation, particularly at hypermethylated CpG islands in the promoter regions of tumor suppressor genes, can reverse their transcriptional silencing.[5][12] The restored gene expression can induce downstream anti-tumor effects such as cell cycle arrest, differentiation, and apoptosis.

This multi-step process effectively reverses the epigenetic silencing caused by aberrant DNA methylation.

G cluster_cell Target Cell DHAC_in DHAC (extracellular) Transport Nucleoside Transporters DHAC_in->Transport Uptake DHAC_intra DHAC (intracellular) Transport->DHAC_intra Activation Phosphorylation (Deoxycytidine Kinase) DHAC_intra->Activation Metabolic Activation DHAC_TP DHAC-Triphosphate Activation->DHAC_TP DNA_Rep DNA Replication (S-Phase) DHAC_TP->DNA_Rep Incorporation DNA_DHAC DNA with incorporated DHAC DNA_Rep->DNA_DHAC Covalent_Adduct Covalent DNMT1-DNA Adduct (Enzyme Trapping) DNA_DHAC->Covalent_Adduct DNMT1 DNMT1 Enzyme DNMT1->Covalent_Adduct Irreversible Binding Proteasome Proteasomal Degradation Covalent_Adduct->Proteasome DNMT1_depleted Depletion of free DNMT1 Proteasome->DNMT1_depleted Passive_Hypo Passive DNA Hypomethylation (Loss of 5-mC) DNMT1_depleted->Passive_Hypo Leads to Gene_ReEx Re-expression of Silenced Genes Passive_Hypo->Gene_ReEx Results in

Caption: Core mechanism of DHAC-induced DNA hypomethylation.

Signaling Pathway Interactions

While the primary action of DHAC is on the DNA methylation machinery, its downstream effects and efficacy can be modulated by other cellular signaling pathways. Studies on the related compound 5-Azacytidine have shown a correlation between DNMT1 expression and the activity of the RAS/MEK/ERK signaling pathway.[13][14] This suggests a potential feedback loop or crosstalk where the efficacy of a DNMT1 inhibitor like DHAC could be influenced by the status of oncogenic signaling pathways.

  • RAS/MEK/ERK Pathway : This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • Influence on DNMT1 : Activation of the MEK/ERK pathway can lead to increased expression of DNMT1.[14] Conversely, inhibiting this pathway can decrease DNMT1 levels.[13]

  • Therapeutic Implications : This interplay suggests that combining DHAC with MEK/ERK inhibitors could be a synergistic strategy. DHAC would deplete existing DNMT1, while the MEK/ERK inhibitor would suppress its new synthesis, potentially leading to a more profound and sustained hypomethylation.

G cluster_pathway Crosstalk between DHAC Action and RAS/MEK/ERK Signaling GF Growth Factors RAS RAS GF->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription DNMT1_exp DNMT1 Gene Expression Transcription->DNMT1_exp Activates DNMT1 DNMT1 Protein DNMT1_exp->DNMT1 Translation Degradation DNMT1 Degradation DNMT1->Degradation Target of DHAC DHAC DHAC->Degradation Induces

Caption: Interaction of DHAC with the RAS/MEK/ERK signaling pathway.

Quantitative Data

The following tables summarize key quantitative findings from comparative studies involving DHAC and related compounds.

Table 1: Comparative Cytotoxicity and Hypomethylating Activity Data derived from a study on various 5-azacytidine nucleosides.[1]

CompoundCell LineIC50 (µM)Global 5-mC Reduction (%) at 1 µM
DHDAC (DHAC) MOLM-13~5.0~35%
OCI-AML3~3.0~40%
DAC MOLM-13~0.8~45%
OCI-AML3~0.5~50%

Note: Lower IC50 indicates higher cytotoxicity. DHDAC (DHAC) is significantly less cytotoxic than DAC while achieving a comparable level of global DNA hypomethylation.

Table 2: Gene Re-expression Analysis (qRT-PCR) Fold-change in mRNA expression after 72h treatment with 1 µM of the indicated compound in OCI-AML3 cells.[1]

Gene TargetDHDAC (DHAC) Fold ChangeDAC Fold Change
CDKN2B~15-fold~20-fold
THBS1~8-fold~12-fold

Note: Both compounds effectively reactivate the expression of these hypermethylated tumor suppressor genes.

Table 3: Dosing in Preclinical Animal Models Examples of dosages used in various animal studies for 5-aza compounds.

CompoundAnimal ModelDose RangeRoute of AdministrationReference
5-azacytidineMouse0.15 - 25 mg/kgIntraperitoneal, Subcutaneous[15]
5-aza-2'-deoxycytidineTRAMP Mouse0.25 mg/kgIntraperitoneal[16]
5-azacytidineXenograft Mouse (HCC)0.25 - 0.5 µ g/injection Intratumoral[17]
5-azacytidineXenograft Mouse (AML)1 mg/kgIntraperitoneal[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DHAC.

Cell Culture and DHAC Treatment

This protocol provides a general framework for treating adherent or suspension cancer cell lines.

  • Cell Seeding : Plate cells (e.g., human AML or MDS cell lines) at a density that allows for logarithmic growth for the duration of the experiment (typically 72-96 hours). Refer to specific cell line protocols for optimal seeding densities.[19][20]

  • DHAC Preparation : Prepare a stock solution of DHAC (e.g., 10 mM in DMSO or PBS) and store at -80°C. Immediately before use, dilute the stock solution to the desired final concentrations (e.g., 0.1 µM to 10 µM) in pre-warmed complete cell culture medium.

  • Treatment : Replace the existing medium with the DHAC-containing medium. For suspension cells, pellet the cells by centrifugation and resuspend in the treatment medium.

  • Incubation : Incubate cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2. Due to the mechanism of action requiring DNA replication, longer incubation times (at least 48-72 hours) are often necessary to observe significant hypomethylation.[21]

  • Harvesting : After incubation, harvest cells for downstream analysis. Collect both the cells (for DNA, RNA, and protein extraction) and the conditioned medium if required.

Quantification of Global DNA Methylation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for accurately quantifying global levels of 5-methylcytosine (B146107) (5mC).[22][23]

  • Genomic DNA Extraction : Isolate high-quality genomic DNA from treated and control cells using a commercial DNA extraction kit. Ensure the DNA is free of RNA contamination.

  • DNA Hydrolysis : Digest 1 µg of genomic DNA into individual nucleosides using a DNA degradation enzyme mix (e.g., nuclease P1, followed by alkaline phosphatase).[24]

  • LC Separation : Separate the resulting deoxyribonucleosides (dC, dG, dA, dT, and 5-mC) using Ultra Performance Liquid Chromatography (UPLC) with a C18 reversed-phase column.[25]

  • MS/MS Detection : Analyze the column eluate using a triple quadrupole mass spectrometer (QqQ) operating in multiple reaction monitoring (MRM) mode.[25] Monitor the specific mass transitions for deoxycytidine and 5-methyldeoxycytidine.

  • Quantification : Calculate the percentage of 5-mC using the ratio of the signal intensity of 5-mC to the sum of the signal intensities of 5-mC and deoxycytidine. %5mC = [5mC / (5mC + dC)] * 100

Site-Specific Methylation Analysis by Bisulfite Sequencing

Bisulfite sequencing provides single-nucleotide resolution of methylation patterns at specific genomic loci.[26][27]

  • Bisulfite Conversion : Treat 500 ng to 1 µg of high-quality genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Efficient conversion is critical to avoid false-positive results.[28]

  • PCR Amplification : Design primers specific to the bisulfite-converted DNA sequence of the target region (e.g., a CpG island in a gene promoter). Perform PCR to amplify the region of interest. Note that due to the conversion, the two original DNA strands are no longer complementary and must be amplified separately if strand-specific information is needed.[29]

  • Sequencing :

    • Sanger Sequencing : For analysis of a few clones, the PCR product can be cloned into a plasmid vector, followed by Sanger sequencing of individual colonies.

    • Next-Generation Sequencing (NGS) : For high-throughput or genome-wide analysis (WGBS), the amplified library is sequenced using an NGS platform.[26][30]

  • Data Analysis : Align the sequencing reads to an in-silico converted reference genome. The methylation status of each CpG site is determined by comparing the sequenced base to the reference. A cytosine that remains a 'C' was methylated, while one that is read as a 'T' was unmethylated.

Analysis of Gene Re-expression by qRT-PCR

This protocol measures changes in mRNA levels of specific genes following DHAC treatment.

  • RNA Extraction : Isolate total RNA from treated and control cells using a suitable RNA extraction kit. Treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR : Perform real-time PCR using a qPCR machine with a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Use primers specific for the gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis : Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method. The results are typically expressed as a fold change in the treated sample relative to the untreated control.

G cluster_workflow Experimental Workflow for DHAC Characterization cluster_dna DNA Analysis cluster_rna RNA Analysis cluster_protein Protein Analysis Start Cell Culture Treatment (Control vs. DHAC) Harvest Harvest Cells Start->Harvest Extract DNA / RNA / Protein Extraction Harvest->Extract Global_Meth Global Methylation (LC-MS/MS) Extract->Global_Meth Site_Meth Site-Specific Methylation (Bisulfite Sequencing) Extract->Site_Meth Gene_Exp Gene Expression (qRT-PCR) Extract->Gene_Exp DNMT_Level DNMT1 Protein Level (Western Blot) Extract->DNMT_Level Result_Hypo Quantify Hypomethylation Global_Meth->Result_Hypo Site_Meth->Result_Hypo Result_ReEx Measure Gene Re-expression Gene_Exp->Result_ReEx Result_DNMT Confirm DNMT1 Depletion DNMT_Level->Result_DNMT

Caption: Workflow for evaluating the efficacy of DHAC.

Conclusion

This compound is a promising DNA hypomethylating agent with a well-defined mechanism of action centered on the irreversible trapping and subsequent degradation of DNMT1. Its enhanced stability and favorable cytotoxicity profile compared to earlier-generation compounds make it an attractive candidate for epigenetic therapies.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate its efficacy, from global changes in the epigenome to specific gene reactivation events. Understanding the interplay between DHAC and other cellular signaling pathways, such as RAS/MEK/ERK, will be crucial for designing rational combination therapies to maximize clinical benefit in the treatment of hematological malignancies and other cancers driven by epigenetic dysregulation.

References

The Preclinical Journey of Dihydro-5-azacytidine: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Dihydro-5-azacytidine (DHAC), a nucleoside analog with demonstrated antitumor activity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic pathways, this document serves as a vital resource for professionals engaged in the research and development of novel cancer therapeutics.

Quantitative Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of this compound has been investigated in various animal models. The following tables summarize the key quantitative data obtained from these studies, offering a comparative look at the drug's behavior across different species.

Table 1: Pharmacokinetic Parameters of this compound in Foxhounds Following a Single Intravenous Infusion

ParameterDog 1Dog 2
Dose 300 mg/kg300 mg/kg
t½ α (alpha half-life) 5.78 min7.41 min
t½ β (beta half-life) 1.57 h2.25 h
t½ γ (gamma half-life) 22.0 h21.6 h

Data compiled from a study on the pharmacokinetics of DHAC in foxhounds. The plasma concentration-time data was analyzed using a three-compartment open model. [cite: ]

Table 2: Pharmacokinetic Parameters of this compound in Tumor-Bearing Mice

ParameterValue
Dose 1500 mg/kg (LD10)
Peak Plasma Concentration (Cmax) 317 µM
t½ α (alpha half-life) 1.03 h
t½ β (beta half-life) 5 h

Data from a study investigating the biochemical pharmacology of DHAC in mice injected with L1210/0 tumor cells.[1][2]

Cellular Metabolism and Anabolite Formation

The antitumor activity of this compound is contingent on its intracellular conversion to active metabolites that can be incorporated into DNA and RNA. Studies in human lymphoid cell lines have elucidated the formation of these key anabolites.

Table 3: Intracellular Concentrations of this compound Anabolites in Human Lymphoid Cell Lines

Cell LineAnabolitePeak Concentration (µM)Time to Peak (hours)
CCRF-CEM/0 [³H]DHACTP110.3 ± 30.79
[³H]DHAdCTP13.5 ± 7.74
CCRF-CEM/dCk(-) [³H]DHACTP96.3 ± 41.912
[³H]DHAdCTP80.8 ± 13.812

Data from a study on the cellular metabolism of DHAC in wild-type (CCRF-CEM/0) and deoxycytidine kinase-deficient (CCRF-CEM/dCk(-)) human lymphoid cell lines.[3]

Table 4: Incorporation of this compound Anabolites into Nucleic Acids of Human Lymphoid Cell Lines

Cell LineNucleic AcidPlateau Level (pmol/10⁷ cells)
CCRF-CEM/0 RNA552.6 ± 7.8
DNA64.55 ± 10.0
CCRF-CEM/dCk(-) RNA4256.3 ± 631.0
DNA395.5 ± 145.4

This table illustrates the extent of incorporation of DHAC metabolites into the nucleic acids of the studied cell lines.[3]

Experimental Protocols

Understanding the methodologies employed in preclinical studies is crucial for data interpretation and replication. This section outlines the key experimental protocols used to generate the pharmacokinetic and metabolism data presented above.

Pharmacokinetic Study in Foxhounds
  • Animal Model: Two male foxhounds were used in the study.

  • Drug Administration: this compound was administered as a rapid intravenous infusion at a dose of 300 mg/kg.

  • Sample Collection: Blood samples were collected at various time points following drug administration.

  • Analytical Method: Plasma concentrations of DHAC were determined using a high-performance liquid chromatography (HPLC) assay.

  • Data Analysis: The plasma concentration-time data were fitted to a three-compartment open model with first-order elimination using the NONLIN computer program to calculate pharmacokinetic parameters. [cite: ]

Cellular Metabolism Study in Human Lymphoid Cell Lines
  • Cell Lines: The human lymphoid cell lines CCRF-CEM/0 (wild-type) and CCRF-CEM/dCk(-) (deoxycytidine kinase-deficient) were utilized.

  • Drug Incubation: Cells were incubated with their respective IC50 concentrations of [³H]DHAC for 24 hours.

  • Sample Collection: Aliquots of cells were removed at predetermined intervals.

  • Nucleotide Extraction: The collected cells were extracted to isolate acid-soluble nucleotides.

  • Analytical Method: The concentrations of DHAC nucleotides in the cell extracts were quantified using HPLC.

  • Nucleic Acid Incorporation: The amount of radiolabeled DHAC anabolites incorporated into DNA and RNA was also determined.[3]

Visualizing the Metabolic Pathway and Experimental Workflow

To further clarify the processes involved in the action of this compound, the following diagrams, generated using the DOT language, illustrate its metabolic activation pathway and a typical experimental workflow for in vitro metabolism studies.

Metabolic Activation of this compound

The intracellular activation of DHAC is a critical step for its therapeutic efficacy. It is a prodrug that requires phosphorylation to its active triphosphate forms. Evidence suggests that deoxycytidine kinase (dCk) plays a significant role in the initial phosphorylation step.[4] The subsequent phosphorylation steps to the diphosphate (B83284) and triphosphate forms are carried out by other cellular kinases.

Metabolic_Pathway_of_DHAC cluster_phosphorylation Phosphorylation Cascade DHAC This compound (DHAC) DHAC_MP DHAC-Monophosphate DHAC->DHAC_MP dCk / UCK DHAC_DP DHAC-Diphosphate DHAC_MP->DHAC_DP Nucleoside Monophosphate Kinase DHAC_TP DHAC-Triphosphate (DHACTP) DHAC_DP->DHAC_TP Nucleoside Diphosphate Kinase DHA_dCTP Deoxy-DHAC-Triphosphate (DHAdCTP) DHAC_DP->DHA_dCTP Ribonucleotide Reductase RNA RNA DHAC_TP->RNA Incorporation DNA DNA DHA_dCTP->DNA Incorporation Inhibition Inhibition of DNA Methyltransferase DNA->Inhibition

Caption: Metabolic activation pathway of this compound (DHAC).

Experimental Workflow for In Vitro Metabolism Analysis

The following diagram outlines a typical workflow for investigating the cellular metabolism of this compound in cancer cell lines. This process involves drug treatment, sample collection, extraction of metabolites, and subsequent analysis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CCRF-CEM) start->cell_culture drug_treatment Incubate with [³H]DHAC cell_culture->drug_treatment sample_collection Collect Cell Samples at Time Points drug_treatment->sample_collection extraction Extract Nucleotides (Acid Soluble Fraction) sample_collection->extraction hplc HPLC Analysis extraction->hplc data_analysis Quantify DHAC Metabolites hplc->data_analysis end End data_analysis->end

Caption: Workflow for in vitro metabolism analysis of DHAC.

Conclusion

This technical guide has provided a detailed examination of the preclinical pharmacokinetics and metabolism of this compound. The summarized quantitative data, outlined experimental protocols, and visual representations of the metabolic pathway and experimental workflow offer valuable insights for researchers and drug development professionals. A thorough understanding of these fundamental aspects is paramount for the continued development and potential clinical application of DHAC as an anticancer agent. Further studies in additional preclinical models are warranted to build a more comprehensive understanding of its pharmacokinetic profile and to facilitate its translation into clinical settings.

References

Dihydro-5-azacytidine's Impact on Gene Expression and Reactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-5-azacytidine, more commonly known as Decitabine (DAC), is a cornerstone of epigenetic therapy, particularly in the treatment of myelodysplastic syndromes (MDS).[1][2] As a hypomethylating agent, its primary mechanism involves the inhibition of DNA methyltransferases, leading to the reactivation of genes silenced by aberrant DNA methylation, a hallmark of many cancers.[3][4] This technical guide provides an in-depth exploration of Decitabine's core mechanisms, its multifaceted effects on gene expression, and the experimental protocols used to elucidate these actions.

Core Mechanism of Action

Decitabine is a cytidine (B196190) analog that, upon incorporation into replicating DNA, acts as an irreversible inhibitor of DNA methyltransferases (DNMTs).[5] The process unfolds as follows:

  • Cellular Uptake and Activation: Decitabine is transported into the cell and phosphorylated into its active triphosphate form.

  • DNA Incorporation: During DNA replication, Decitabine triphosphate is incorporated into the newly synthesized DNA strand in place of cytosine.

  • DNMT Trapping: When DNMTs attempt to methylate the incorporated Decitabine, a covalent bond is formed between the enzyme and the drug.[5] This "traps" the DNMT, marking it for degradation.

  • Passive Demethylation: The depletion of active DNMTs prevents the maintenance of methylation patterns during subsequent rounds of cell division.[1][2] This leads to a passive, genome-wide loss of methylation.[5]

  • DNA Damage Response: The formation of Decitabine-DNMT adducts in the DNA can be recognized as a form of DNA damage, triggering a DNA damage response (DDR).[3][5] This can lead to cell cycle arrest and apoptosis, contributing to the drug's cytotoxic effects.[5][6]

Decitabine_Mechanism cluster_cell Cancer Cell DAC Decitabine (DAC) DAC_TP DAC Triphosphate DAC->DAC_TP Phosphorylation DNA_Rep DNA Replication DAC_TP->DNA_Rep Incorporated_DNA DAC-Incorporated DNA DNA_Rep->Incorporated_DNA DNMT_Adduct DAC-DNMT Adduct (DNA Damage) Incorporated_DNA->DNMT_Adduct DNMT DNA Methyltransferase (DNMT) DNMT->DNMT_Adduct Hypomethylation Passive DNA Hypomethylation DNMT_Adduct->Hypomethylation DNMT Depletion DDR DNA Damage Response (DDR) DNMT_Adduct->DDR Gene_Reactivation Gene Reactivation Hypomethylation->Gene_Reactivation Apoptosis Apoptosis DDR->Apoptosis DDR_Pathway DAC_DNA Decitabine in DNA DNMT_Adduct Covalent DAC-DNMT Adduct DAC_DNA->DNMT_Adduct Lesion DNA Lesion Recognition DNMT_Adduct->Lesion Checkpoint Cell Cycle Checkpoint Activation (e.g., G2/M Arrest) Lesion->Checkpoint gH2AX γH2AX Foci Formation Lesion->gH2AX Repair DNA Repair Pathways (BER, MMR, HR, NHEJ) Checkpoint->Repair Apoptosis Apoptosis Repair->Apoptosis Failure / Extensive Damage Survival Cell Survival (Repair Successful) Repair->Survival Success Experimental_Workflow cluster_exp Experimental Workflow Start Cancer Cell Line Treatment Decitabine Treatment (vs. Vehicle Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split DNA_Extract Genomic DNA Extraction Split->DNA_Extract RNA_Extract Total RNA Extraction Split->RNA_Extract Bisulfite Bisulfite Conversion DNA_Extract->Bisulfite RNA_Lib RNA-seq Library Prep & Sequencing RNA_Extract->RNA_Lib WGBS_Lib WGBS Library Prep & Sequencing Bisulfite->WGBS_Lib Methyl_Analysis Methylation Data Analysis (DMR Identification) WGBS_Lib->Methyl_Analysis Expr_Analysis Expression Data Analysis (DEG Identification) RNA_Lib->Expr_Analysis Integration Integrative Analysis Methyl_Analysis->Integration Expr_Analysis->Integration

References

Dihydro-5-azacytidine: A Technical Guide to Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydro-5-azacytidine (DHAC) is a hydrolytically stable analogue of the epigenetic drug 5-azacytidine (B1684299) (5-aza-C), developed to overcome the chemical instability of its parent compound.[1][2][3] Like 5-aza-C, DHAC exhibits antileukemic activity primarily through the inhibition of DNA methylation, a key epigenetic mechanism.[1] Understanding the cellular transport, metabolic activation, and subsequent incorporation of DHAC into nucleic acids is critical for optimizing its therapeutic potential and developing strategies to overcome potential resistance. This guide provides an in-depth analysis of these processes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic pathways.

Introduction to this compound

Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in cancer. Hypomethylating agents, such as 5-azacytidine and its deoxy analogue decitabine (B1684300), function as cytosine analogues that, upon incorporation into DNA, trap DNA methyltransferase (DNMT) enzymes, leading to passive demethylation during DNA replication.[4][5][6][7] While effective, 5-azacytidine is unstable in aqueous solutions due to a hydrolytically labile 5,6-imino bond.[2] this compound was synthesized to address this limitation, offering enhanced stability that permits administration by prolonged intravenous infusion.[2] Its mechanism of action is centered on its ability to be metabolized within the cell and incorporated into both RNA and DNA, ultimately causing DNA hypomethylation.[1]

Cellular Uptake and Intracellular Transport

As a nucleoside analogue, DHAC requires active transport across the cell membrane to exert its biological effects. While specific transporters for DHAC have not been exclusively detailed, the uptake of its parent compound, 5-azacytidine, is known to be mediated by nucleoside transporter proteins. The human equilibrative nucleoside transporter 1 (hENT1) has been identified as a key transporter for 5-azacytidine in leukemia cells.[8] It is highly probable that DHAC utilizes the same or similar facilitated nucleoside transport systems to enter the cell.[9][10]

Intracellular Metabolism and Activation

Once inside the cell, DHAC undergoes a series of enzymatic conversions to become pharmacologically active. This process, known as anabolic activation, involves sequential phosphorylation to yield its corresponding triphosphate derivatives.

  • Phosphorylation to DHAC Triphosphate (DHACTP): DHAC is first phosphorylated by cellular kinases to DHAC monophosphate (DHACMP), then diphosphate (B83284) (DHACDP), and finally to the active ribonucleoside triphosphate, DHACTP. This active form can be directly incorporated into RNA.[11]

  • Conversion to Deoxyribonucleoside Triphosphate (DHAdCTP): A portion of the DHAC diphosphate (DHACDP) is converted by ribonucleotide reductase to its deoxy form, 5,6-dihydro-5-aza-2'-deoxycytidine diphosphate (DHAdCDP).

  • Phosphorylation to DHAdCTP: DHAdCDP is subsequently phosphorylated to 5,6-dihydro-5-aza-2'-deoxycytidine triphosphate (DHAdCTP).

  • Incorporation into Nucleic Acids: DHACTP is a substrate for RNA polymerases and is incorporated into RNA. DHAdCTP is a substrate for DNA polymerases and is incorporated into DNA, which is the primary mechanism for DNMT inhibition.[1][5]

DHAC_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DHAC_out DHAC Transporter Nucleoside Transporter (e.g., hENT1) DHAC_out->Transporter DHAC_in DHAC DHACMP DHAC-MP DHAC_in->DHACMP Kinases DHACDP DHAC-DP DHACMP->DHACDP Kinases DHACTP DHACTP DHACDP->DHACTP Kinases DHAdCDP DHAdCDP DHACDP->DHAdCDP Ribonucleotide Reductase RNA RNA Incorporation DHACTP->RNA DHAdCTP DHAdCTP DHAdCDP->DHAdCTP Kinases DNA DNA Incorporation DHAdCTP->DNA DNMT_Inhibition DNMT Inhibition & DNA Hypomethylation DNA->DNMT_Inhibition Transporter->DHAC_in Experimental_Workflow cluster_separation Separation A 1. Cell Culture (e.g., CCRF-CEM) B 2. Treatment with Radiolabeled [3H]DHAC A->B C 3. Cell Harvesting (at predetermined intervals) B->C D 4. Acid Extraction (e.g., with perchloric acid) C->D E 5a. Acid-Soluble Fraction (Contains Nucleotides) D->E F 5b. Acid-Insoluble Pellet (Contains DNA/RNA) D->F G 6a. HPLC Analysis E->G I 6b. Nucleic Acid Digestion & Separation F->I H 7a. Quantify DHAC Metabolites (DHACTP, DHAdCTP) G->H J 7b. Liquid Scintillation Counting I->J K 8b. Quantify [3H]DHAC Incorporation into DNA & RNA J->K Metabolic_Influence cluster_wt Wild-Type Cells (CEM/O) (Normal dCk activity) cluster_mutant dCk-Deficient Cells (CEM/dCk-) (Altered Salvage Pathway) DHAC DHAC DHACDP DHAC-DP DHAC->DHACDP Phosphorylation DHAdCTP_wt DHAdCTP (Peak: 13.5 µM) DHACDP->DHAdCTP_wt Ribonucleotide Reductase & Kinase Activity DHAdCTP_mutant DHAdCTP (Peak: 80.8 µM) DHACDP->DHAdCTP_mutant Ribonucleotide Reductase & Kinase Activity DNA_incorp_wt DNA Incorporation (64.5 pmol/10⁷ cells) DHAdCTP_wt->DNA_incorp_wt DNA_incorp_mutant DNA Incorporation (395.5 pmol/10⁷ cells) DHAdCTP_mutant->DNA_incorp_mutant label_mutant 6x Higher Accumulation DHAdCTP_mutant->label_mutant label_incorp 6x Higher Incorporation DNA_incorp_mutant->label_incorp

References

A Comparative Analysis of the Hydrolytic Stability of Dihydro-5-azacytidine and 5-azacytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolytic stability of Dihydro-5-azacytidine (DHAC) compared to its parent compound, 5-azacytidine (B1684299). Understanding the chemical stability of these nucleoside analogs is critical for their handling, formulation, and clinical application, particularly in the context of their roles as DNA methyltransferase (DNMT) inhibitors.

Introduction: The Challenge of Instability in 5-Azacytidine

5-azacytidine is a pyrimidine (B1678525) analog that has demonstrated significant efficacy in the treatment of myelodysplastic syndromes. However, its clinical utility is hampered by its inherent instability in aqueous solutions. The triazine ring of 5-azacytidine is susceptible to hydrolytic cleavage, leading to a rapid loss of the active compound. This instability necessitates careful handling and administration protocols to ensure optimal therapeutic effect.

In contrast, this compound was developed as a hydrolytically stable analog of 5-azacytidine.[1][2] This enhanced stability is achieved through the saturation of the 5,6-double bond within the triazine ring, a key structural modification that fundamentally alters its susceptibility to hydrolysis.[3] This guide will explore the chemical basis for this stability difference, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the degradation pathway and comparative stability.

Chemical Basis of Hydrolytic Instability

The hydrolytic instability of 5-azacytidine stems from the electrophilic nature of the C6 position in its triazine ring, which is susceptible to nucleophilic attack by water. This initiates a ring-opening reaction, forming a labile intermediate, N-formylguanylribosylurea.[4] This intermediate can then undergo an irreversible degradation to guanylribosylurea.

This compound's stability is attributed to the absence of the 5,6-imino bond present in the parent compound.[1] The saturation of this bond to a single bond in DHAC prevents the initial nucleophilic attack by water, thereby inhibiting the hydrolytic degradation cascade observed with 5-azacytidine.[3]

Quantitative Comparison of Hydrolytic Stability

The following tables summarize the available quantitative data on the hydrolytic stability of 5-azacytidine. While specific quantitative stability data for this compound is less prevalent in the literature due to its high stability, it is consistently reported as being stable in aqueous solutions.[1]

Table 1: Hydrolytic Stability of 5-Azacytidine as a Function of pH

pHTemperature (°C)Half-life (t½)Comments
< 1Not specifiedNot specifiedDegradation follows apparent first-order kinetics.[5]
2.6 - 8.5Not specifiedNot specifiedBiphasic degradation kinetics are observed.[5]
6.550Not specifiedExhibits maximum stability.[5]
7.0Not specifiedMost stable pHThe hydrolysis profile shows a V-shape with the most stable point at pH 7.0.[4]
7.45090 minutesThe half-life of the compound in phosphate-buffered saline.[6]
AlkalineNot specifiedRapid decompositionThe drug quickly decomposes in alkaline media.[7]

Table 2: General Stability Observations for 5-Azacytidine and this compound

CompoundAqueous StabilityKey Structural Feature Affecting Stability
5-Azacytidine Unstable, with degradation being pH and temperature-dependent.[5][7] A 10% loss is observed in 2-3 hours at room temperature in lactated Ringer's solution.[6]5,6-imino double bond in the triazine ring
This compound Stable in aqueous solution.[1][3] This stability allows for prolonged intravenous infusion.[1]Saturation of the 5,6-double bond

Experimental Protocols for Assessing Hydrolytic Stability

The stability of nucleoside analogs like 5-azacytidine and this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the degradation of these compounds over time.

  • Objective: To separate the parent compound from its degradation products and quantify their respective concentrations.

  • Methodology:

    • Sample Preparation: Prepare solutions of the test compound (e.g., 5-azacytidine) in aqueous buffers of varying pH.

    • Incubation: Incubate the solutions at controlled temperatures.

    • Sampling: At specific time intervals, withdraw aliquots of the solutions.

    • Chromatographic Separation: Inject the aliquots into an HPLC system. A common method for 5-azacytidine utilizes a strong cation-exchanger column (e.g., Aminex A-6) with an ammonium (B1175870) formate (B1220265) buffer as the mobile phase.[4]

    • Detection: Use a UV detector to monitor the elution of the compounds. 5-azacytidine and its degradation products have distinct retention times.

    • Quantification: Determine the concentration of the remaining parent compound at each time point by comparing its peak area to a standard curve.

    • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., first-order, biphasic) and calculate the half-life.

Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the overall degradation process, particularly the initial ring-opening of 5-azacytidine.

  • Objective: To follow the degradation of 5-azacytidine by observing changes in its UV absorbance spectrum.

  • Methodology:

    • Sample Preparation: Dissolve 5-azacytidine in a temperature-controlled cuvette containing a buffer of a specific pH.

    • Spectral Scans: Record the UV-Vis spectrum of the solution at regular time intervals.

    • Data Analysis: The hydrolytic opening of the triazine ring in 5-azacytidine results in a significant change in molar absorptivity at specific wavelengths (e.g., 240 nm).[8] By monitoring the change in absorbance over time, the kinetics of the degradation can be studied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of degradation products and understanding the mechanism of hydrolysis.

  • Objective: To identify the chemical structures of the intermediates and final products of hydrolysis.

  • Methodology:

    • Sample Preparation: Dissolve a 13C-labeled version of 5-azacytidine (e.g., 6-13C-5-azacytidine) in an appropriate deuterated solvent buffered to the desired pH.[4]

    • NMR Analysis: Acquire 13C-NMR spectra over time.

    • Structural Elucidation: The chemical shifts and coupling constants in the NMR spectra provide detailed information about the molecular structure of the species in solution, allowing for the unequivocal identification of intermediates like N-formylguanylribosylurea and the final degradation products.[4]

Visualizing Degradation and Stability

The following diagrams, generated using Graphviz (DOT language), illustrate the hydrolytic degradation pathway of 5-azacytidine and the logical relationship of stability between the two compounds.

G cluster_0 Hydrolytic Degradation of 5-Azacytidine A 5-Azacytidine (Unstable Triazine Ring) B Nucleophilic Attack by Water A->B Susceptible at C6 C Reversible Ring Opening B->C D N-formylguanylribosylurea (Labile Intermediate) C->D Equilibrium E Irreversible Decomposition D->E F Guanylribosylurea (Final Degradation Product) E->F

Caption: Hydrolytic degradation pathway of 5-azacytidine.

G cluster_1 Comparative Hydrolytic Stability Azacitidine 5-Azacytidine (5,6-imino double bond) Unstable Hydrolytically Unstable Azacitidine->Unstable DHAC This compound (Saturated 5,6-bond) Stable Hydrolytically Stable DHAC->Stable

Caption: Logical comparison of hydrolytic stability.

Conclusion

The hydrolytic instability of 5-azacytidine presents significant challenges in its clinical use. This compound, through a key structural modification, overcomes this limitation, offering enhanced stability in aqueous environments. This improved stability profile has important implications for drug formulation, administration, and potentially, the therapeutic window of this class of DNMT inhibitors. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the stability of these and other nucleoside analogs, which is essential for the development of more effective and reliable cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Dihydro-5-azacytidine in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dihydro-5-azacytidine, also known as Decitabine (B1684300) (DAC), in in vitro cell culture experiments. Decitabine is a potent DNA methyltransferase (DNMT) inhibitor widely investigated for its anti-cancer properties.[1][2][3][4]

Mechanism of Action

Decitabine is a nucleoside analog of deoxycytidine.[2][3] After cellular uptake, it is phosphorylated into its active triphosphate form and incorporated into replicating DNA.[1][3] Once in the DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, primarily DNMT1, leading to their degradation.[1][2] This depletion of active DNMTs results in passive, replication-dependent demethylation of the genome.[2]

The primary anti-tumor effect of Decitabine at low concentrations is attributed to the hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their re-expression and subsequent cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[1][3][4] At higher concentrations, Decitabine exhibits cytotoxic effects by inducing DNA damage and activating DNA damage response pathways.[1][3][5]

Key Applications in In Vitro Research

  • DNA Demethylation Studies: Investigating the role of DNA methylation in gene regulation and cellular processes.

  • Cancer Cell Biology: Studying the effects of hypomethylation on cancer cell proliferation, apoptosis, and differentiation.[4]

  • Drug Sensitivity and Resistance: Evaluating Decitabine as a standalone therapy or in combination with other anti-cancer agents to overcome drug resistance.[6][7]

  • Epigenetic Reprogramming: Exploring the potential to reprogram epigenetic landscapes in various disease models.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on Decitabine, providing insights into its efficacy across different cell lines and experimental conditions.

Table 1: IC50 Values of Decitabine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationExposure TimeReference
HL-60Acute Promyelocytic Leukemia~438 nM72 hours[8]
KG1aAcute Myeloid Leukemia~43.8 nM96 hours[8]
KARPAS-299Anaplastic Large Cell Lymphoma0.49 µMNot Specified[8]
HCT-116Colon Cancer4.08 ± 0.61 µM24 hours[9]
HCT-116Colon Cancer3.18 ± 0.50 µM48 hours[9]
HELAcute Myeloid Leukemia>100 nM72 hours[10]

Table 2: Effects of Decitabine on Global DNA Methylation

Cell LineDecitabine ConcentrationTreatment DurationReduction in CpG MethylationReference
U2OS0.01 µM96 hoursFrom 53.5% to 41.3%[5]
U2OS0.1 µM96 hoursFrom 53.5% to 17.4% (~67.5% decrease)[5]
U2OS10 µM96 hoursFrom 53.5% to 33.0%[5]

Experimental Protocols

Detailed methodologies for key experiments involving Decitabine are provided below.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This protocol is used to determine the concentration of Decitabine that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Decitabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁴ cells/well and allow them to adhere overnight.[10]

  • Drug Treatment: Prepare serial dilutions of Decitabine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Decitabine-containing medium. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Decitabine).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours).[8][9] Note that Decitabine is unstable in aqueous solutions, so for longer incubation times, the medium should be changed daily with freshly prepared drug.[11]

  • MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization buffer to each well and incubate for an additional 1-2 hours to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 492 nm for some MTT assays) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of DNA Methylation by Methylation-Specific PCR (MSP)

This protocol allows for the analysis of the methylation status of specific gene promoters.

Materials:

  • Cells treated with Decitabine and control cells

  • DNA extraction kit

  • Bisulfite conversion kit

  • Primers specific for methylated and unmethylated DNA sequences of the target gene

  • PCR reagents

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of Decitabine for a specific duration (e.g., 72 hours).

  • Genomic DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a commercial kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for the methylated and unmethylated sequences of the gene of interest.

  • Gel Electrophoresis: Visualize the PCR products on an agarose gel. The presence of a band in the "methylated" reaction indicates the presence of methylation, while a band in the "unmethylated" reaction indicates its absence.[13]

  • Analysis: Compare the band intensities between treated and untreated samples to assess the change in methylation status.

Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the change in expression of specific genes following Decitabine treatment.

Materials:

  • Cells treated with Decitabine and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for the gene of interest and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan master mix

  • Real-time PCR system

Procedure:

  • Cell Treatment: Treat cells with Decitabine as described in the previous protocols.

  • Total RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • RT-qPCR: Set up the RT-qPCR reaction with primers for the target gene and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.[14]

Visualizations

Signaling Pathway Affected by Decitabine

Decitabine_Signaling cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Downstream Cellular Effects Decitabine This compound (Decitabine) dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA_Replication DNA Replication dCTP->DNA_Replication DNA_Incorporation Incorporation into DNA DNA_Replication->DNA_Incorporation DNMT1_Trapping DNMT1 Trapping & Degradation DNA_Incorporation->DNMT1_Trapping DNA_Damage DNA Damage (High Concentrations) DNA_Incorporation->DNA_Damage DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->DNMT1_Trapping DNA_Hypomethylation DNA Hypomethylation DNMT1_Trapping->DNA_Hypomethylation TSG_Reexpression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->TSG_Reexpression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reexpression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reexpression->Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound (Decitabine).

Experimental Workflow for In Vitro Decitabine Studies

Decitabine_Workflow start Start: Cell Culture treatment Treat cells with Decitabine (various concentrations and durations) start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability molecular_analysis Molecular Analysis treatment->molecular_analysis end End: Data Analysis & Interpretation viability->end dna_extraction Genomic DNA Extraction molecular_analysis->dna_extraction rna_extraction Total RNA Extraction molecular_analysis->rna_extraction methylation_analysis DNA Methylation Analysis (e.g., MSP, Bisulfite Sequencing) dna_extraction->methylation_analysis gene_expression Gene Expression Analysis (e.g., RT-qPCR, Microarray) rna_extraction->gene_expression methylation_analysis->end gene_expression->end

Caption: General experimental workflow for in vitro studies with Decitabine.

Logical Relationship of Decitabine's Dual Action

Decitabine_Dual_Action cluster_low Low Concentration cluster_high High Concentration Decitabine Decitabine Treatment Hypomethylation DNA Hypomethylation Decitabine->Hypomethylation Dominant Effect DNA_Damage DNA Damage Decitabine->DNA_Damage Increased Effect Gene_Reexpression Gene Re-expression Hypomethylation->Gene_Reexpression Therapeutic_Effect Therapeutic Effect Gene_Reexpression->Therapeutic_Effect Cytotoxicity Cytotoxicity DNA_Damage->Cytotoxicity

Caption: Concentration-dependent dual action of Decitabine.

References

Dosing and Administration of Dihydro-5-azacytidine in Animal Models of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-5-azacytidine (DHAC), a nucleoside analog and potent DNA methyltransferase (DNMT) inhibitor, is a crucial tool in preclinical cancer research. By inhibiting DNA methylation, DHAC can reactivate epigenetically silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[1][2] Its efficacy is being explored in various cancer models, making standardized dosing and administration protocols essential for reproducible and comparable preclinical data.

These application notes provide a comprehensive overview of DHAC dosing and administration in common animal models of cancer, detailed experimental protocols, and a summary of its mechanism of action.

Quantitative Data Summary

The following tables summarize reported dosing regimens of 5-azacytidine (B1684299) (a closely related and often interchangeably discussed compound) in various animal cancer models. It is crucial to note that optimal dosing can vary significantly based on the animal model, tumor type, and specific research question.

Table 1: Dosing of 5-Azacytidine in Murine Cancer Models

Cancer TypeMouse StrainRoute of AdministrationDosageDosing ScheduleReference
Leukemia (L1210)BDF1Intraperitoneal (i.p.)25 mg/kgDaily for 5 days[3]
Prostate CancerTRAMPIntraperitoneal (i.p.)0.25 - 1.0 mg/kgThrice weekly
Acute Myeloid LeukemiaNOD/SCIDIntraperitoneal (i.p.)5 µg/kgThree consecutive daily doses

Table 2: Dosing of 5-Azacytidine in Rat Cancer Models

Cancer TypeRat StrainRoute of AdministrationDosageDosing ScheduleReference
Not SpecifiedSprague-DawleyIntraperitoneal (i.p.)2.6 or 5.2 mg/kgThree times per week for 34 weeks
Neuropathic Pain ModelSprague-DawleyIntraperitoneal (i.p.)4 mg/kgSingle dose

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (DHAC) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Reconstitution of DHAC:

    • Due to the instability of DHAC in aqueous solutions, it is recommended to prepare a fresh stock solution for each experiment.

    • Dissolve DHAC powder in sterile DMSO to create a stock solution (e.g., 10-100 mM).[4][5] Ensure complete dissolution by vortexing.

    • Store the DMSO stock solution in small aliquots at -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Injection Solution:

    • On the day of administration, thaw a single aliquot of the DHAC stock solution.

    • Dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration for injection.[3]

    • Important: DHAC is unstable in aqueous solutions. Use the prepared injection solution immediately, ideally within one hour of preparation. Keep the solution on ice and protected from light until injection.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared DHAC injection solution

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • 70% ethanol (B145695) for disinfection

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or using a restraint device.

  • Injection Site Identification:

    • Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder and cecum.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.

    • Slowly inject the DHAC solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 3: Subcutaneous (SC) Administration in Rats

Materials:

  • Prepared DHAC injection solution

  • Sterile 1 mL or 3 mL syringe with a 23-25 gauge needle

  • 70% ethanol for disinfection

  • Appropriate animal restraint device or manual restraint

Procedure:

  • Animal Restraint:

    • Restrain the rat securely. For subcutaneous injections, the loose skin over the back (scruff) is a common and easily accessible site.

  • Injection Site Preparation:

    • Disinfect the skin at the injection site with 70% ethanol.

  • Injection:

    • Lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Gently aspirate to check for blood. If blood is present, withdraw the needle and choose a new site.

    • Inject the DHAC solution slowly into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid in the dispersal of the solution.

    • Return the rat to its cage and monitor for any signs of distress or local reaction at the injection site.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[1] As a cytidine (B196190) analog, it becomes incorporated into DNA during replication. This incorporation traps DNMT enzymes, leading to their degradation and a subsequent reduction in overall DNA methylation.[1] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes.[1]

Several key signaling pathways are implicated in the anti-cancer effects of DHAC:

  • Reactivation of Tumor Suppressor Genes: By inhibiting DNMTs, DHAC leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes such as p16, p21, and caspase-8.[6] This restores their expression, leading to cell cycle arrest and apoptosis.

  • Induction of DNA Damage Response: The incorporation of DHAC into DNA can be recognized as a form of DNA damage, activating the p53 signaling pathway.[7] This can further contribute to cell cycle arrest and apoptosis.

Experimental_Workflow start Start prep Prepare DHAC Solution (Fresh, on ice) start->prep treatment Administer DHAC (IP or SC) prep->treatment animal_model Animal Model with Established Tumors animal_model->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor size, Biomarkers) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Assessing Dihydro-5-azacytidine-Induced Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-5-azacytidine (DHAC) is a hydrolytically stable analog of the epigenetic drug 5-azacytidine (B1684299).[1][2] Like its parent compound, DHAC functions as a DNA methyltransferase (DNMT) inhibitor, leading to the passive demethylation of DNA during replication.[1][3] This reactivation of epigenetically silenced genes, including tumor suppressor genes, underlies its potential as an anticancer agent.[3] Accurate and robust methods to assess the extent of DHAC-induced demethylation are crucial for preclinical and clinical research, aiding in dose-response studies, mechanism of action elucidation, and biomarker discovery.

These application notes provide an overview of key methodologies for quantifying global and gene-specific DNA methylation changes following treatment with this compound. Detailed protocols for selected assays are provided to guide researchers in implementing these techniques in their own laboratories.

Mechanism of Action: DNMT Inhibition

This compound, as a cytidine (B196190) analog, is incorporated into replicating DNA. Once incorporated, it forms a covalent bond with DNA methyltransferase 1 (DNMT1), trapping the enzyme and targeting it for proteasomal degradation.[4][5] This depletion of active DNMT1 prevents the methylation of newly synthesized DNA strands, resulting in a passive, replication-dependent demethylation of the genome.

DHAC_Mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication cluster_2 DNMT1 Inhibition cluster_3 Epigenetic Consequence DHAC This compound (DHAC) DHAC_P DHAC Metabolites DHAC->DHAC_P DNA_rep DNA Replication DHAC_P->DNA_rep DHAC_DNA DHAC incorporated into DNA DNA_rep->DHAC_DNA DNMT1_trapped Trapped DNMT1-DNA Adduct DHAC_DNA->DNMT1_trapped DNMT1 Active DNMT1 DNMT1->DNMT1_trapped Degradation Proteasomal Degradation DNMT1_trapped->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Reactivation Gene Reactivation Hypomethylation->Gene_Reactivation

Figure 1: Mechanism of this compound-induced DNA demethylation.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound and its analogs from published studies. These values can serve as a starting point for experimental design.

Table 1: Global Demethylation Induced by this compound and Analogs

CompoundCell LineDoseTreatment DurationPercent HypomethylationReference
This compound (DHAC)L1210/0LD10Not Specified25.06%[1]
This compound (DHAC)L1210/dCK(-)LD10Not Specified46.32%[1]
This compound (DHAC)CCRF-CEMNot Specified5 days~50-60%[6]
2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)CCRF-CEM1 µM5 days~50-60%[6]
2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)HL-601 µM5 days~50-60%[6]

Table 2: Recommended In Vitro Treatment Conditions for Azacitidine Analogs

ParameterRecommended RangeNotesReference
Concentration1 - 10 µMOptimal concentration is cell-line dependent and should be determined empirically.[7]
Treatment Duration24 - 72 hoursTreatment should span at least one cell doubling time.[8]
Media ChangesEvery 24 hoursRecommended for longer treatments due to the potential instability of similar compounds in aqueous solutions.[8]
Post-treatment Period2 - 3 daysA drug-free period allows for the manifestation of demethylation-induced changes in gene expression.[7]

Experimental Protocols

This section provides detailed protocols for assessing both global and gene-specific DNA demethylation induced by this compound.

Protocol 1: Global DNA Demethylation Assessment using Luminometric Methylation Assay (LUMA)

Principle: LUMA is a quantitative method that assesses global DNA methylation by measuring the cleavage of genomic DNA by methylation-sensitive (e.g., HpaII) and insensitive (e.g., MspI) isoschizomers. The number of cleaved sites is quantified via pyrosequencing. An increased HpaII/MspI ratio indicates global hypomethylation.

LUMA_Workflow start Genomic DNA Extraction (Control vs. DHAC-treated) digestion Parallel Digestion with: 1. HpaII + EcoRI 2. MspI + EcoRI start->digestion pyrosequencing Pyrosequencing Reaction (Quantifies overhangs) digestion->pyrosequencing analysis Data Analysis: Calculate (HpaII/EcoRI) / (MspI/EcoRI) ratio pyrosequencing->analysis result Global Methylation Level analysis->result

Figure 2: Workflow for the Luminometric Methylation Assay (LUMA).

Materials:

  • Genomic DNA (gDNA) from control and DHAC-treated cells

  • Restriction enzymes: HpaII, MspI, EcoRI (and corresponding buffers)

  • Pyrosequencing instrument and reagents

  • 96-well plates

  • Nuclease-free water

Procedure:

  • DNA Preparation: Isolate high-quality gDNA from control and DHAC-treated cells. Quantify the DNA concentration and ensure purity (A260/280 ratio of ~1.8).

  • Restriction Digestion:

    • Set up two parallel reactions for each DNA sample in a 96-well plate.

    • Reaction 1 (HpaII/EcoRI): 200 ng gDNA, 1x restriction buffer, 5 units HpaII, 5 units EcoRI.

    • Reaction 2 (MspI/EcoRI): 200 ng gDNA, 1x restriction buffer, 5 units MspI, 5 units EcoRI.

    • Adjust the final volume of each reaction to 20 µL with nuclease-free water.

    • Incubate at 37°C for 4 hours.

  • Pyrosequencing:

    • Transfer the entire digestion reaction to a pyrosequencing plate.

    • Perform pyrosequencing according to the manufacturer's instructions for the instrument. The assay quantifies the incorporation of dNTPs at the overhangs generated by the restriction enzymes.

  • Data Analysis:

    • The pyrosequencing output will provide peak heights corresponding to nucleotide incorporation.

    • Calculate the ratio of HpaII to EcoRI cleavage and MspI to EcoRI cleavage for each sample.

    • The global methylation level is determined by the ratio: (HpaII peak / EcoRI peak) / (MspI peak / EcoRI peak).

    • A higher ratio in DHAC-treated samples compared to controls indicates hypomethylation.

Protocol 2: Gene-Specific Demethylation Analysis using Quantitative Methylation-Specific PCR (qMSP)

Principle: qMSP is a sensitive method to quantify the methylation status of specific CpG sites within a gene promoter or other region of interest. DNA is first treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequently, real-time PCR is performed using two primer sets: one specific for the methylated sequence and another for the unmethylated sequence.

qMSP_Workflow start Genomic DNA Extraction bisulfite Sodium Bisulfite Conversion start->bisulfite qpcr Real-Time PCR with two primer sets: - Methylated-specific (M) - Unmethylated-specific (U) bisulfite->qpcr analysis Quantification of M and U amplicons qpcr->analysis result Percentage of Methylation for a specific gene analysis->result

Figure 3: Workflow for Quantitative Methylation-Specific PCR (qMSP).

Materials:

  • Genomic DNA from control and DHAC-treated cells

  • Bisulfite conversion kit

  • Methylated and unmethylated-specific primers for the gene of interest

  • Real-time PCR instrument and SYBR Green or TaqMan master mix

  • Fully methylated and unmethylated control DNA (for standard curve)

Procedure:

  • Primer Design: Design primers specific for the methylated and unmethylated sequences of your target gene after bisulfite conversion. Ensure primers contain at least one CpG site to confer specificity.

  • Bisulfite Conversion:

    • Treat 500 ng to 1 µg of gDNA with sodium bisulfite using a commercial kit. Follow the manufacturer's protocol.

    • Elute the converted DNA in the provided elution buffer.

  • Standard Curve Preparation:

    • Prepare serial dilutions of fully methylated and fully unmethylated control DNA to create a standard curve for quantifying the amount of methylated and unmethylated DNA in your samples.

  • Real-Time PCR:

    • Set up separate real-time PCR reactions for the methylated and unmethylated primer sets for each sample, control, and standard curve dilution.

    • A typical reaction mix includes: 1x SYBR Green master mix, 300-900 nM of each primer, and 2 µL of bisulfite-converted DNA.

    • Run the PCR on a real-time instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the Ct (cycle threshold) values for each reaction.

    • Use the standard curve to calculate the amount of methylated (M) and unmethylated (U) DNA in each sample.

    • The percentage of methylation for the target gene is calculated as: [M / (M + U)] * 100.

    • Compare the percentage of methylation between control and DHAC-treated samples.

Protocol 3: Visualization of Methylation Changes using Immunohistochemistry (IHC) for 5-mC

Principle: Immunohistochemistry allows for the in situ visualization of 5-methylcytosine (B146107) (5-mC) in tissue sections or cultured cells. A primary antibody specific for 5-mC is used, followed by a labeled secondary antibody for detection. A reduction in signal intensity in DHAC-treated samples compared to controls indicates demethylation.

Materials:

  • Paraffin-embedded tissue sections or cells grown on coverslips (control and DHAC-treated)

  • Deparaffinization and rehydration solutions (xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody against 5-methylcytosine (5-mC)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Sample Preparation:

    • Tissues: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

    • Cells: Fix cells in 4% paraformaldehyde, permeabilize with Triton X-100.

  • Antigen Retrieval:

    • For tissues, perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • DNA Denaturation:

    • Incubate samples in 2N HCl for 30 minutes at 37°C to denature the DNA and expose the 5-mC epitope.

    • Neutralize with 100 mM Tris-HCl (pH 8.5) for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with the primary anti-5-mC antibody (diluted in blocking solution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

  • Detection and Visualization:

    • Develop the signal using a DAB substrate kit according to the manufacturer's instructions.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate and mount with a permanent mounting medium.

  • Analysis:

    • Image the slides using a bright-field microscope.

    • Qualitatively or semi-quantitatively assess the intensity of the brown DAB stain in the nuclei of DHAC-treated samples compared to controls. A decrease in intensity signifies a reduction in global 5-mC levels.

Conclusion

The methods described provide a robust toolkit for assessing the demethylating effects of this compound. The choice of assay will depend on the specific research question, whether a global overview or a gene-specific analysis is required. For a comprehensive understanding, it is often beneficial to combine a global method like LUMA with a gene-specific method like qMSP to validate findings at particular loci of interest. These protocols, along with the provided quantitative data, should serve as a valuable resource for researchers investigating the epigenetic modifications induced by this promising therapeutic agent.

References

Application Note: Quantitative Analysis of Dihydro-5-azacytidine and its Metabolites by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dihydro-5-azacytidine, also known as Decitabine, is a potent hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). As a prodrug, Decitabine requires intracellular phosphorylation to its active triphosphate form, which is then incorporated into DNA, leading to the inhibition of DNA methyltransferases. The primary route of inactivation is deamination by the enzyme cytidine (B196190) deaminase.[1] Understanding the pharmacokinetic profile of Decitabine and its key metabolites is crucial for optimizing therapeutic regimens and for drug development research.

This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Metabolic Pathway of this compound

Decitabine undergoes a series of metabolic transformations to exert its therapeutic effect and is subsequently inactivated and eliminated. The metabolic pathway involves intracellular activation and subsequent catabolism.

Metabolic Pathway of this compound Metabolic Pathway of this compound cluster_0 Intracellular Activation cluster_1 Inactivation Decitabine Decitabine Decitabine Monophosphate Decitabine Monophosphate Decitabine->Decitabine Monophosphate Deoxycytidine Kinase Deaminated Metabolite Deaminated Metabolite Decitabine->Deaminated Metabolite Cytidine Deaminase Decitabine Diphosphate Decitabine Diphosphate Decitabine Monophosphate->Decitabine Diphosphate Nucleotide Monophosphate Kinase Decitabine Triphosphate (Active) Decitabine Triphosphate (Active) Decitabine Diphosphate->Decitabine Triphosphate (Active) Nucleotide Diphosphate Kinase DNA Incorporation DNA Incorporation Decitabine Triphosphate (Active)->DNA Incorporation DNA Polymerase

Metabolic activation and inactivation pathway of this compound.

Experimental Workflow for HPLC Analysis

The following diagram outlines the general workflow for the quantification of this compound and its metabolites from a biological sample.

HPLC Analysis Workflow Experimental Workflow for HPLC Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation e.g., Plasma HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Protein Precipitation or SPE MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

General workflow for the HPLC-MS/MS analysis of Decitabine.

Materials and Methods

Reagents and Materials
  • This compound (Decitabine) reference standard

  • Metabolite reference standards (if available)

  • Internal Standard (IS), e.g., ¹³C¹⁵N₂-Decitabine

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for sample clean-up.

  • Thaw plasma samples on ice to minimize degradation of Decitabine.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol provides a cleaner sample extract compared to protein precipitation.

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of internal standard solution.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation and applications.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) or a HILIC column for polar metabolites.[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound.

Table 1: MRM Transitions for this compound and a Potential Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound229.1113.1
Deaminated MetaboliteTo be determinedTo be determined
Internal StandardTo be determinedTo be determined

Table 2: Typical Method Performance Characteristics

ParameterThis compound
Linearity Range 0.5 - 500 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Discussion

The presented methods provide a robust and sensitive approach for the quantification of this compound in biological matrices. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the required level of sensitivity and the complexity of the matrix. Protein precipitation is faster and more cost-effective, while SPE generally yields cleaner extracts and can improve the LLOQ.[1]

The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response. The instability of Decitabine in biological samples at room temperature necessitates that all sample handling steps be performed on ice to prevent degradation.[2] For clinical samples, the addition of a cytidine deaminase inhibitor, such as tetrahydrouridine, to the collection tubes can help stabilize the parent drug.[2]

The provided HPLC-MS/MS conditions serve as a starting point and should be optimized for the specific analytes and instrumentation used. The separation of the polar metabolites, particularly the phosphorylated forms, may be challenging on a standard C18 column and may require the use of a HILIC column or ion-pairing reagents.

Conclusion

This application note details a comprehensive approach for the quantitative analysis of this compound and its metabolites using HPLC-MS/MS. The provided protocols and methodologies are intended to assist researchers, scientists, and drug development professionals in accurately determining the concentrations of these compounds in biological samples, thereby facilitating pharmacokinetic studies and the development of new therapeutic strategies.

References

Application Notes and Protocols: Studying Gene Silencing in Cancer Cell Lines with Dihydro-5-azacytidine (Decitabine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-5-azacytidine, also known as Decitabine (B1684300), is a potent inhibitor of DNA methyltransferases (DNMTs).[1] In cancer cells, aberrant DNA hypermethylation of promoter regions leads to the silencing of tumor suppressor genes, contributing to tumorigenesis. Decitabine, a cytidine (B196190) analog, is incorporated into DNA during replication and covalently traps DNMTs, leading to their degradation.[1] This results in a passive loss of methylation patterns, the re-expression of silenced tumor suppressor genes, and subsequent anti-cancer effects such as cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide for utilizing Decitabine to study gene silencing in cancer cell lines.

Mechanism of Action

Decitabine is a hypomethylating agent that exerts its anti-cancer effects through epigenetic modification. As a nucleoside analog, it is incorporated into replicating DNA, where it forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzymes.[1] This sequestration of DNMTs prevents the maintenance of DNA methylation patterns during cell division, leading to a passive demethylation of the genome. The reactivation of aberrantly silenced tumor suppressor genes, which are crucial for regulating cell cycle, apoptosis, and differentiation, is a key consequence of this hypomethylation.[1]

Data Presentation

Table 1: In Vitro Efficacy of Decitabine (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
K562Chronic Myeloid Leukemia0.26 ± 0.0296Trypan Blue Exclusion
K562/DAC (Resistant)Chronic Myeloid Leukemia3.16 ± 0.0296Trypan Blue Exclusion
HL-60Acute Promyelocytic LeukemiaNot specified72CellTiter-Glo
KG-1aAcute Myelogenous LeukemiaNot specified72CellTiter-Glo
THP-1Acute Monocytic LeukemiaNot specified72CellTiter-Glo
OCI-AML3Acute Myeloid LeukemiaNot specified72CellTiter-Glo
NALM6B-cell Acute Lymphoblastic Leukemia2.5 (optimal concentration)Not specifiedNot specified
JIMT-1Breast Cancer>10072Alamar Blue
T-47DBreast Cancer>10072Alamar Blue
HCT116 (p53+/+)Colorectal CarcinomaNot specifiedNot specifiedNot specified
HCT116 (p53-/-)Colorectal CarcinomaNot specifiedNot specifiedNot specified
AGSGastric AdenocarcinomaNot specifiedNot specifiedNot specified
A549Lung CarcinomaNot specifiedNot specifiedNot specified
Table 2: Quantitative Effects of Decitabine on Gene Methylation and Expression
Cell LineGeneChange in Methylation (%)Fold Change in ExpressionMethod of Analysis
HCT116Global6% demethylation (AZA), 11% demethylation (DAC)Not ApplicableInfinium Methylation Array
HCT116Cancer-associated genesSignificant reductionNot specifiedInfinium Methylation Array
Breast Cancer Cell LinesDSC3, MASPINSignificant decrease in promoter H3K9 di-methylationDose-dependent reactivationNot specified
MDS-LMAGE-A1, MAGE-A3, SP17Not specifiedIncreasedqRT-PCR
NALM6PPP1CA, BTG2, PTENHypermethylated at baselineUpregulated post-treatmentMSP, qRT-PCR

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cell Lines with Decitabine

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (Decitabine)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed the cancer cells in a 6-well plate at a density of 1 x 10^5 cells/mL in 2 mL of complete medium.[2]

  • Drug Preparation: Prepare a stock solution of Decitabine in PBS or DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0 to 2 µmol/L).[2]

  • Treatment: Add the fresh medium containing the desired concentrations of Decitabine to the cells. A vehicle control (medium with PBS or DMSO) should be included.

  • Incubation and Replenishment: Incubate the cells for the desired treatment duration (e.g., 72-96 hours). As Decitabine is unstable in aqueous solutions, it is recommended to replace the medium with freshly prepared Decitabine-containing medium every 24 hours.[2]

  • Cell Viability Assessment (Trypan Blue Exclusion):

    • After the treatment period, detach the cells (if adherent) and collect the cell suspension.

    • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

    • Calculate the percentage of viable cells and the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: DNA Methylation Analysis by Bisulfite Pyrosequencing

Materials:

  • Genomic DNA isolated from Decitabine-treated and control cells

  • Bisulfite conversion kit

  • PCR primers specific for the gene of interest (designed for bisulfite-converted DNA)

  • PCR amplification kit

  • Pyrosequencing instrument and reagents

Procedure:

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3][4]

  • PCR Amplification: Amplify the bisulfite-converted DNA using primers specifically designed to amplify the region of interest. The PCR product will contain thymine (B56734) in place of unmethylated cytosines and cytosine at the position of methylated cytosines.

  • Pyrosequencing:

    • Immobilize the biotinylated PCR product on streptavidin-coated beads.

    • Anneal a sequencing primer to the single-stranded PCR product.

    • Perform pyrosequencing according to the manufacturer's protocol. The instrument dispenses one dNTP at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.[5]

  • Data Analysis: The software calculates the methylation percentage at each CpG site by quantifying the ratio of cytosine to thymine incorporation.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Total RNA isolated from Decitabine-treated and control cells

  • Reverse transcription kit

  • qPCR primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from cells using a suitable method. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[6]

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[7]

Protocol 4: Protein Expression Analysis by Western Blot

Materials:

  • Cell lysates from Decitabine-treated and control cells

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.[8]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Decitabine_Mechanism_of_Action Decitabine This compound (Decitabine) DNA Cellular DNA Decitabine->DNA Incorporation DNMT DNA Methyltransferase (DNMT) Decitabine->DNMT Trapped_DNMT Decitabine-DNMT Adduct Hypomethylation DNA Hypomethylation Trapped_DNMT->Hypomethylation Leads to Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Results in Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Reactivation->Apoptosis Induces

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Cancer Cell Culture Decitabine_Treatment Decitabine Treatment Cell_Culture->Decitabine_Treatment DNA_Isolation DNA Isolation Decitabine_Treatment->DNA_Isolation RNA_Isolation RNA Isolation Decitabine_Treatment->RNA_Isolation Protein_Isolation Protein Isolation Decitabine_Treatment->Protein_Isolation Bisulfite_Conversion Bisulfite Conversion DNA_Isolation->Bisulfite_Conversion qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR Western_Blot Western Blot Protein_Isolation->Western_Blot Pyrosequencing Pyrosequencing Bisulfite_Conversion->Pyrosequencing

Caption: Experimental workflow for studying gene silencing.

p53_Pathway Decitabine Decitabine DNA_Damage DNA Damage Decitabine->DNA_Damage induces p53 p53 Activation DNA_Damage->p53 p21 p21 (CDKN1A) Upregulation p53->p21 GADD45 GADD45 Upregulation p53->GADD45 Bax Bax Upregulation p53->Bax Cell_Cycle_Arrest G1/G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Decitabine's effect on the p53 signaling pathway.

PI3K_Akt_Pathway Decitabine Decitabine PTEN PTEN Reactivation Decitabine->PTEN induces PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival Inhibition mTOR->Cell_Growth inhibits

Caption: Decitabine's impact on the PI3K/Akt signaling pathway.

References

Application Note: Dihydro-5-azacytidine (Decitabine) in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydro-5-azacytidine, commonly known as Decitabine (B1684300), is a potent antineoplastic agent and a cornerstone of epigenetic therapy.[1] As a hypomethylating agent, it is a deoxycytidine analog that inhibits DNA methyltransferases (DNMTs), leading to the reactivation of epigenetically silenced genes.[2][3] Initially developed as a cytotoxic agent, its role in reversing aberrant DNA methylation has led to its approval by the U.S. Food and Drug Administration (FDA) for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4][5] Its application is now being extensively explored in solid tumors, often in combination with immunotherapy or conventional chemotherapy, to enhance treatment efficacy.[4][6]

Mechanism of Action

Decitabine functions as a prodrug that requires metabolic activation.[7] Upon cellular uptake, it is phosphorylated into its active triphosphate form (DAC-TP). During DNA replication, DAC-TP is incorporated into the newly synthesized DNA strand in place of cytosine.[8] This substitution allows for the formation of an irreversible covalent bond between Decitabine and DNA methyltransferase 1 (DNMT1) during the methylation process.[9] The trapped DNMT1-DNA adduct is recognized by the cellular machinery, leading to the proteasomal degradation of DNMT1.[10][11] The subsequent depletion of active DNMT1 results in passive, replication-dependent demethylation of the genome. This global hypomethylation reactivates tumor suppressor genes and cancer-testis antigens, which can trigger cell cycle arrest, induce apoptosis, and increase tumor cell recognition by the immune system.[5][12]

G Mechanism of Action of Decitabine cluster_cell Cancer Cell DAC Decitabine (DAC) DAC_P DAC-Monophosphate DAC->DAC_P Phosphorylation (by DCK) DAC_TP DAC-Triphosphate (Active Form) DAC_P->DAC_TP Phosphorylation DNA_DAC DNA with incorporated DAC DAC_TP->DNA_DAC Incorporation into DNA DNA Replicating DNA DNA->DNA_DAC DNMT1_Adduct Covalent DNMT1-DNA Adduct DNA_DAC->DNMT1_Adduct DNMT1 Trapping Hypomethylation DNA Hypomethylation DNA_DAC->Hypomethylation Passive Demethylation (Post-Replication) DNMT1 DNMT1 DNMT1->DNMT1_Adduct Proteasome Proteasomal Degradation DNMT1_Adduct->Proteasome Targeting for Degradation Proteasome->DNMT1 DNMT1 Depletion Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis / Cell Cycle Arrest Gene_Reactivation->Apoptosis

Caption: Decitabine is activated via phosphorylation and traps DNMT1 after incorporation into DNA.

Application in Leukemia Research

Decitabine is a primary therapy for MDS and AML, especially for older patients who are not candidates for intensive chemotherapy.[13] Clinical research has demonstrated its efficacy both as a monotherapy and, more prominently, in combination regimens.

Clinical Efficacy Data in Leukemia

IndicationTreatment RegimenPatient PopulationKey Efficacy ResultsCitation(s)
AMLDecitabine + VenetoclaxNewly Diagnosed, ≥75 years or unfit for chemo62% CR + CRh[14]
AMLDecitabine + VenetoclaxRelapsed/Refractory (RR)ORR: 45.5% ; CR: 40.9% ; 1-Year OS: 31.8% [15]
FLT3-ITD AMLDecitabine + Quizartinib + VenetoclaxTreatment-Naive or RR100% Composite Complete Remission[16]
AMLDecitabine Monotherapy (20 mg/m²/day x 5 days)Older Patients (>60 years)24% CR[17]
AMLDecitabine MonotherapySalvage Therapy8.5% CR[13]
MDS / AMLDecitabine + Arsenic TrioxideRelapsed/RefractoryResponse Rate: 32.3% ; Median Survival (MDS): 16.5 months [18]

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Overall Response Rate; OS: Overall Survival.

Application in Solid Tumor Research

While Decitabine monotherapy has shown limited efficacy in solid tumors, low-dose regimens are being actively investigated to sensitize tumors to other treatments.[1][19] The primary mechanism is thought to be immune modulation, where hypomethylation leads to the re-expression of tumor antigens and MHC class I molecules, thereby enhancing anti-tumor immunity.[6]

Clinical & Preclinical Data in Solid Tumors

Cancer TypeTreatment RegimenStudy TypeKey Efficacy ResultsCitation(s)
Refractory Advanced Solid TumorsLow-Dose Decitabine + ChemoimmunotherapyPhase I/II TrialClinical Benefit Rate: 60% [19]
Adrenocortical CarcinomaDecitabine (1.0µM)In VitroCell Proliferation Inhibition: 39-47% at 5 days[20]
Gastric CancerDecitabine + CisplatinIn Vivo (Xenograft)Synergistic inhibition of tumor growth[21]
Advanced Solid Tumors / LymphomasDecitabine + VorinostatPhase I TrialEstablished Maximum Tolerated Dose (MTD) for combination[22]

Mechanisms of Resistance

Resistance to Decitabine is a significant clinical challenge. It can be primary (intrinsic) or secondary (acquired). Pharmacological mechanisms are often implicated in primary resistance.[23] A key factor is the balance between the activating enzyme, deoxycytidine kinase (DCK), and the inactivating enzyme, cytidine (B196190) deaminase (CDA).[24] A high CDA/DCK expression ratio leads to increased degradation of Decitabine and reduced phosphorylation into its active form, thereby conferring resistance.[23][24] At relapse, malignant cells can exhibit shifts in pyrimidine (B1678525) metabolism gene expression that are unfavorable for the processing of Decitabine.[7][25]

G Pharmacological Resistance to Decitabine cluster_resistance Mechanisms of Decitabine Resistance DAC Decitabine DCK Deoxycytidine Kinase (DCK) (Activation) DAC->DCK Phosphorylation CDA Cytidine Deaminase (CDA) (Inactivation) DAC->CDA Deamination Active_DAC Active DAC-TP DCK->Active_DAC Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite Efficacy Therapeutic Efficacy Active_DAC->Efficacy Resistance Drug Resistance Low_DCK Decreased DCK Expression Low_DCK->DCK Inhibits High_CDA Increased CDA Expression High_CDA->CDA Enhances High_CDA_DCK_Ratio High CDA/DCK Ratio High_CDA_DCK_Ratio->Resistance

Caption: Resistance to Decitabine is driven by reduced activation (low DCK) and increased inactivation (high CDA).

Protocols

The following protocols are generalized methodologies based on published research and should be optimized for specific cell lines and experimental goals.

1. In Vitro Cell Viability Assay

This protocol describes a method to assess the cytotoxic effects of Decitabine on cancer cell lines.

G start Start step1 1. Cell Seeding Seed cells (e.g., 5x10^4 cells/well) in 96-well plates. start->step1 step2 2. Incubation Incubate for 24h to allow adherence. step1->step2 step3 3. Decitabine Treatment Add varying concentrations of Decitabine (e.g., 1 nM to 20 µM). Include DMSO control. step2->step3 step4 4. Daily Media Change Replace medium and re-add fresh Decitabine every 24h for 72-120h. step3->step4 step5 5. Viability Assessment Add MTT or other viability reagent (e.g., CellTiter-Glo®). step4->step5 step6 6. Measurement Read absorbance or luminescence on a plate reader. step5->step6 step7 7. Data Analysis Calculate % viability vs. control and determine IC50 values. step6->step7 end End step7->end

Caption: Workflow for determining the in vitro cytotoxicity of Decitabine on cancer cell lines.

Methodology:

  • Cell Culture: Culture human leukemia (e.g., HL-60, U937) or solid tumor cell lines in appropriate media (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[26][27]

  • Stock Solution: Prepare a 10 mM stock solution of Decitabine in 100% DMSO and store at -80°C.[27]

  • Seeding: Seed cells in 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to attach for 24 hours.[26][27]

  • Treatment: Treat cells with a range of Decitabine concentrations (e.g., 1 nM to 20 µM). Include a vehicle control (DMSO). Because of Decitabine's instability in aqueous solutions, it is crucial to replace the medium and add fresh drug every 24 hours.[28]

  • Incubation: Incubate cells for a total of 72 to 120 hours.

  • Viability Measurement: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).[27]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

2. In Vivo Xenograft Model Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Decitabine in a mouse xenograft model.

Methodology:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 1x10⁶ to 5x10⁶ cells into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 × Length × Width²) two to three times per week.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing and Administration:

    • Leukemia Models: Dosing can be based on clinically relevant regimens, adjusted for mouse physiology.

    • Solid Tumor Models: Administer Decitabine via intravenous (IV) or intraperitoneal (IP) injection. A sample regimen could be based on a low-dose schedule, such as 0.5-1.0 mg/kg for 5 consecutive days each week.[21] For combination studies, Decitabine is often given prior to the chemotherapeutic agent.[21]

    • The control group should receive the vehicle (e.g., sterile PBS).

  • Efficacy Endpoints:

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Body weight (as a measure of toxicity), overall survival.

  • Termination: Euthanize mice when tumors reach the predetermined endpoint size or if signs of significant toxicity appear. Tumors can be excised for downstream analysis (e.g., methylation status, gene expression).

3. DNA Methylation Analysis Protocol (General Steps)

This protocol provides a high-level overview of the steps required to analyze changes in DNA methylation following Decitabine treatment.

Methodology:

  • Treatment and Cell Harvest: Treat cells in vitro or harvest tumor tissue from in vivo studies as described in the protocols above.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from harvested cells or tissues using a commercial DNA extraction kit.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • Methylation Quantification:

    • Global Methylation: Assess global DNA methylation changes using an ELISA-based kit or by analyzing repetitive elements like LINE-1 via PCR or pyrosequencing.[23][29]

    • Gene-Specific Methylation: Use methylation-specific PCR (MSP), quantitative MSP (qMSP), or pyrosequencing to analyze the methylation status of specific gene promoters.

    • Genome-Wide Methylation: For a comprehensive analysis, use microarray-based platforms (e.g., Illumina Infinium MethylationEPIC) or whole-genome bisulfite sequencing (WGBS).

  • Data Analysis: Analyze the methylation data to identify differentially methylated regions (DMRs) or specific CpG sites between Decitabine-treated and control samples. Correlate these changes with gene expression data obtained from RNA-sequencing or qRT-PCR to understand the functional consequences of hypomethylation.

References

Application Notes and Protocols: Dihydro-5-azacytidine for Inducing Differentiation in Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-5-azacytidine, also known as Decitabine, is a potent inhibitor of DNA methyltransferases (DNMTs).[1] Its primary mechanism of action involves its incorporation into DNA, where it traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the genome.[1] This epigenetic modification can reactivate silenced tumor suppressor genes and genes involved in cellular differentiation, making it a compelling agent for cancer therapy.[2] Notably, Decitabine has shown promise in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. By inducing the differentiation of CSCs into more mature, less malignant cell types, Decitabine offers a therapeutic strategy to diminish the aggressive potential of tumors.[3]

These application notes provide a comprehensive overview of the use of this compound to induce differentiation in cancer stem cells, including detailed protocols for in vitro studies and data presentation guidelines.

Mechanism of Action

Decitabine is a cytidine (B196190) analog that, upon incorporation into replicating DNA, covalently binds to and inhibits DNA methyltransferase 1 (DNMT1).[1] This action leads to a reduction in DNA methylation, particularly at hypermethylated promoter regions of tumor suppressor and differentiation-associated genes.[2] The resulting gene re-expression can trigger cell cycle arrest, apoptosis, and cellular differentiation.[4] Low doses of Decitabine are particularly effective at inducing differentiation, while higher concentrations tend to be more cytotoxic.[5]

Signaling Pathways Involved

Several signaling pathways are implicated in the Decitabine-induced differentiation of cancer stem cells. The PI3K/Akt/mTOR pathway, often hyperactivated in CSCs to promote survival and self-renewal, can be modulated by Decitabine.[6][7] Additionally, the TNF signaling pathway has been shown to be influenced by Decitabine treatment, leading to changes in the tumor microenvironment and enhanced immune recognition of cancer cells.[5]

Decitabine_Signaling_Pathways Signaling Pathways Modulated by Decitabine in CSCs cluster_epigenetic Epigenetic Regulation cluster_pi3k PI3K/Akt/mTOR Pathway cluster_tnf TNF Signaling Pathway Decitabine This compound (Decitabine) DNMT1 DNMT1 Inhibition Decitabine->DNMT1 inhibits PI3K PI3K Decitabine->PI3K modulates TNFa TNF-α Secretion Decitabine->TNFa induces Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Gene_Reactivation Tumor Suppressor & Differentiation Gene Re-expression Hypomethylation->Gene_Reactivation Differentiation CSC Differentiation Gene_Reactivation->Differentiation Apoptosis Apoptosis Gene_Reactivation->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CSC_Properties Cancer Stem Cell Properties (Self-renewal, Proliferation) mTOR->CSC_Properties promotes TNFR TNFR TNFa->TNFR Immune_Response Enhanced Immune Response TNFR->Immune_Response Immune_Response->Apoptosis contributes to Experimental_Workflow Experimental Workflow for Assessing CSC Differentiation start Start: Cancer Stem Cell Culture treatment Decitabine Treatment (Varying concentrations and durations) start->treatment spheroid_assay Spheroid Formation Assay (Assess self-renewal) treatment->spheroid_assay flow_cytometry Flow Cytometry (Analyze surface markers) treatment->flow_cytometry western_blot Western Blotting (Analyze protein expression) treatment->western_blot end End: Data Analysis & Interpretation spheroid_assay->end flow_cytometry->end western_blot->end

References

Delivery Methods for Dihydro-5-azacytidine In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established in vivo delivery methods for Dihydro-5-azacytidine (Decitabine), a potent DNA methyltransferase inhibitor. The following sections detail common administration routes, dosages, and experimental protocols utilized in both preclinical and clinical research, facilitating the design and execution of robust in vivo studies.

Introduction to this compound (Decitabine)

This compound, also known as Decitabine (B1684300) or 5-aza-2'-deoxycytidine, is a cytidine (B196190) analog that functions as a powerful hypomethylating agent.[1] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the reversal of aberrant DNA methylation and the re-expression of silenced tumor suppressor genes.[1][2] Due to its epigenetic modulatory effects, Decitabine is a crucial tool in cancer research and is an FDA-approved treatment for myelodysplastic syndromes (MDS).[3][4] However, its efficacy is often limited by its chemical instability, short half-life, and low oral bioavailability.[5][6] This necessitates the careful selection and optimization of in vivo delivery methods.

Quantitative Data Summary

The following tables summarize quantitative data for this compound administration across different species and routes, compiled from various studies.

Table 1: Preclinical In Vivo Administration of this compound

Animal ModelAdministration RouteDosageDosing ScheduleReference
MouseIntraperitoneal (IP)3 mg/m²Single injection on day 10 of gestation[7]
Mouse (L1210 leukemia model)15-hour infusion20 mg/kgNot specified[8]
FoxhoundIntravenous (IV) Infusion300 mg/kgRapid infusion[9]

Table 2: Clinical Intravenous Administration of this compound (Decitabine)

PopulationDosageDosing ScheduleCycle LengthReference
Adult MDS Patients15 mg/m²Continuous IV infusion over 3 hours, repeated every 8 hours for 3 daysEvery 6 weeks[7][10]
Adult MDS Patients20 mg/m²Continuous IV infusion over 1 hour, repeated daily for 5 daysEvery 4 weeks[5][7]

Table 3: Pharmacokinetic Parameters of this compound (Decitabine) in Humans

Dosage RegimenCmax (ng/mL)AUC0-∞ (ng·h/mL)T½ (h)Clearance (L/h/m²)Cumulative AUC per cycle (ng·h/mL)Reference
15 mg/m² (3-hr infusion q8h for 3 days)73.81630.621251332[7][10]
20 mg/m² (1-hr infusion daily for 5 days)1471150.54210570[7][10]

Experimental Protocols

Intravenous (IV) Infusion for In Vivo Studies

This protocol is adapted from established clinical and preclinical procedures for the intravenous administration of this compound.

Materials:

  • This compound (Decitabine for Injection, sterile lyophilized powder)[10]

  • Diluent (e.g., Sterile Water for Injection)

  • Infusion solution (0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection)[7]

  • Sterile syringes and needles

  • Appropriate personal protective equipment (PPE) for handling antineoplastic drugs

Protocol:

  • Reconstitution: Aseptically reconstitute the lyophilized this compound powder with the appropriate volume of diluent to achieve a final concentration of approximately 5 mg/mL.[7][10] The pH of the reconstituted solution should be between 6.7 and 7.3.[7]

  • Dilution: Immediately after reconstitution, further dilute the solution with the chosen infusion fluid (0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's) to a final concentration of 0.1 to 1 mg/mL.[7]

  • Administration: Administer the diluted solution intravenously to the animal model. The infusion rate and duration will depend on the specific experimental design and dosage (refer to Table 1 and 2 for examples). For instance, a 3-hour continuous infusion is a common clinical practice.[7]

  • Monitoring: Monitor the animals for any adverse reactions during and after the infusion. Complete blood counts and platelet counts should be performed as needed to monitor response and toxicity.[7]

Intraperitoneal (IP) Injection for In Vivo Studies (Mouse Model)

This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., phosphate-buffered saline, PBS)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Appropriate animal handling and restraint equipment

Protocol:

  • Preparation of Dosing Solution: Dissolve the this compound powder in the sterile vehicle to the desired final concentration. Ensure the solution is well-mixed and free of particulates.

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. The needle should be inserted at a shallow angle.

  • Administration: Inject the calculated volume of the this compound solution slowly and steadily.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse effects.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its primary effect through the inhibition of DNA methyltransferase 1 (DNMT1).[11] Upon cellular uptake, it is converted to its triphosphate form and incorporated into DNA during replication.[5] This leads to the irreversible trapping and subsequent degradation of DNMT1, resulting in global DNA hypomethylation and the reactivation of silenced genes.[11][12]

Dihydro_5_azacytidine_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation dCTP analog dCTP analog Phosphorylation->dCTP analog DNA_Replication DNA Replication dCTP analog->DNA_Replication DNA_Incorporation Incorporation into DNA DNA_Replication->DNA_Incorporation DNMT1_Trapping DNMT1 Trapping & Degradation DNA_Incorporation->DNMT1_Trapping DNMT1 DNMT1 DNMT1->DNMT1_Trapping DNA_Hypomethylation DNA Hypomethylation DNMT1_Trapping->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Gene_Reactivation

Caption: Mechanism of this compound action.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model Drug_Prep Prepare this compound (Reconstitute & Dilute) Administration Administer Drug (e.g., IV, IP) Drug_Prep->Administration Monitoring Monitor Animal Health & Tumor Growth Administration->Monitoring Sample_Collection Collect Samples (Blood, Tissue) Monitoring->Sample_Collection Efficacy_Analysis Efficacy Assessment (e.g., Tumor Regression) Monitoring->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., DNA Methylation) Sample_Collection->PD_Analysis

References

Troubleshooting & Optimization

Dihydro-5-azacytidine solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro-5-azacytidine (DHAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: What is a typical concentration for a this compound stock solution in DMSO?

A2: For many compounds, including nucleoside analogs, stock solutions in DMSO are typically prepared in the range of 5 mM to 20 mM. It is advisable to start with a conservative concentration and proceed to higher concentrations if your experimental needs require it and the compound remains fully dissolved.

Q3: My this compound is not dissolving well in DMSO. What can I do?

A3: If you encounter solubility issues, you can try gentle warming of the solution to 37°C for a short period (e.g., 10 minutes) and/or sonication in an ultrasonic bath. These techniques can help to increase the rate of dissolution. Always visually inspect the solution to ensure there are no visible particles before use.

Q4: How does the solubility of this compound compare to its analogue, 5-azacytidine (B1684299)?

A4: While direct comparative solubility data is limited, this compound is known to be a hydrolytically stable analogue of 5-azacytidine.[1] This increased stability is a significant advantage, as 5-azacytidine is known to be unstable in aqueous solutions. For context, 5-azacytidine has a reported solubility in DMSO ranging from over 12.2 mg/mL to as high as 250 mg/mL with sonication.

Q5: How should I store this compound solutions?

A5: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. While this compound is more stable than 5-azacytidine, it is still good laboratory practice to use freshly prepared solutions or minimize the storage time of solutions to ensure potency. For 5-azacytidine, stock solutions in DMSO are typically stable for up to a month when stored at -20°C and for a year at -80°C.

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, for the closely related and more studied compound, 5-azacytidine, the following solubility information is available and can serve as a useful reference point.

SolventReported Solubility of 5-azacytidineNotes
DMSO >12.2 mg/mL - 250 mg/mLSonication may be required for higher concentrations.
Water ≥13.55 mg/mLUnstable in aqueous solutions.[2]
Ethanol Insoluble
Dimethylformamide (DMF) ~30 mg/mL
PBS (pH 7.2) ~10 mg/mLUnstable in aqueous buffers.[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitate forms upon dilution in aqueous buffer. The final concentration in the aqueous buffer exceeds the compound's solubility limit in that medium.- Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Lower the final concentration of this compound.- Consider using a different buffer system or adding a surfactant like Tween 80 for in vivo formulations.
Compound appears insoluble or forms a suspension in DMSO. - The concentration is too high.- The DMSO may have absorbed moisture, reducing its solvating power.- Try gentle warming (37°C) and/or sonication.- Use fresh, anhydrous DMSO.- Prepare a more dilute stock solution.
Inconsistent experimental results. - Degradation of the compound in solution.- Incomplete dissolution of the compound.- Although this compound is more stable than 5-azacytidine, always prepare fresh dilutions in aqueous buffers immediately before use.- Ensure the stock solution is completely dissolved and free of any visible particulates before making dilutions.

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Vortex mixer

    • Sonicator bath

    • Thermostatic shaker

    • Analytical balance

    • Microcentrifuge

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Procedure:

    • Prepare a series of accurately weighed samples of this compound in microcentrifuge tubes.

    • Add a precise volume of DMSO to each tube to create a range of concentrations (e.g., 1, 5, 10, 20, 50 mg/mL).

    • Vortex each tube vigorously for 2 minutes.

    • Place the tubes in a sonicator bath for 15 minutes.

    • Incubate the tubes in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • After incubation, visually inspect each tube for the presence of undissolved solid.

    • For the tubes that appear to have reached saturation (i.e., have undissolved solid), centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

    • Carefully collect a known volume of the supernatant from the saturated solutions.

    • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.

    • The calculated concentration represents the solubility of this compound in DMSO at the specified temperature.

Visual Workflow

Troubleshooting this compound Solubility Troubleshooting this compound Solubility start Start: Dissolve this compound in DMSO check_dissolution Is the solution clear? start->check_dissolution troubleshoot Troubleshooting Steps check_dissolution->troubleshoot No proceed Proceed with experiment check_dissolution->proceed Yes sonicate_warm Sonicate and/or gently warm (37°C) troubleshoot->sonicate_warm check_again Is the solution clear now? sonicate_warm->check_again use_fresh_dmso Use fresh, anhydrous DMSO and repeat check_again->use_fresh_dmso No check_again->proceed Yes lower_concentration Prepare a more dilute solution use_fresh_dmso->lower_concentration lower_concentration->start

References

Optimizing Dihydro-5-azacytidine concentration for maximal hypomethylation with minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro-5-azacytidine (DHAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal DNA hypomethylation with minimal cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Decitabine (B1684300)?

This compound (DHAC) is a hydrolytically stable analogue of 5-azacytidine (B1684299).[1] Similar to its well-studied counterpart, Decitabine (5-aza-2'-deoxycytidine), DHAC functions as a hypomethylating agent. The primary mechanism of action for these agents involves their incorporation into DNA during replication.[2][3][4] Once incorporated, they covalently trap DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive demethylation of the genome.[3][4] The key advantage of DHAC is its increased stability in aqueous solutions compared to Decitabine, which can be unstable.[1][5] This stability may offer a wider therapeutic window and more consistent experimental outcomes.

Q2: What is the optimal concentration range for achieving hypomethylation without significant toxicity?

The optimal concentration of this compound, much like Decitabine, is highly cell-type dependent. Generally, lower, non-cytotoxic concentrations are effective for inducing DNA hypomethylation.[6][7] For Decitabine, concentrations in the nanomolar to low micromolar range (e.g., 0.05 µM to 1 µM) are often used to achieve hypomethylation with minimal impact on cell viability.[7][8] Higher concentrations (above 5 µM) can lead to increased cytotoxicity and may not result in greater hypomethylation, sometimes even showing a U-shaped dose-response curve for demethylation.[8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q3: How long should I treat my cells with this compound?

The duration of treatment is a critical parameter. Since this compound and its analogues need to be incorporated into newly synthesized DNA, treatment should typically span at least one full cell cycle.[4] For many cancer cell lines, a treatment duration of 48 to 72 hours is common, often with the media and drug being refreshed every 24 hours to account for drug stability and degradation.[8][9][10]

Q4: My cells are dying even at low concentrations. What could be the issue?

Several factors could contribute to excessive toxicity:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to DNA hypomethylating agents.

  • Drug Concentration: Even "low" concentrations may be too high for your specific cell type. It is recommended to perform a broad dose-response curve (e.g., 10 nM to 100 µM) to identify the cytotoxic threshold.

  • Treatment Duration: Prolonged exposure can lead to cumulative toxicity. Consider shortening the treatment duration.

  • Cell Confluency: Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect drug sensitivity.

  • Drug Preparation: Although this compound is more stable than Decitabine, improper storage or handling of stock solutions can affect its potency. It is advisable to use freshly prepared solutions or properly stored single-use aliquots.[11]

Q5: I am not observing any significant hypomethylation. What should I do?

If you are not seeing the expected hypomethylation, consider the following:

  • Drug Concentration: The concentration might be too low. A dose-response experiment is essential.

  • Treatment Duration: The treatment time may be too short for sufficient incorporation into the DNA. Ensure the treatment duration covers at least one cell division cycle.

  • Cell Proliferation Rate: Hypomethylation is dependent on DNA replication. If your cells are slow-growing or have entered a quiescent state, the drug will not be efficiently incorporated.

  • Assay Sensitivity: The method used to measure methylation may not be sensitive enough to detect subtle changes. Consider using a more quantitative method or assessing methylation at specific, known hypermethylated gene promoters.

  • Drug Activity: Verify the integrity of your this compound stock.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure uniform cell numbers are seeded across all wells and plates.
Uneven drug distributionMix the drug thoroughly in the media before adding it to the cells.
Edge effects in multi-well platesAvoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation.
Instability of the compoundAlthough more stable, ensure proper handling. For Decitabine, it is recommended to prepare fresh solutions for each experiment.[5][11]
Issue 2: Discrepancy Between Hypomethylation and Gene Re-expression
Possible Cause Troubleshooting Step
Gene re-expression is not solely dependent on DNA methylationOther epigenetic marks (e.g., histone modifications) or transcription factor availability may be required for gene activation.
Time lag between demethylation and transcriptionThere can be a delay between the removal of methylation and the initiation of transcription. Consider a time-course experiment to assess gene expression at later time points post-treatment.
Locus-specific effectsNot all demethylated genes will be re-expressed. The genomic context is important.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of Decitabine on Cell Viability

Cell LineAssayConcentrationIncubation TimeResult (% Viability vs. Control)Reference
Breast Cancer Cell Lines (Panel)Colony-forming0.6 - 9 µM72 hoursIC50 values[9]
JIMT-1 (Breast Cancer)Luminescent Viability50 µM72 hoursSignificant reduction[8]
T-47D (Breast Cancer)Luminescent Viability>50 µM72 hoursSignificant reduction[8]
U937 (Leukemia)MTT20 µM72 hours~42%[12]
HL-60 (Leukemia)MTT20 µM72 hours~40%[12]
Primary NK CellsCCK-82 µM24 hoursSignificant decrease[13]
Primary NK CellsCCK-810 µM24 hoursFurther significant decrease[13]

Table 2: Concentration-Dependent Effects of Decitabine on DNA Hypomethylation

Cell LineAssayConcentrationIncubation TimeResult (Change in Methylation)Reference
Breast Cancer Cell LinesHM450 Array1 µM72 hoursGlobal hypomethylation[9]
JIMT-1 & T-47DGlobal DNA Methylation Assay0.05 - 0.5 µM72 hoursSignificant decrease[8]
JIMT-1 & T-47DGlobal DNA Methylation Assay>5 µM72 hoursMethylation comparable to control[8]
ML-2 (Leukemia)Capillary Electrophoresis100 nM24 hoursGlobal DNA hypomethylation[7]
THP1 (AML)Pyrosequencing (CEBPE promoter)0.5 µM48-72 hours>40-60% decrease[14]
CCRF-CEM & HL-60HPLC10 µM (DHDAC)5 daysWeak but significant hypomethylation[15]
CCRF-CEM & HL-60HPLC50 µM (DHDAC)5 daysGreater hypomethylation than 100 µM Zebularine[15]

Experimental Protocols

Protocol 1: Determining Optimal Drug Concentration using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A broad range is recommended for the initial experiment (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle-only control (e.g., DMSO or PBS).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different drug concentrations.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours). If the treatment duration is longer than 24 hours, consider replacing the medium with freshly prepared drug every 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth). The optimal concentration for hypomethylation studies will typically be below the IC20.[8]

Protocol 2: Quantifying Global DNA Methylation
  • Cell Treatment: Treat cells with the selected non-toxic concentrations of this compound for the desired duration (e.g., 72 hours). Include an untreated or vehicle-treated control.

  • Genomic DNA Extraction: Harvest the cells and extract high-quality genomic DNA using a commercial kit.

  • Quantification: Use a commercial global DNA methylation assay kit (e.g., ELISA-based or luminometric). These kits typically measure the ratio of 5-methylcytosine (B146107) to total cytosine. Follow the manufacturer's protocol precisely.

  • Analysis: Calculate the percentage of global methylation for each treatment condition and compare it to the control to determine the extent of hypomethylation.

Visualizations

experimental_workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Hypomethylation Assessment cluster_2 Phase 3: Functional Analysis A Seed Cells B Treat with a wide range of DHAC concentrations A->B C Perform Cell Viability Assay (e.g., MTT, CCK-8) B->C D Determine IC20 and IC50 values C->D E Treat cells with non-toxic concentrations (≤ IC20) D->E Select Concentrations F Extract Genomic DNA E->F G Quantify Global DNA Methylation F->G H Analyze locus-specific methylation (Optional, e.g., Pyrosequencing) F->H I Treat cells with optimal DHAC concentration G->I Confirm optimal dose J Analyze Gene Expression (qRT-PCR, RNA-seq) I->J K Assess Apoptosis (Annexin V staining) I->K

Caption: Experimental workflow for optimizing this compound concentration.

mechanism_of_action DHAC This compound (DHAC) DNA_poly DNA Polymerase DHAC->DNA_poly is a substrate for Incorporated_DNA DNA with incorporated DHAC DNA_poly->Incorporated_DNA incorporates into DNA Replicating DNA DNA->DNA_poly Trapped_DNMT Covalent DNMT1-DNA Adduct Incorporated_DNA->Trapped_DNMT binds & traps DNMT1 DNMT1 DNMT1->Trapped_DNMT Degradation DNMT1 Depletion & Degradation Trapped_DNMT->Degradation Hypomethylation Passive DNA Hypomethylation Degradation->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression

Caption: Mechanism of this compound-induced hypomethylation.

apoptosis_pathway DHAC High Concentration This compound DNA_Damage DNA Damage Response DHAC->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2 Bcl-2 Family Modulation (e.g., Bax up, Bcl-2 down) p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of Decitabine-induced apoptosis.

References

Technical Support Center: Dihydro-5-azacytidine (Decitabine) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating resistance to Dihydro-5-azacytidine (Decitabine, DAC) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of resistance to Decitabine (B1684300)?

A1: Resistance to Decitabine is multifactorial, but primarily revolves around the metabolic activation and cellular transport of the drug. Key mechanisms include:

  • Impaired Drug Activation: Decitabine is a prodrug that requires phosphorylation by deoxycytidine kinase (DCK) to become active.[1][2] Downregulation of DCK expression or inactivating mutations in the DCK gene are common causes of resistance.[3][4]

  • Increased Drug Inactivation: The enzyme cytidine (B196190) deaminase (CDA) rapidly deaminates and inactivates Decitabine.[1] High levels of CDA expression have been correlated with poor response to treatment.[1][5]

  • Reduced Drug Transport: Decitabine enters the cell via nucleoside transporters, primarily SLC29A1 (hENT1). Reduced expression of these transporters can limit the intracellular concentration of the drug, leading to resistance.[4][6]

  • Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., BCL2) or downregulating pro-apoptotic proteins, allowing them to evade Decitabine-induced cell death.[7][8]

  • Adaptive Pyrimidine (B1678525) Metabolism: Continuous exposure to Decitabine can cause adaptive shifts in the entire pyrimidine metabolism network, which compensates for the drug's effects and prevents the depletion of DNA methyltransferase 1 (DNMT1), the ultimate target of Decitabine.[1][9]

Q2: My cells have developed resistance to Decitabine. Will they also be resistant to 5-azacytidine (B1684299) (Azacitidine)?

A2: Not necessarily. While both are hypomethylating agents, their primary activation pathways are different. Decitabine is a deoxycytidine analog activated by deoxycytidine kinase (DCK).[1][10] 5-azacytidine (Azacitidine) is a cytidine analog primarily activated by uridine-cytidine kinase (UCK1/UCK2).[1][3] Therefore, cells that acquire Decitabine resistance due to DCK deficiency may remain sensitive to Azacitidine.[3] However, cross-resistance can occur if the resistance mechanism is downstream of drug activation, such as alterations in apoptosis pathways, or if compensatory changes in pyrimidine metabolism affect both drugs.[7][8]

Q3: What are the most promising strategies to overcome Decitabine resistance?

A3: Several strategies are being investigated, primarily centered on combination therapies:

  • Combination with other Epigenetic Drugs: Synergistic effects have been observed when combining Decitabine with HDAC inhibitors (e.g., Entinostat) or EZH2 inhibitors (e.g., GSK-126).[11] This approach targets multiple epigenetic silencing mechanisms simultaneously.

  • Targeted Therapy Combinations: For specific cancer types, combining Decitabine with targeted agents like FLT3 inhibitors or IDH1/IDH2 inhibitors is showing promise.[12] The combination of Azacitidine (a related HMA) with the IDH1 inhibitor ivosidenib (B560149) has shown favorable results in AML.[12]

  • Immune Checkpoint Inhibition: Combining hypomethylating agents with immune checkpoint inhibitors like magrolimab (an anti-CD47 antibody) appears effective in both MDS and AML, even in patients with high-risk TP53 mutations.[12]

  • Modulation of Drug Metabolism: Co-administration of a CDA inhibitor could increase the bioavailability and efficacy of Decitabine.[1]

Q4: What are some known biomarkers that can predict response or resistance to Decitabine?

A4: While no single biomarker is definitive, several have been proposed:

  • Gene Expression Levels: The expression ratio of CDA to DCK may be a predictor, with a high CDA/DCK ratio suggesting potential resistance.[13] High expression of genes like CXCL4 and CXCL7 has been observed in non-responders.[14]

  • DNA Methylation Patterns: Some studies suggest that baseline DNA methylation levels of specific genes, such as p15, may correlate with response, although results can be conflicting.[14] Genome-wide methylation and expression profiling may help develop a predictive signature.

  • Genetic Mutations: While challenging, identifying mutations in genes of the pyrimidine metabolism pathway, such as DCK, could indicate a high likelihood of resistance.[4]

Troubleshooting Guides

Problem 1: My cell line shows a higher IC50 value for Decitabine than expected, or has suddenly become resistant.

Possible Cause Troubleshooting Step
Cell Line Misidentification or Contamination Verify cell line identity using STR profiling. Check for mycoplasma contamination.
Loss of DCK Expression/Function Analyze DCK mRNA and protein levels via qRT-PCR and Western blot. Sequence the DCK gene to check for mutations.[4]
Upregulation of CDA Expression Analyze CDA mRNA and protein levels via qRT-PCR and Western blot.
Reduced Drug Transporter Expression Measure mRNA levels of SLC29A1 (hENT1) and other relevant transporters.[6]
Incorrect Drug Handling Decitabine is unstable in aqueous solutions. Prepare fresh from powder for each experiment and use immediately.
High Cell Seeding Density Cell density can affect drug response. Optimize seeding density to ensure cells are in the log growth phase during treatment.[15]

Problem 2: I am trying to generate a Decitabine-resistant cell line, but the cells die at each concentration increase.

Possible Cause Troubleshooting Step
Concentration Increase is Too Steep Reduce the fold-increase in drug concentration at each step. A 1.1 to 1.5-fold increase may be better tolerated than a 2-fold increase.[16]
Insufficient Recovery Time Allow the surviving cell population to fully recover and resume exponential growth before increasing the drug concentration.
Clonal Selection Has Not Occurred The development of resistance can be a slow process. Maintain the cells at a given concentration for several passages to allow for the selection and expansion of resistant clones.[16]
Drug is Too Cytotoxic for the Model Consider a pulse-treatment approach: expose cells to the drug for a shorter period (e.g., 48-72 hours), then wash and culture in drug-free medium until recovery.[17]
Loss of Viable Cells It is critical to cryopreserve cells at each successful stage of resistance development. This allows you to restart from a previous stage if the cells die.[16]

Data Presentation: Key Factors in Decitabine Resistance

The table below summarizes the key genes and proteins involved in the metabolism and transport of Decitabine and their typical role in conferring resistance.

GeneProteinFunctionRole in Resistance
DCKDeoxycytidine KinasePhosphorylates (activates) DecitabineDownregulation or loss-of-function mutation leads to resistance.[1][3]
CDACytidine DeaminaseDeaminates (inactivates) DecitabineUpregulation or high basal expression leads to resistance.[1]
SLC29A1hENT1Equilibrative Nucleoside Transporter 1Downregulation reduces drug uptake, leading to resistance.[6]
UCK2Uridine-Cytidine Kinase 2Activates 5-azacytidineUpregulation may occur as a compensatory mechanism in some DAC-resistant cells.[3]

Signaling Pathways and Experimental Workflows

Decitabine_Metabolism_and_Resistance cluster_outside Extracellular Space cluster_inside Cancer Cell DAC_out Decitabine (DAC) SLC29A1 SLC29A1 (hENT1) DAC_out->SLC29A1 Transport DAC_in Decitabine (DAC) DAC_MP DAC-Monophosphate DAC_in->DAC_MP DCK (Activation) Inactive Inactive Metabolite DAC_in->Inactive CDA (Inactivation) DCK_low Low DCK (Resistance) CDA_high High CDA (Resistance) DAC_TP DAC-Triphosphate DAC_MP->DAC_TP Kinases DNA DNA DAC_TP->DNA Incorporation DNMT1_trapped DNMT1 (Trapped/Degraded) DNA->DNMT1_trapped Traps DNMT1 DNMT1 DNMT1 (Active) DNMT1->DNMT1_trapped Hypomethylation DNA Hypomethylation & Apoptosis DNMT1_trapped->Hypomethylation SLC29A1_low Low SLC29A1 (Resistance) SLC29A1->DAC_in Troubleshooting_Workflow start Experiment shows unexpected resistance to DAC check_protocol Review Protocol: - Drug prep fresh? - Correct concentration? - Cell density optimal? start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok Yes protocol_issue Fix Protocol & Re-run check_protocol->protocol_issue No check_cells Verify Cell Line: - STR Profile - Mycoplasma Test cells_ok Cell Line Verified check_cells->cells_ok Yes cells_issue Use Verified Stock or New Cell Line check_cells->cells_issue No protocol_ok->check_cells analyze_markers Analyze Resistance Markers (qRT-PCR / Western Blot) cells_ok->analyze_markers markers_result Results: - Low DCK? - High CDA? - Low SLC29A1? analyze_markers->markers_result conclusion Resistance mechanism identified. Consider combination therapy. markers_result->conclusion

References

Technical Support Center: Managing Side Effects of Dihydro-5-azacytidine (Decitabine) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing the side effects of Dihydro-5-azacytidine (Decitabine) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A1: The most frequently reported side effects in animal models such as mice and rats include:

  • Hematological Toxicity: Myelosuppression is the most significant and dose-limiting toxicity, characterized by decreases in white blood cells (leukopenia), neutrophils (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[1][2][3] This is due to the cytotoxic effect of Decitabine on rapidly dividing hematopoietic progenitor cells in the bone marrow.[3]

  • Gastrointestinal (GI) Toxicity: Animals may experience diarrhea, weight loss, and intestinal epithelial apoptosis.[1][4]

  • Lymphoid and Testicular Toxicity: Atrophy of the thymus and testes, as well as lymphoid depletion, have been observed.[1][3]

  • General Clinical Signs: Lethargy, ruffled fur, and hunched posture can be indicative of systemic toxicity.

Q2: Are the side effects of this compound dose-dependent?

A2: Yes, the severity and incidence of side effects are generally dose-dependent.[1] Higher doses lead to more profound myelosuppression and other toxicities. It is crucial to perform dose-response studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

Q3: Is there a difference in sensitivity to this compound between sexes?

A3: Yes, some studies have shown that female mice are more sensitive to Decitabine toxicity than their male counterparts, exhibiting more severe side effects at similar dose levels.[1] This highlights the importance of including both sexes in preclinical toxicity studies.

Q4: How does this compound cause these side effects?

A4: this compound is a hypomethylating agent. It incorporates into DNA and covalently traps DNA methyltransferase (DNMT) enzymes.[5] This leads to a reduction in DNA methylation, which can reactivate silenced tumor suppressor genes. However, this mechanism is also responsible for its toxicity to rapidly dividing healthy cells, such as those in the bone marrow and gastrointestinal tract.[3][5]

Troubleshooting Guides

Problem 1: Unexpected Animal Mortality

Possible Cause:

  • Incorrect Dosing: Overestimation of the MTD.

  • Animal Health Status: Pre-existing subclinical infections or compromised health.

  • Route of Administration: Stress or complications related to the injection or gavage procedure.

Troubleshooting Steps:

  • Review Dosing Calculations: Double-check all calculations for dose preparation and administration.

  • Evaluate Animal Health: Ensure all animals are healthy and free of disease before starting the experiment. Consider sentinel monitoring programs.

  • Refine Administration Technique: Ensure proper training and technique for the chosen route of administration to minimize stress and injury.

  • Dose Reduction: If mortality persists, consider reducing the dose for subsequent cohorts.

  • Staggered Dosing: Instead of treating all animals at once, start with a small satellite group to confirm tolerance.

Problem 2: Severe Weight Loss (>15-20% of initial body weight)

Possible Cause:

  • Gastrointestinal Toxicity: Nausea, vomiting, diarrhea leading to dehydration and reduced food intake.[4]

  • Systemic Toxicity: General malaise and anorexia.

Troubleshooting Steps:

  • Supportive Care:

    • Nutritional Support: Provide highly palatable, energy-dense, and easily digestible food. Wet mash or gel-based diets can improve intake.

    • Hydration: Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) to combat dehydration.

  • Monitor Food and Water Intake: Quantify daily intake to assess the severity of anorexia.

  • Dose Modification: Consider reducing the dose or temporarily halting treatment until the animal's condition stabilizes.

  • Environmental Enrichment: Reduce stress by providing appropriate housing and enrichment.

Problem 3: Severe Myelosuppression (leading to infection or bleeding)

Possible Cause:

  • High Drug Dosage: Exceeding the bone marrow's capacity for recovery.

  • Frequent Dosing Schedule: Insufficient time for hematopoietic recovery between doses.

Troubleshooting Steps:

  • Monitor Blood Counts: Perform regular complete blood counts (CBCs) to monitor the nadir (lowest point) of blood cell counts and the recovery kinetics.

  • Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, consider prophylactic administration of broad-spectrum antibiotics to prevent opportunistic infections.[6]

  • Supportive Care for Bleeding: If thrombocytopenia is severe, handle animals with extra care to avoid trauma. In critical cases, platelet transfusions could be considered, though this is complex in rodent models.

  • Growth Factor Support: The use of hematopoietic growth factors (e.g., G-CSF for neutropenia) can be explored to accelerate recovery, although this can be a confounding factor in some study designs.

  • Adjust Dosing Regimen: Reduce the dose or increase the interval between cycles to allow for adequate bone marrow recovery.[7]

Problem 4: Gastrointestinal Disturbances (Diarrhea)

Possible Cause:

  • Direct Cytotoxicity: Decitabine can damage the rapidly dividing epithelial cells of the intestinal lining.[1]

Troubleshooting Steps:

  • Monitor Stool Consistency: Visually inspect and score fecal consistency daily.

  • Anti-diarrheal Medication: Consider the use of anti-diarrheal agents such as loperamide, but use with caution and under veterinary guidance to avoid paralytic ileus.[4]

  • Dietary Management: Provide a bland, easily digestible diet.

  • Maintain Hydration: Ensure adequate fluid intake to prevent dehydration, as described for weight loss.

  • Probiotics: While more research is needed, the use of probiotics to maintain gut flora could be explored.

Data Presentation

Table 1: Hematological Changes in CD-1 Mice Following Oral Administration of this compound (DAC) in Combination with Tetrahydrouridine (THU) [1]

ParameterGroup 2 (0.2 mg/kg DAC + THU)Group 3 (0.4 mg/kg DAC + THU)Group 4 (1.0 mg/kg DAC + THU)Group 5 (1.0 mg/kg DAC alone)
Male
RBC (10^6/µL)
HGB (g/dL)
HCT (%)
ABRETi (10^3/µL)
Female
WBC (10^3/µL)
Lymphocytes (10^3/µL)
RBC (10^6/µL)
HGB (g/dL)

Data from study day 31. ↓ indicates a decrease compared to the control group. ↔ indicates no significant change.

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) in Mice

Objective: To monitor hematological toxicity.

Materials:

  • EDTA-coated microtubes

  • 25-27 gauge needles and syringes or capillary tubes

  • Automated hematology analyzer

Procedure:

  • Blood Collection:

    • Collect 50-100 µL of blood via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal procedure).

    • Immediately transfer the blood into an EDTA-coated microtube to prevent coagulation.

  • Sample Mixing: Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.

  • Analysis:

    • Analyze the sample within one hour of collection using a calibrated automated hematology analyzer.

    • If immediate analysis is not possible, store the sample at 4°C for up to 24 hours. Allow the sample to return to room temperature before analysis.

  • Parameters to Assess: White blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), and platelet (PLT) count.

Protocol 2: Histopathological Examination of Hematopoietic and Lymphoid Tissues

Objective: To assess cellularity and morphological changes in tissues affected by Decitabine.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the designated endpoint, euthanize the animal and carefully dissect the femur, sternum, thymus, and spleen.

    • Fix tissues in 10% NBF for 24-48 hours.

  • Decalcification (for bone):

    • After fixation, decalcify the femur and sternum using a suitable decalcifying agent (e.g., EDTA or formic acid-based solutions).

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning:

    • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with H&E according to standard protocols.

  • Microscopic Examination:

    • A board-certified veterinary pathologist should evaluate the slides for bone marrow cellularity, presence of apoptosis or necrosis, and architectural changes in the thymus and spleen.

Protocol 3: Assessment of Apoptosis in Intestinal Tissue (TUNEL Assay)

Objective: To detect DNA fragmentation characteristic of apoptosis in intestinal epithelial cells.

Materials:

  • TUNEL assay kit

  • 4% Paraformaldehyde (PFA)

  • Proteinase K

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Collect sections of the small intestine and fix in 4% PFA.

    • Process and embed the tissue in paraffin as described in Protocol 2.

  • Sectioning and Deparaffinization:

    • Cut 4-5 µm thick sections.

    • Deparaffinize and rehydrate the tissue sections.

  • Permeabilization:

    • Treat sections with Proteinase K to permeabilize the tissue.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

  • Detection:

    • Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

  • Quantification:

    • Count the number of TUNEL-positive cells per crypt or villus in multiple fields of view to quantify the apoptotic index.

Mandatory Visualizations

Decitabine_Mechanism_of_Action cluster_cell Cancer Cell Decitabine Decitabine dCTP dCTP Decitabine->dCTP Phosphorylation DNA_Replication DNA_Replication dCTP->DNA_Replication Incorporation DNMT1 DNMT1 DNA_Replication->DNMT1 Covalent Trapping Hypomethylated_DNA Hypomethylated_DNA DNMT1->Hypomethylated_DNA Inhibition of Methylation Tumor_Suppressor_Genes Tumor_Suppressor_Genes Hypomethylated_DNA->Tumor_Suppressor_Genes Re-expression Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Induction

Caption: Mechanism of action of this compound (Decitabine).

Experimental_Workflow Animal_Acclimatization Animal_Acclimatization Baseline_Data_Collection Baseline_Data_Collection Animal_Acclimatization->Baseline_Data_Collection Randomization_and_Grouping Randomization_and_Grouping Baseline_Data_Collection->Randomization_and_Grouping Decitabine_Administration Decitabine_Administration Randomization_and_Grouping->Decitabine_Administration In-life_Monitoring In-life_Monitoring Decitabine_Administration->In-life_Monitoring Interim_Blood_Sampling Interim_Blood_Sampling In-life_Monitoring->Interim_Blood_Sampling Endpoint_Data_Collection Endpoint_Data_Collection In-life_Monitoring->Endpoint_Data_Collection Interim_Blood_Sampling->In-life_Monitoring Data_Analysis Data_Analysis Endpoint_Data_Collection->Data_Analysis

Caption: General experimental workflow for in vivo toxicity studies.

Troubleshooting_Logic Adverse_Event Adverse_Event Assess_Severity Assess_Severity Adverse_Event->Assess_Severity Mild Mild Assess_Severity->Mild < Grade 2 Severe Severe Assess_Severity->Severe ≥ Grade 2 Supportive_Care Supportive_Care Mild->Supportive_Care Severe->Supportive_Care Dose_Modification Dose_Modification Severe->Dose_Modification Continue_Monitoring Continue_Monitoring Supportive_Care->Continue_Monitoring Dose_Modification->Continue_Monitoring Continue_Monitoring->Adverse_Event If persists Resolution Resolution Continue_Monitoring->Resolution

Caption: Logical workflow for troubleshooting adverse events.

References

Dihydro-5-azacytidine stability in aqueous solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dihydro-5-azacytidine (DHAC) in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions compared to 5-azacytidine (B1684299)?

A1: this compound (DHAC) is significantly more stable in aqueous solutions than its parent compound, 5-azacytidine.[1] This increased stability is due to the saturation of the 5,6-double bond in the DHAC molecule, which prevents the hydrolytic degradation that readily occurs with 5-azacytidine.[1] While 5-azacytidine is known to be unstable in aqueous solutions, with a half-life that can be as short as minutes to hours depending on the conditions, DHAC is described as hydrolytically stable, making it more suitable for prolonged experiments.[1][2]

Q2: What are the optimal storage conditions for this compound solutions for long-term experiments?

A2: For long-term storage, it is recommended to prepare stock solutions of this compound in a suitable solvent and store them at low temperatures. While specific long-term stability data for DHAC in various aqueous buffers is limited, general best practices for similar nucleoside analogs suggest preparing concentrated stock solutions in an organic solvent like DMSO and storing them at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. For aqueous solutions, preparation should be done as close to the time of use as possible, and storage should be at 2-8°C for short periods.

Q3: What are the known degradation products of this compound?

A3: The scientific literature does not extensively detail the specific degradation products of this compound. Its enhanced stability means it is less prone to the degradation pathways characterized for 5-azacytidine. The primary degradation pathway for 5-azacytidine involves the hydrolytic opening of the triazine ring.[3]

Q4: How does the stability of this compound affect its biological activity in long-term cell culture experiments?

A4: The superior stability of this compound ensures a more consistent concentration of the active compound over the course of a long-term experiment. This is a significant advantage over 5-azacytidine, which degrades rapidly in culture medium.[2] With DHAC, researchers can have greater confidence that the observed biological effects are due to the compound itself and not its degradation products. The primary mechanism of action for DHAC is the inhibition of DNA methyltransferase, leading to DNA hypomethylation.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results over time. Degradation of the compound in the aqueous experimental medium.Although this compound is more stable than 5-azacytidine, it is still advisable to minimize the time the compound spends in aqueous solution at physiological temperatures. Prepare fresh dilutions from a frozen stock solution for each experiment. Consider partial media changes with freshly prepared compound during very long incubation periods.
Low or no observed biological effect. Suboptimal concentration due to degradation or improper storage.Verify the integrity of your stock solution. If possible, quantify the concentration of DHAC in your working solution using a validated analytical method like HPLC. Ensure stock solutions are stored correctly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles.
Unexpected cellular toxicity. Off-target effects or accumulation of unknown degradation products over extended periods.While DHAC is generally considered less toxic than 5-azacytidine, it's crucial to perform dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

Data Summary: Comparative Stability of Azacytidines

CompoundConditionHalf-life / DegradationReference
5-Azacytidine Phosphate Buffered Saline (pH 7.4), 50°C90 minutes[2]
5-Azacytidine Lactated Ringer's solution, Room Temperature10% loss in 2 to 3 hours[2]
5-Azacytidine Aqueous solution, 5-6°C9% decomposition in 24 hours[6]
5-Azacytidine Aqueous solution, Room Temperature41% decomposition in 24 hours[6]
This compound Neutral and acidic solutionsDescribed as "stable"[1]

Experimental Protocols

Protocol for Assessing this compound Stability using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound (DHAC)
  • High-purity water
  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, Tris-HCl)
  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of DHAC in a suitable solvent (e.g., DMSO or water) at a known concentration.
  • Prepare the desired aqueous buffer and adjust the pH accurately.
  • Spike the aqueous buffer with the DHAC stock solution to a final concentration suitable for HPLC analysis.

3. Incubation:

  • Divide the DHAC-spiked buffer into aliquots for different time points and temperature conditions (e.g., 4°C, 25°C, 37°C).
  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

4. HPLC Analysis:

  • Set up the HPLC method. A typical starting point for DHAC analysis could be a mobile phase of acetonitrile and water with a gradient elution on a C18 column. Detection is typically done via UV absorbance at a wavelength determined by a UV scan of the pure compound.
  • Inject the samples from each time point onto the HPLC system.
  • Record the peak area of the DHAC peak at each time point.

5. Data Analysis:

  • Plot the peak area of DHAC as a function of time for each condition.
  • Calculate the percentage of DHAC remaining at each time point relative to the initial time point (t=0).
  • Determine the degradation kinetics and the half-life (t½) of DHAC under each condition.

Visualizations

experimental_workflow Experimental Workflow for DHAC Stability Assessment prep_stock Prepare DHAC Stock Solution spike Spike Buffer with DHAC prep_stock->spike prep_buffer Prepare Aqueous Buffer prep_buffer->spike aliquot Aliquot for Time Points and Temperatures spike->aliquot incubate Incubate Samples aliquot->incubate sample Sample at Time Points incubate->sample t = 0, 2, 4... hrs hplc HPLC Analysis sample->hplc data Data Analysis (Kinetics, Half-life) hplc->data

Workflow for DHAC stability testing.

mechanism_of_action Mechanism of Action of this compound DHAC This compound (DHAC) Cell Cellular Uptake DHAC->Cell Phosphorylation Phosphorylation to DHAC-triphosphate Cell->Phosphorylation DNA_Incorp Incorporation into DNA during replication Phosphorylation->DNA_Incorp DNMT_Trap Covalent trapping of DNA Methyltransferase (DNMT) DNA_Incorp->DNMT_Trap DNMT_Depletion Depletion of active DNMT DNMT_Trap->DNMT_Depletion Hypomethylation DNA Hypomethylation DNMT_Depletion->Hypomethylation Gene_Reactivation Reactivation of Tumor Suppressor Genes Hypomethylation->Gene_Reactivation Biological_Effect Anti-tumor Effects Gene_Reactivation->Biological_Effect

DHAC's mechanism of action.

References

Troubleshooting inconsistent results in Dihydro-5-azacytidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-5-azacytidine (DHAC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHAC) and how does it work?

A1: this compound (DHAC) is a chemical analog of the nucleoside cytidine. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[1] After incorporation into DNA, DHAC forms a covalent bond with DNMT enzymes, trapping them and leading to their degradation.[2][3] This prevents the methylation of newly synthesized DNA strands during replication, resulting in passive demethylation of the genome. The subsequent hypomethylation can lead to the re-expression of silenced tumor suppressor genes and other genes involved in cell cycle regulation and differentiation.[3]

Q2: What are the advantages of DHAC over other DNMT inhibitors like 5-azacytidine (B1684299) (5-azaC) and decitabine (B1684300) (DAC)?

A2: The main advantage of DHAC is its increased hydrolytic stability.[4] The saturation of the 5,6-double bond in its chemical structure makes it less susceptible to degradation in aqueous solutions compared to 5-azaC and DAC.[4] This increased stability can lead to more consistent and reproducible results in vitro and may offer pharmacologic advantages in vivo. Additionally, some studies suggest that DHAC and its deoxy-analog (DHDAC) may be less cytotoxic than 5-azaC and DAC at concentrations that achieve comparable levels of DNA hypomethylation.[4]

Q3: How should I prepare and store DHAC stock solutions?

A3: For long-term storage, DHAC should be stored as a solid at -20°C. For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1][5] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[6] While DHAC is more stable than 5-azaC, it is still advisable to prepare fresh dilutions in culture medium for each experiment.[7]

Q4: What are the expected downstream effects of DHAC treatment on cells?

A4: The primary downstream effect of DHAC is the reactivation of genes silenced by DNA methylation.[3] This can lead to a variety of cellular outcomes, including:

  • Induction of cell cycle arrest: Re-expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p16 can halt cell cycle progression.[3]

  • Induction of apoptosis: Reactivation of pro-apoptotic genes can lead to programmed cell death.[3]

  • Cellular differentiation: DHAC can induce differentiation in various cell types, such as the differentiation of mesenchymal stem cells into cardiomyocytes.

  • Alteration of signaling pathways: DHAC can impact signaling pathways regulated by methylation, such as the TGF-beta and BMP pathways.[8]

Quantitative Data Summary

The following table summarizes recommended concentration ranges and observed IC50 values for DHAC and its analogs in various cell lines. It is important to note that optimal concentrations can vary significantly between cell lines and experimental conditions. Therefore, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

CompoundCell LineTreatment DurationIC50 / Effective ConcentrationReference
5-azacytidineHCT-116 (Colon Cancer)24h2.18 ± 0.33 µM[3]
5-azacytidineHCT-116 (Colon Cancer)48h1.98 ± 0.29 µM[3]
5-aza-2'-deoxycytidineHCT-116 (Colon Cancer)24h4.08 ± 0.61 µM[3]
5-aza-2'-deoxycytidineHCT-116 (Colon Cancer)48h3.18 ± 0.50 µM[3]
5-azacytidineHuman B-lymphoma, myeloma, and squamous lung carcinoma3 days1-3 µM (non-toxic)[9]
5-azacytidineHep3B, HepG2, HT-29 (Liver and Colon Cancer)24-72h5-10 µM[10]
This compoundCCRF-CEM, HL-60 (Leukemia)5 daysInduced 20-25% hypomethylation[4]

Experimental Protocols

General Protocol for DHAC Treatment of Adherent Cells

This protocol provides a general guideline for treating adherent cell cultures with DHAC. Optimization of cell density, DHAC concentration, and treatment duration is recommended for each cell line and experimental endpoint.

Materials:

  • This compound (DHAC) powder

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture plates/flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DHAC in sterile DMSO.

    • Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Cell Seeding:

    • The day before treatment, seed cells in the desired culture vessel at a density that will allow for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.

  • DHAC Treatment:

    • On the day of treatment, thaw an aliquot of the DHAC stock solution.

    • Prepare the desired final concentration of DHAC by diluting the stock solution in fresh, pre-warmed complete culture medium. It is crucial to add the diluted DHAC to the medium immediately before adding it to the cells.

    • Remove the old medium from the cells and replace it with the DHAC-containing medium.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the DHAC treatment) in parallel.

    • Important: Due to the mechanism of action requiring incorporation into replicating DNA, treatment should be carried out for at least one full cell cycle. For many cell lines, this will be 24-72 hours.[11] For longer treatments, it is recommended to replace the medium with freshly prepared DHAC-containing medium every 24 hours.[11]

  • Post-Treatment Analysis:

    • After the desired treatment period, the cells can be harvested for downstream analysis.

    • For DNA methylation analysis: Wash the cells with PBS and harvest them by trypsinization. Extract genomic DNA using a commercially available kit.

    • For gene expression analysis (RT-qPCR): Wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer. Extract total RNA using a commercially available kit.

    • For protein analysis (Western Blot): Wash the cells with PBS, scrape them into lysis buffer, and prepare protein lysates.

    • For cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo): Follow the manufacturer's instructions for the specific assay.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no demethylation effect 1. DHAC degradation: Although more stable than 5-azaC, DHAC can still degrade in aqueous solution. 2. Suboptimal concentration: The effective concentration of DHAC is highly cell-line dependent. 3. Insufficient treatment duration: DHAC requires cell division to be incorporated into DNA and exert its demethylating effect. 4. Low cell proliferation rate: If cells are not actively dividing, DHAC incorporation will be minimal.1. Prepare fresh dilutions of DHAC in culture medium for each experiment. Avoid storing DHAC in aqueous solutions. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 0.1 µM to 10 µM). 3. Ensure the treatment duration covers at least one full cell cycle of your specific cell line. For long-term experiments, replenish the medium with fresh DHAC every 24 hours.[11] 4. Ensure cells are in the logarithmic growth phase during treatment.
High cytotoxicity or cell death 1. Concentration is too high: DHAC, like other nucleoside analogs, can be cytotoxic at high concentrations.[4] 2. Prolonged treatment: Continuous exposure can lead to excessive DNA damage and cell death. 3. Cell line sensitivity: Some cell lines are inherently more sensitive to DNMT inhibitors.1. Reduce the concentration of DHAC. Refer to IC50 values for similar compounds and perform a dose-response curve. 2. Consider a shorter treatment duration or a pulse-chase experiment (e.g., 24-hour treatment followed by a recovery period in drug-free medium). 3. If your cell line is particularly sensitive, try lower concentrations for a longer period to achieve demethylation with less toxicity.
Variability between experiments 1. Inconsistent stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Differences in cell passage number or confluency: Cellular responses can vary with passage number and cell density. 3. Inconsistent treatment timing: The timing of treatment relative to cell seeding and confluency can affect results.1. Aliquot the DHAC stock solution and use a fresh aliquot for each experiment.[5] 2. Use cells within a consistent range of passage numbers and ensure similar confluency at the start of each experiment. 3. Standardize the experimental timeline, including cell seeding, treatment initiation, and harvesting.
Unexpected off-target effects 1. Incorporation into RNA: Although less pronounced than with 5-azaC, some incorporation into RNA and subsequent effects on protein synthesis may occur.[4] 2. DNA damage response: The formation of DHAC-DNMT adducts can trigger a DNA damage response.[12]1. Be aware of potential effects on RNA and protein synthesis, especially at higher concentrations. 2. Analyze markers of DNA damage (e.g., γH2AX) to assess the extent of the DNA damage response. Consider that some observed effects may be secondary to this response.

Visualizations

G Experimental Workflow for DHAC Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_stock Prepare 10 mM DHAC stock in DMSO seed_cells Seed cells in culture plates dilute_dhac Dilute DHAC stock in fresh culture medium seed_cells->dilute_dhac treat_cells Treat cells with DHAC-containing medium (and vehicle control) dilute_dhac->treat_cells incubate Incubate for desired duration (e.g., 24-72h) treat_cells->incubate harvest Harvest cells incubate->harvest dna_analysis DNA Analysis (e.g., Bisulfite sequencing) harvest->dna_analysis rna_analysis RNA Analysis (e.g., RT-qPCR) harvest->rna_analysis protein_analysis Protein Analysis (e.g., Western Blot) harvest->protein_analysis viability_assay Cell Viability Assay harvest->viability_assay

A general experimental workflow for cell culture studies using DHAC.

G DHAC Mechanism of Action and Downstream Signaling DHAC DHAC Incorporation Incorporation into DNA during replication DHAC->Incorporation Adduct Covalent Adduct Formation & DNMT1 Trapping Incorporation->Adduct DNMT DNMT1 DNMT->Adduct Degradation DNMT1 Degradation Adduct->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation p21 p21 (CDKN1A) Gene_Reactivation->p21 p16 p16 (CDKN2A) Gene_Reactivation->p16 Apoptosis_Genes Pro-apoptotic Genes Gene_Reactivation->Apoptosis_Genes Differentiation Cellular Differentiation Gene_Reactivation->Differentiation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest p16->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Signaling pathway of DHAC-induced DNA hypomethylation and its effects.

References

Impact of Dihydro-5-azacytidine on cell cycle progression and potential for cell line-specific effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Dihydro-5-azacytidine (Decitabine). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing different cell cycle arrest phases (G1 vs. G2/M) in different cell lines after Decitabine (B1684300) treatment?

A1: The cell cycle phase at which arrest occurs is highly cell line-dependent and is influenced by the underlying genetic and signaling pathways of the cells.

  • G1 Arrest: This is often mediated by the transcriptional induction of the cyclin-dependent kinase inhibitor p21(WAF1).[1] This pathway can be activated by both p53-dependent and p53-independent mechanisms.[2][3]

  • G2/M Arrest: This can be triggered through the activation of the p38 MAP kinase pathway[1] or by the suppression of the p38/NF-κB signaling pathway, as seen in human renal clear cell carcinoma.[4][5] In some cell lines, G2/M arrest occurs even in the absence of functional p53, though it still relies on p21 induction.[2]

  • Troubleshooting Tip: If you observe unexpected cell cycle arrest, it is crucial to assess the status of key regulatory proteins such as p53, p21, and phosphorylated p38 MAP kinase in your specific cell line.

Q2: I see growth inhibition with Decitabine, but no significant increase in apoptosis. Is this normal?

A2: Yes, this is a documented effect in certain cell lines. For example, in several human renal cell carcinoma (RCC) cell lines, Decitabine was shown to suppress cell growth by inducing G2/M cell cycle arrest without a significant induction of apoptosis.[4][5] The primary response to Decitabine can be cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis), depending on the cellular context.[6]

Q3: My results are inconsistent between experiments. What are the critical factors for reproducibility with Decitabine?

A3: Decitabine's activity is intrinsically linked to the cell cycle, specifically the S-phase, where it is incorporated into newly synthesized DNA.[7]

  • Cell Proliferation Rate: Ensure that cells are in an exponential growth phase at the time of treatment. Confluent or quiescent cells will incorporate less drug, leading to reduced efficacy.

  • Drug Stability: Decitabine is hydrolytically unstable. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Treatment Duration: The effects of Decitabine, such as DNA hypomethylation and subsequent changes in gene expression, are often time-dependent. Ensure consistent treatment duration across experiments.

Q4: Is the primary mechanism of Decitabine's effect DNA hypomethylation or DNA damage?

A4: The primary mechanism is the inhibition of DNA methyltransferases (DNMTs), which leads to DNA hypomethylation.[7] However, the incorporation of Decitabine into DNA and the formation of covalent adducts with DNMTs also trigger a DNA damage response.[3][7] This damage response can activate pathways like the ATM/p53/p21 axis, which contributes significantly to cell cycle arrest and apoptosis, sometimes independently of the demethylation of specific gene promoters.[8][9] Therefore, both mechanisms are interconnected and contribute to the drug's overall effect.

Q5: What is the role of p53 in the cellular response to Decitabine?

A5: The p53 status of a cell line is a critical determinant of its response to Decitabine.

  • Wild-Type p53: In cell lines with wild-type p53, Decitabine treatment often leads to the stabilization and activation of p53, followed by the induction of its downstream target, p21, resulting in cell cycle arrest.[3][6] These cell lines are often more sensitive to Decitabine-mediated growth inhibition.[6]

  • Mutant/Null p53: Decitabine can still induce cell cycle arrest and apoptosis in cells lacking functional p53.[2][10] In these cases, p21 can be induced through p53-independent mechanisms, such as the demethylation and re-expression of the tumor suppressor p73, which can in turn activate p21.[10]

Data Presentation: Cell Line-Specific Effects of Decitabine

The following tables summarize the observed effects of this compound across various human cancer cell lines as reported in the literature.

Table 1: Impact of Decitabine on Cell Cycle Progression

Cell LineCancer Typep53 StatusObserved EffectKey Mediators
Myeloma & Lymphoblastic CellsMultiple Myeloma / LymphomaNot SpecifiedG1 and G2/M arrest.[1]p21(WAF1) (G1), p38 MAP kinase (G2/M).[1]
AGSGastric CarcinomaWild-TypeG2/M arrest.[2]p21 induction (p53-independent).[2]
A549Lung CarcinomaWild-TypeG2/M arrest.[2]p53 and p21 induction.[2]
HCT116Colon CarcinomaWild-TypeG2/M arrest.[2]p21 induction.[2]
HCT116 p53-/-Colon CarcinomaNullG2/M arrest.[2]p21 induction (p53-independent).[2]
ACHN, Caki-1, A498Renal Cell CarcinomaNot SpecifiedG2/M arrest.[4]Suppression of p38/NF-κB pathway.[4]
AML CellsAcute Myeloid LeukemiaMutant & Wild-TypeG1 arrest.[10]p21 induction via p73 re-expression.[10]

Table 2: Impact of Decitabine on Apoptosis

Cell LineCancer TypeApoptosis InductionKey Mediators
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaYes, dose-dependent.[11]Inhibition of PI3K/AKT/mTOR pathway.[11]
MOLM-13Acute Myeloid LeukemiaYes.[12]Caspase 3/7 and 8 activation.[12][13]
Renal Cell Carcinoma (various)Renal Cell CarcinomaNot significant.[4][5]N/A
AML CellsAcute Myeloid LeukemiaYes (p53-independent).[10]Mitochondrial pathway, Caspase-3 activation.[10]
SW 480 & SW 948Colon CancerYes, time-dependent.[14]Up-regulation of p21, p27, and p57.[14]

Experimental Protocols

Protocol 1: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol details the steps to analyze cell cycle distribution using flow cytometry.

  • Cell Seeding & Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of Decitabine or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent Cells: Aspirate the media, wash once with 1x PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.

    • Suspension Cells: Directly transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold 1x PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored in this state for up to several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with 1x PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in 1x PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to gate the cell population and analyze the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Protocol 2: Apoptosis Assay via Annexin V & PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding & Treatment: Follow Step 1 from the Cell Cycle Analysis protocol.

  • Cell Harvesting:

    • Harvest both floating and adherent cells. Collect the culture medium (containing floating cells) in a conical tube.

    • Wash adherent cells with PBS and detach using trypsin. Combine these cells with the cells in the collected medium.

    • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold 1x PBS.

  • Staining:

    • Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Pathways and Workflows

Decitabine_Mechanism Decitabine This compound (Decitabine) DNA_Incorp Incorporation into DNA during S-Phase Decitabine->DNA_Incorp DNMT1_Trap Covalent Adduct Formation (DNMT1 Trapping) DNA_Incorp->DNMT1_Trap DNMT1 DNMT1 DNMT1->DNMT1_Trap DNMT1_Deg DNMT1 Degradation DNMT1_Trap->DNMT1_Deg Damage_Response DNA Damage Response DNMT1_Trap->Damage_Response Triggers Hypomethylation DNA Hypomethylation DNMT1_Deg->Hypomethylation Leads to TSG_Reactivation Tumor Suppressor Gene Reactivation (e.g., p73) Hypomethylation->TSG_Reactivation p21 p21 Induction TSG_Reactivation->p21 p53-independent ATM_p53 ATM/p53 Pathway Damage_Response->ATM_p53 p38_MAPK p38 MAPK Pathway Damage_Response->p38_MAPK Apoptosis Apoptosis Damage_Response->Apoptosis ATM_p53->p21 p53-dependent Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) p38_MAPK->Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Cell_Cycle_Workflow start Start: Seed Cells in 6-well Plate treat Treat with Decitabine and Vehicle Control start->treat harvest Harvest Adherent & Suspension Cells treat->harvest wash_pbs Wash with 1x PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol (≥2 hours at -20°C) wash_pbs->fix wash_etoh Wash out Ethanol fix->wash_etoh stain Stain with PI/RNase A (30 min, RT, Dark) wash_etoh->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content (G0/G1, S, G2/M phases) acquire->analyze end End: Quantify Cell Cycle Distribution analyze->end

Caption: Experimental Workflow for Cell Cycle Analysis.

Cell_Fate_Logic treatment Decitabine Treatment p53_wt Cell Line with Wild-Type p53 treatment->p53_wt p53_null Cell Line with Mutant/Null p53 treatment->p53_null p38_pathway p38 MAPK or other pathways treatment->p38_pathway p53_pathway p53 Activation p53_wt->p53_pathway p73_pathway p73 Demethylation & Re-expression p53_null->p73_pathway p21_induction Strong p21 Induction p53_pathway->p21_induction apoptosis Outcome: Apoptosis p53_pathway->apoptosis p73_pathway->p21_induction arrest Outcome: Cell Cycle Arrest p21_induction->arrest p38_pathway->arrest p38_pathway->apoptosis

Caption: Logic of Cell Fate Decision After Treatment.

References

Technical Support Center: Dihydro-5-azacytidine in Epigenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydro-5-azacytidine (DHAC) and its analogs in epigenetic studies.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

Q: My cells are showing higher than expected levels of cell death after treatment with this compound. What could be the cause and how can I troubleshoot this?

A: Unexpected cytotoxicity can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Confirm Drug Concentration and Purity:

    • Action: Verify the calculated concentration of your DHAC stock solution. If possible, have the purity and identity of the compound confirmed by an independent analytical method (e.g., HPLC-MS).

    • Rationale: Errors in dilution calculations or degradation of the compound can lead to inaccurate dosing.

  • Optimize Treatment Duration and Dosage:

    • Action: Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and several time points (e.g., 24, 48, 72 hours).

    • Rationale: Cell lines exhibit varying sensitivities to DHAC. A comprehensive viability curve will help identify the therapeutic window for achieving desired epigenetic effects with minimal cytotoxicity.

  • Assess Cell Health and Confluency:

    • Action: Ensure that your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency at the time of treatment. Avoid using cells that are over-confluent or have been in culture for too many passages.

    • Rationale: Unhealthy or stressed cells are more susceptible to drug-induced toxicity.

  • Consider the Cell Line's Intrinsic Sensitivity:

    • Action: Review the literature for published data on the sensitivity of your cell line to cytidine (B196190) analogs.

    • Rationale: Different cell types have varying metabolic pathways and repair mechanisms that can influence their response to DHAC.

  • Evaluate for Off-Target Effects:

    • Action: Assess markers of cellular stress and DNA damage (e.g., γ-H2AX phosphorylation) at various DHAC concentrations.

    • Rationale: High concentrations of azanucleosides can induce DNA damage responses, leading to apoptosis.[1]

Issue 2: Inconsistent or Lack of DNA Hypomethylation

Q: I am not observing the expected decrease in DNA methylation after treating my cells with this compound. What are the possible reasons and troubleshooting steps?

A: Several factors can contribute to a lack of hypomethylating effect. Follow these steps to diagnose the problem:

  • Verify Drug Activity and Stability:

    • Action: this compound is more stable than 5-azacytidine (B1684299) in aqueous solutions. However, improper storage or handling can still lead to degradation. Use freshly prepared solutions for each experiment.

    • Rationale: The active compound must be present to be incorporated into the DNA and trap DNA methyltransferases (DNMTs).

  • Ensure Cell Proliferation:

    • Action: Confirm that your cells are actively dividing during and after DHAC treatment. The hypomethylating effect of DHAC is replication-dependent.

    • Rationale: DHAC and its analogs are incorporated into newly synthesized DNA strands during S-phase. If cells are not proliferating, the drug will not be incorporated, and methylation patterns will remain unchanged.[2]

  • Optimize Dosing and Treatment Schedule:

    • Action: A prolonged, low-dose treatment may be more effective at inducing hypomethylation than a short, high-dose treatment. Consider a treatment regimen of 3-5 days with daily media changes and fresh drug addition.

    • Rationale: Continuous exposure to low doses of the drug ensures its availability during multiple rounds of DNA replication, leading to a more pronounced hypomethylating effect.

  • Check the Methylation Status of Your Target Gene/Region:

    • Action: Use a positive control for your methylation analysis, such as a cell line known to have a hypermethylated target gene.

    • Rationale: The gene or genomic region you are studying may not be methylated in your specific cell line, or the level of methylation may be too low to detect a significant decrease.

  • Validate Your Methylation Analysis Technique:

    • Action: If using Methylation-Specific PCR (MSP), ensure your primers are specific for the methylated and unmethylated sequences after bisulfite conversion. Include appropriate controls (in vitro methylated DNA, unmethylated DNA, and a no-template control).

    • Rationale: Flaws in the experimental technique for assessing methylation can lead to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

A1: While this compound (DHAC) is designed to be less toxic than other cytidine analogs like Decitabine (B1684300) (DAC) and 5-azacytidine, it can still exhibit off-target effects, including:

  • Incorporation into RNA: Similar to 5-azacytidine, DHAC can be incorporated into RNA, which can inhibit RNA synthesis and protein translation.[2]

  • Cytotoxicity: Although generally less cytotoxic than DAC, DHAC can still induce cell death, particularly at higher concentrations or with prolonged exposure.[2]

  • Cardiotoxicity: Early clinical trials of DHAC for antitumor therapy reported cardiotoxicity as a significant side effect.[2] The underlying mechanisms are not fully elucidated but warrant consideration in translational studies.

  • Induction of DNA Damage Response: At higher concentrations, azanucleosides can cause DNA damage, leading to the activation of stress-response pathways and apoptosis.[1]

Q2: How does the stability of this compound in culture media compare to 5-azacytidine?

A2: this compound is significantly more stable in aqueous solutions, including cell culture media, compared to 5-azacytidine. This is due to the saturation of the 5,6-double bond in the pyrimidine (B1678525) ring, which prevents hydrolytic degradation.[2] This increased stability allows for more consistent and prolonged exposure of cells to the active compound.

Q3: Can this compound affect gene expression through mechanisms other than DNA hypomethylation?

A3: Yes. The incorporation of DHAC into RNA can disrupt RNA metabolism and function, leading to altered protein synthesis and subsequent changes in gene expression.[2] Additionally, some studies with 5-azacytidine have shown that changes in gene expression do not always correlate with changes in promoter methylation, suggesting that other mechanisms, such as effects on histone modifications or other cellular pathways, may be involved.[3]

Q4: What are the key differences in the off-target profiles of this compound (DHAC), 5-azacytidine (AZA), and Decitabine (DAC)?

A4: The primary differences lie in their chemical structure and subsequent metabolic fate:

  • DHAC and AZA (Ribonucleosides): Both can be incorporated into RNA and DNA. Their effects on RNA are a major contributor to their off-target profile and cytotoxicity.[2][4]

  • DAC (Deoxyribonucleoside): Is primarily incorporated into DNA. While this reduces RNA-mediated off-target effects, it can still induce significant DNA damage.[5]

  • Cytotoxicity: Generally, DAC is more cytotoxic than AZA, and DHAC is reported to be less cytotoxic than DAC.[2]

Quantitative Data

Table 1: Comparative Cytotoxicity of Azacitidine Analogs in Various Cell Lines

CompoundCell LineAssayIC50Reference
5-azacytidineSKM-1Cell Growth Inhibition0.52 µmol/l[6]
DecitabineSKM-1Cell Growth Inhibition2.0 µmol/l[6]
5-azacytidineHCT-116MTT Assay (24h)2.18 ± 0.33 µM[7]
5-aza-2'-deoxycytidineHCT-116MTT Assay (24h)4.08 ± 0.61 µM[7]
5-azacytidineMOLT4MTT AssayNot specified[8][9]
5-azacytidineJurkatMTT AssayNot specified[8][9]
5-azacytidineKG-1aCell Viability>1 µM[10][11]
DecitabineKG-1aCell Viability>1 µM[10][11]
5-azacytidineTHP-1Cell Viability>1 µM[11]
DecitabineTHP-1Cell Viability>1 µM[11]

Table 2: Comparative Hypomethylating Effects of Azacitidine Analogs

CompoundCell LineDecrease in Global DNA Methylation (%)Reference
Decitabine (DAC)CCRF-CEM & HL-6050-60%[2]
2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)CCRF-CEM & HL-6050-60%[2]
5-azacytidine (AC)CCRF-CEM & HL-6050-60%[2]
5,6-dihydro-5-azacytidine (DHAC)CCRF-CEM & HL-6020-25%[2]
ZebularineCCRF-CEM & HL-6020-25%[2]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures.[12][13]

Materials:

  • Cells of interest

  • This compound (DHAC)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of DHAC in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the DHAC dilutions to the respective wells.

    • For the control wells, add 100 µL of medium without the drug.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 650 nm if available.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the viability against the drug concentration to determine the IC50 value.

Protocol 2: Analysis of Global DNA Methylation by HPLC

This protocol is based on the methodology described for analyzing global DNA methylation changes.[2]

Materials:

  • DHAC-treated and control cells

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • HPLC system with a C18 column and UV detector

  • Standards for deoxycytidine (dC) and 5-methyldeoxycytidine (5-mdC)

Procedure:

  • Genomic DNA Extraction:

    • Harvest cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the DNA and assess its purity.

  • DNA Digestion:

    • Digest 1-5 µg of genomic DNA with nuclease P1 at 37°C for 2 hours.

    • Subsequently, add alkaline phosphatase and incubate for another 1 hour at 37°C to hydrolyze the DNA into individual nucleosides.

  • HPLC Analysis:

    • Inject the digested DNA sample into the HPLC system.

    • Separate the nucleosides using a C18 reverse-phase column with an appropriate mobile phase gradient.

    • Detect dC and 5-mdC using a UV detector at a wavelength of approximately 280 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of dC and 5-mdC standards.

    • Calculate the amount of dC and 5-mdC in your samples based on the peak areas from the chromatogram and the standard curve.

  • Data Analysis:

    • Determine the percentage of global DNA methylation using the following formula: % Methylation = [5-mdC / (5-mdC + dC)] * 100

    • Compare the methylation levels between treated and untreated samples.

Visualizations

experimental_workflow_off_target_effects cluster_in_vitro In Vitro Assessment cluster_data_analysis Data Analysis and Interpretation cell_culture Cell Culture drug_treatment This compound Treatment (Dose-Response) cell_culture->drug_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) drug_treatment->cytotoxicity_assay hypomethylation_analysis Hypomethylation Analysis (e.g., HPLC, MSP) drug_treatment->hypomethylation_analysis gene_expression Gene Expression Profiling (e.g., RNA-seq, qRT-PCR) drug_treatment->gene_expression rna_incorporation RNA Incorporation Assay drug_treatment->rna_incorporation ic50 Determine IC50 cytotoxicity_assay->ic50 methylation_quant Quantify Methylation Changes hypomethylation_analysis->methylation_quant deg Identify Differentially Expressed Genes gene_expression->deg off_target_id Identify Potential Off-Target Effects rna_incorporation->off_target_id ic50->off_target_id methylation_quant->off_target_id pathway_analysis Pathway Enrichment Analysis deg->pathway_analysis pathway_analysis->off_target_id

Caption: Workflow for assessing the off-target effects of this compound.

TGF_beta_signaling TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Activates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates gene_reg Target Gene Regulation nucleus->gene_reg Regulates DHAC This compound (potential effect) DHAC->gene_reg Alters Expression

Caption: TGF-beta signaling pathway and potential influence by DHAC.

BMP_signaling BMP BMP Ligand BMPRII BMPRII BMP->BMPRII Binds BMPRI BMPRI (ALK1/2/3/6) BMPRII->BMPRI Recruits & Activates SMAD158 SMAD1/5/8 BMPRI->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD1/5/8/4 Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates gene_reg Target Gene Regulation nucleus->gene_reg Regulates DHAC This compound (potential effect) DHAC->gene_reg Alters Expression

Caption: BMP signaling pathway and potential influence by DHAC.

References

Technical Support Center: Dihydro-5-azacytidine (Decitabine) Treatment for Gene Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dihydro-5-azacytidine (Decitabine) for gene reactivation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (Decitabine) in reactivating gene expression?

This compound (Decitabine or 5-aza-CdR) is a hypomethylating agent. Its primary mechanism involves incorporation into DNA during replication, where it traps DNA methyltransferases (DNMTs).[1][2] This leads to a passive loss of methylation patterns with each cell division, ultimately resulting in the reactivation of genes previously silenced by promoter hypermethylation.[3] Additionally, Decitabine (B1684300) can induce the degradation of pRb pocket proteins and reduce H3K9 di- and trimethylation, further contributing to gene re-expression.[4][5]

Q2: What is a typical starting concentration and duration for Decitabine treatment in vitro?

The optimal concentration and duration of Decitabine treatment are highly dependent on the cell line and the specific gene of interest. However, a common starting point is a concentration range of 0.1 µM to 10 µM for a duration of 24 to 72 hours.[6][7][8][9] Due to the instability of Decitabine in aqueous solutions, it is crucial to replace the medium with freshly prepared drug every 24 hours.[10]

Q3: How long after treatment can I expect to see gene reactivation?

Gene reactivation is a dynamic process and the timing can vary. Maximal re-expression may require more than two cell divisions following the initial demethylation event.[11] Some studies show detectable changes in gene expression within 24 to 72 hours of treatment, while others indicate that sustained expression and stable demethylation may take longer to establish.[9][12][13]

Q4: Is Decitabine cytotoxic to cells?

Yes, Decitabine can be cytotoxic, and its toxicity is both dose- and time-dependent.[7] It is essential to perform a dose-response curve (e.g., using an MTT or cell viability assay) to determine the optimal, sub-cytotoxic concentration for your specific cell line before proceeding with gene reactivation experiments.[7][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low gene reactivation observed. 1. Suboptimal drug concentration or duration: The concentration of Decitabine may be too low, or the treatment duration too short for sufficient demethylation to occur.[14]2. Drug instability: Decitabine is unstable in aqueous solutions and loses activity over time.[10]3. Low baseline methylation: The target gene may not be significantly hypermethylated in your cell model.[15]4. Cell line resistance: The cells may have intrinsic or acquired resistance to Decitabine.[16]1. Optimize treatment conditions: Perform a dose-response (0.1 µM - 20 µM) and time-course (24h - 96h) experiment.[7][9][17]2. Ensure drug activity: Prepare fresh Decitabine solution for each treatment and change the media every 24 hours.[10]3. Verify methylation status: Confirm the methylation status of your gene of interest using techniques like bisulfite sequencing or methylation-specific PCR.4. Consider alternative cell lines: If resistance is suspected, try a different cell model known to be sensitive to Decitabine.
High cell death or cytotoxicity. 1. Drug concentration is too high: The concentration of Decitabine used is toxic to the cells.[7]2. Prolonged treatment duration: Extended exposure to the drug is leading to increased cell death.1. Determine the IC50: Perform a cytotoxicity assay to find the half-maximal inhibitory concentration (IC50) and use concentrations below this value.2. Shorten the treatment duration: Reduce the exposure time while still allowing for sufficient demethylation.
Inconsistent results between experiments. 1. Variability in drug preparation: Inconsistent preparation of the Decitabine stock solution.2. Inconsistent cell culture conditions: Variations in cell density, passage number, or media components.3. Drug degradation: Using old or improperly stored drug stocks.1. Standardize drug preparation: Prepare a large batch of stock solution, aliquot, and store at -20°C or colder. Thaw on ice before use.[10]2. Maintain consistent cell culture: Use cells within a defined passage number range and standardize seeding densities.3. Use fresh drug: Always use freshly thawed aliquots of the stock solution for each experiment.

Experimental Protocols

General Protocol for In Vitro Decitabine Treatment

This protocol provides a general guideline. Optimization for specific cell lines and experimental goals is recommended.

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period. Allow cells to adhere and stabilize for 24 hours.

  • Drug Preparation: Prepare a stock solution of Decitabine (e.g., 10 mM in a 1:1 solution of acetic acid and water, or in DMSO).[10] Store aliquots at -20°C or colder. On the day of treatment, thaw the stock solution on ice and dilute it to the desired final concentration in pre-warmed cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Decitabine.

  • Incubation and Media Change: Incubate the cells for your desired treatment duration (e.g., 24, 48, or 72 hours). Due to the instability of Decitabine, it is critical to replace the treatment medium with freshly prepared drug-containing medium every 24 hours.[10]

  • Post-Treatment Analysis: After the treatment period, harvest the cells for downstream analysis such as RNA extraction for gene expression analysis (qRT-PCR), DNA extraction for methylation analysis (bisulfite sequencing), or protein extraction for Western blotting.

Quantitative Data Summary
Cell LineConcentrationDurationOutcomeReference
YB5 (colon cancer)10 nM - 200 nMNot specifiedDose-dependent GFP gene reactivation.[3]
K562, SKM-1, MDS-L (MDS cell lines)1 µM5 daysUpregulation of MAGE-A1, MAGE-A3, and SP17 expression.[17]
HT-29 (colon cancer)< 1 µM (low-dose)Not specifiedPromoted proliferation and colony formation.[6]
JIMT-1, T-47D (breast cancer)0.05 µM - 100 µM72 hours (daily treatment)Dose-dependent decrease in cell viability.[18]
U937, HL60 (leukemia)up to 20 µM72 hoursConcentration- and time-dependent decrease in cell viability.[7]
CCRF-CEM (leukemia)0.00625 µM - 100 µM24, 48, 72, 96 hoursDose- and time-dependent effects on cell viability.[9]

Visualizations

Signaling and Experimental Diagrams

Decitabine_Mechanism_of_Action cluster_cell Cell cluster_nucleus Nucleus Decitabine This compound (Decitabine) Incorporation Incorporation into DNA during S-phase Decitabine->Incorporation Enters cell DNMT_Trapping Covalent trapping of DNA Methyltransferase (DNMT1) Incorporation->DNMT_Trapping Passive_Demethylation Passive DNA Demethylation (loss of 5mC) DNMT_Trapping->Passive_Demethylation Gene_Reactivation Reactivation of Silenced Genes Passive_Demethylation->Gene_Reactivation Silenced_Gene Silenced Gene (Hypermethylated Promoter) Passive_Demethylation->Silenced_Gene Reverses Active_Gene Active Gene (Hypomethylated Promoter) Gene_Reactivation->Active_Gene Results in

Caption: Mechanism of this compound (Decitabine) induced gene reactivation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells (allow to adhere for 24h) Drug_Prep 2. Prepare fresh Decitabine in culture medium Treatment_Start 3. Add Decitabine to cells Drug_Prep->Treatment_Start Incubation 4. Incubate (e.g., 24-72h) Treatment_Start->Incubation Media_Change 5. Daily media change with fresh drug Incubation->Media_Change Harvest 6. Harvest Cells Media_Change->Harvest RNA_Analysis RNA Analysis (qRT-PCR) Harvest->RNA_Analysis DNA_Analysis DNA Methylation Analysis (Bisulfite Sequencing) Harvest->DNA_Analysis Protein_Analysis Protein Analysis (Western Blot) Harvest->Protein_Analysis

Caption: General experimental workflow for in vitro Decitabine treatment.

References

Technical Support Center: Assaying for Dihydro-5-azacytidine-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-5-azacytidine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced DNA damage?

A1: this compound (H2-aza-Cyd), similar to its analogue 5-azacytidine (B1684299) (5-aza-dC), is incorporated into DNA during replication. Unlike 5-aza-dC, which forms covalent adducts with DNA methyltransferases (DNMTs) leading to alkali-labile sites, this compound is chemically more stable.[1] Its incorporation leads to the production of single-strand breaks in DNA.[1] These breaks may arise from the accumulation of DNA replication fragments or as intermediates in an excision repair process.[1]

Q2: What are the most common assays to detect this compound-induced DNA damage?

A2: The most common assays for detecting DNA damage induced by this compound and its analogs include:

  • Alkaline Elution Assay: This technique is used to measure DNA single-strand breaks.[1][2][3]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method to detect DNA single and double-strand breaks in individual cells.[4][5][6][7]

  • γ-H2AX Immunofluorescence Assay: This assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), which is a marker for DNA double-strand breaks.[5][8][9][10][11]

Q3: How does the DNA damage profile of this compound differ from that of 5-aza-2'-deoxycytidine (Decitabine)?

A3: While both are cytidine (B196190) analogs that cause DNA damage, their primary lesions differ. 5-aza-dC incorporation results in alkali-labile lesions that persist for a longer duration (up to 48 hours).[1][2] In contrast, this compound induces single-strand breaks that can be significantly repaired within 24 hours after drug removal.[1] Furthermore, this compound can cause a more pronounced inhibition of DNA elongation compared to 5-aza-dC.[1]

Troubleshooting Guides

Comet Assay
Problem Possible Cause Solution
No or very small comets in treated cells Insufficient drug concentration or treatment time.Optimize drug concentration and incubation time. Perform a dose-response and time-course experiment.
Cell death (apoptosis/necrosis) leading to highly fragmented DNA that migrates out of the gel.Assess cell viability in parallel (e.g., using trypan blue). Use less harsh lysis conditions if necrosis is suspected.
Inefficient lysis.Ensure the lysis buffer is fresh and at the correct pH. Extend lysis time if necessary.
High background damage in control cells Cells were handled too roughly during harvesting or processing.Handle cells gently, avoid vigorous pipetting or vortexing. Keep cells on ice.
Oxidative damage from exposure to light during the assay.Perform all steps from lysis onwards in dim light or under red light to prevent UV-induced DNA damage.
Contaminated reagents.Use fresh, high-purity reagents and sterile, nuclease-free water.
Inconsistent results between replicates Uneven setting of the agarose (B213101) gel.Ensure the slides are on a level surface when pouring the agarose.
Variation in cell density.Ensure a consistent number of cells is embedded in the agarose for each sample.
Fluctuation in electrophoresis conditions (voltage, buffer temperature).Use a temperature-controlled electrophoresis unit and ensure the voltage is constant.
γ-H2AX Assay
Problem Possible Cause Solution
High background fluorescence Non-specific antibody binding.Increase the concentration and duration of the blocking step. Use a high-quality primary antibody at the optimal dilution. Include a secondary antibody-only control.
Autofluorescence of cells or medium components.Use a mounting medium with an anti-fade reagent. If using flow cytometry, perform a spectral compensation.
Weak or no γ-H2AX signal Inefficient antibody penetration.Optimize the permeabilization step (e.g., adjust Triton X-100 concentration and incubation time).
Low primary antibody concentration.Perform a titration of the primary antibody to determine the optimal concentration.
Loss of γ-H2AX signal due to phosphatase activity.Keep cells on ice and use phosphatase inhibitors in your buffers.
Foci are difficult to count/quantify Images are out of focus.Ensure proper focusing of the microscope. Use a high-numerical-aperture objective.
High cell density leading to overlapping cells.Plate cells at a lower density to ensure they are well-separated.
Inappropriate image analysis software settings.Adjust the threshold and size parameters in your image analysis software to accurately identify foci.

Experimental Protocols

Alkaline Comet Assay Protocol

This protocol is adapted for cultured cells treated with this compound.

Materials:

  • Fully frosted microscope slides

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold or Propidium Iodide)

  • PBS, Ca2+/Mg2+-free

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a negative control (vehicle-treated).

  • Slide Preparation: Coat slides with a layer of 1% NMPA. Let it solidify.

  • Cell Embedding: Harvest and resuspend cells in ice-cold PBS at 1 x 10^5 cells/mL. Mix 10 µL of cell suspension with 90 µL of 1% LMPA (at 37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice for 10 minutes.

  • Lysis: Gently remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C in the dark.

  • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes at 4°C.

  • Neutralization: Carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat twice.

  • Staining and Visualization: Stain the slides with an appropriate DNA dye. Visualize using a fluorescence microscope.

γ-H2AX Immunofluorescence Protocol

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody (anti-phospho-Histone H2A.X)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Treatment and Seeding: Seed cells on coverslips and treat with this compound.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS. Stain with DAPI for 5 minutes.

  • Mounting and Visualization: Wash once with PBS. Mount the coverslip onto a microscope slide using mounting medium. Analyze using a fluorescence microscope.

Signaling Pathways and Workflows

This compound Induced DNA Damage Response

DNA_Damage_Response cluster_0 Cellular Processes cluster_1 DNA Damage & Recognition cluster_2 Downstream Signaling This compound This compound Incorporation Incorporation This compound->Incorporation DNA_Replication DNA_Replication DNA_Replication->Incorporation DNA_with_H2azaC DNA containing This compound Incorporation->DNA_with_H2azaC SSB Single-Strand Breaks DNA_with_H2azaC->SSB Replication_Stress Replication Stress DNA_with_H2azaC->Replication_Stress ATR ATR SSB->ATR activates DSB Double-Strand Breaks (at replication forks) Replication_Stress->DSB Replication_Stress->ATR activates ATM ATM DSB->ATM activates CHK1 CHK1 ATR->CHK1 phosphorylates H2AX H2AX ATM->H2AX phosphorylates Apoptosis Apoptosis ATM->Apoptosis can trigger Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest gammaH2AX γ-H2AX H2AX->gammaH2AX DNA_Repair DNA Repair gammaH2AX->DNA_Repair recruits factors

Caption: this compound DNA damage signaling pathway.

General Workflow for a DNA Damage Assay

Assay_Workflow cluster_assays Specific Assays start Start: Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting (e.g., Trypsinization) treatment->harvest assay_prep Assay-Specific Preparation harvest->assay_prep comet Comet Assay: Lysis, Unwinding, Electrophoresis assay_prep->comet gamma γ-H2AX Assay: Fixation, Permeabilization, Antibody Staining assay_prep->gamma alkaline Alkaline Elution: Cell Lysis on Filter, Elution assay_prep->alkaline staining Staining / Labeling comet->staining gamma->staining analysis Data Acquisition (Microscopy / Flow Cytometry) alkaline->analysis staining->analysis quant Quantification and Statistical Analysis analysis->quant end End: Results Interpretation quant->end

Caption: General experimental workflow for DNA damage assessment.

References

Validation & Comparative

A Comparative Analysis of Dihydro-5-azacytidine and Decitabine on DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydro-5-azacytidine and decitabine (B1684300), two critical DNA methyltransferase (DNMT) inhibitors used in epigenetic cancer therapy. By examining their mechanisms of action, metabolic stability, and effects on DNA methylation, this document aims to equip researchers with the necessary data to make informed decisions in their work.

Introduction

Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes.[1] DNA methyltransferase inhibitors aim to reverse this process, reactivating silenced genes and restoring normal cellular function.[1] Decitabine (5-aza-2'-deoxycytidine) is an established DNMT inhibitor, while this compound is a hydrolytically stable analog of 5-azacytidine.[1] This guide delves into a comparative analysis of their performance, supported by experimental data.

Mechanism of Action

Both this compound and decitabine are cytidine (B196190) analogs that, upon incorporation into DNA, trap DNA methyltransferases (DNMTs), primarily DNMT1.[1][2] This covalent binding depletes the cell of active DNMT1, leading to passive demethylation during subsequent rounds of DNA replication.[2][3] Decitabine is a deoxyribonucleoside and is solely incorporated into DNA.[1] In contrast, this compound is a ribonucleoside analog that can be incorporated into both RNA and DNA, potentially leading to broader biological effects, including inhibition of protein synthesis.[4]

DNMT_Inhibition_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication cluster_2 DNMT Inhibition cluster_3 Epigenetic Reprogramming Drug Decitabine / this compound Active_Metabolite Active Triphosphate Metabolite Drug->Active_Metabolite Phosphorylation DNA_Incorporation Incorporation into newly synthesized DNA Active_Metabolite->DNA_Incorporation DNMT1_Trapping Covalent trapping of DNMT1 DNA_Incorporation->DNMT1_Trapping DNMT1_Depletion Depletion of active DNMT1 DNMT1_Trapping->DNMT1_Depletion DNA_Hypomethylation Global DNA Hypomethylation DNMT1_Depletion->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Gene_Reactivation

Mechanism of action for DNA methyltransferase inhibitors.

Comparative Performance Data

The following tables summarize quantitative data from comparative studies on the effects of this compound (referred to as DHDAC in the cited study, representing the deoxy form for direct comparison with decitabine) and decitabine on DNA methylation and cytotoxicity in the CCRF-CEM human lymphoblastic leukemia cell line.

Table 1: Global DNA Methylation Inhibition

CompoundConcentration (µM)% Decrease in Global DNA Methylation
Decitabine (DAC)150-60%
This compound (DHDAC)150-60%

Data sourced from a study quantifying 5-methyl-2′-deoxycytidine-5′-monophosphate by HPLC.[1]

Table 2: Gene-Specific Hypomethylation (Methylation-Specific PCR)

Gene TargetCompoundResult
CDKN2B (p15)Decitabine (DAC)Comparable
This compound (DHDAC)Comparable
THBS-1Decitabine (DAC)Comparable
This compound (DHDAC)Comparable

Hypomethylating effects of DAC and DHDAC were found to be comparable for both gene loci.[1]

Table 3: Cytotoxicity (IC50 Values)

Cell LineCompoundIC50 (µM)
CCRF-CEMDecitabine (DAC)~ 0.2
This compound (DHDAC)~ 1.0

DHDAC was found to be less cytotoxic than DAC.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Global DNA Methylation Analysis by HPLC

This protocol is for the quantification of global DNA methylation by measuring the percentage of 5-methyl-2′-deoxycytidine.

HPLC_Workflow Start Start: Drug-treated cells DNA_Isolation Genomic DNA Isolation Start->DNA_Isolation DNA_Digestion Enzymatic digestion to single 2'-deoxyribonucleoside 5'-monophosphates DNA_Isolation->DNA_Digestion HPLC_Analysis Reversed-phase HPLC analysis DNA_Digestion->HPLC_Analysis Quantification Quantification of 5-methyl-2'-deoxycytidine-5'-monophosphate HPLC_Analysis->Quantification End End: Determination of global DNA methylation level Quantification->End MSP_Workflow Start Start: Drug-treated cells DNA_Isolation Genomic DNA Isolation Start->DNA_Isolation Bisulfite_Conversion Sodium bisulfite treatment of genomic DNA DNA_Isolation->Bisulfite_Conversion PCR_Amplification PCR with primers specific for methylated and unmethylated sequences Bisulfite_Conversion->PCR_Amplification Gel_Electrophoresis Agarose gel electrophoresis PCR_Amplification->Gel_Electrophoresis Analysis Analysis of PCR products to determine methylation status Gel_Electrophoresis->Analysis End End: Gene-specific methylation status Analysis->End

References

Efficacy of Dihydro-5-azacytidine versus zebularine in demethylating specific gene promoters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two DNA methyltransferase (DNMT) inhibitors, Dihydro-5-azacytidine and Zebularine (B1662112), in demethylating specific gene promoters. The information presented is collated from experimental data to assist researchers in selecting the appropriate agent for their studies.

Introduction

DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. Aberrant hypermethylation of CpG islands in gene promoter regions is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. DNA methyltransferase inhibitors are a class of drugs that can reverse this process, reactivate gene expression, and exert anti-tumor effects. This compound, a more stable analog of 5-azacytidine, and Zebularine are two such inhibitors with distinct characteristics. This guide evaluates their comparative efficacy in demethylating specific gene promoters, their mechanisms of action, and their effects on cellular pathways.

Mechanism of Action

Both this compound and Zebularine are nucleoside analogs that, upon incorporation into DNA, inhibit the activity of DNA methyltransferases. However, their precise interactions with the enzymes differ.

This compound , like its parent compound 5-azacytidine, is incorporated into DNA and RNA.[1] In the DNA strand, it forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[2] This results in a passive loss of methylation patterns during subsequent rounds of DNA replication.[3]

Zebularine is also incorporated into DNA where it forms a covalent complex with DNMTs.[4] This trapping of the enzyme prevents it from methylating other sites, leading to global and gene-specific hypomethylation.[4]

DNMT_Inhibition_Mechanism Mechanism of DNMT Inhibition cluster_0 This compound cluster_1 Zebularine D-Aza This compound D-Aza_Incorp Incorporation into DNA and RNA D-Aza->D-Aza_Incorp D-Aza_Trap Covalent Adduct with DNMT D-Aza_Incorp->D-Aza_Trap D-Aza_Degrade DNMT Degradation D-Aza_Trap->D-Aza_Degrade D-Aza_Hypo Passive Demethylation D-Aza_Degrade->D-Aza_Hypo Zeb Zebularine Zeb_Incorp Incorporation into DNA Zeb->Zeb_Incorp Zeb_Trap Covalent Complex with DNMT Zeb_Incorp->Zeb_Trap Zeb_Inhibit Inhibition of DNMT Activity Zeb_Trap->Zeb_Inhibit Zeb_Hypo Global and Gene-Specific Demethylation Zeb_Inhibit->Zeb_Hypo

General mechanism of action for DNMT inhibition.

Comparative Efficacy on Specific Gene Promoters

The following tables summarize the quantitative data on the demethylating efficacy of this compound (or its close analogs) and Zebularine on various gene promoters.

Gene PromoterCell LineCompoundConcentrationTreatment Duration% Demethylation (or Change in Methylation)Reference
p16 (CDKN2A) T24 Bladder Carcinoma5-Azacytidine100 µM48 hours~28% decrease[5]
T24 Bladder CarcinomaZebularine1 mM48 hours~25.5% decrease[5]
CDKN2B (p15) CCRF-CEM2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)Not specified5 daysComparable to DAC[6][7]
CCRF-CEMZebularineNot specified5 daysLess effective than DHDAC[6][7]
THBS-1 CCRF-CEM2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)Not specified5 daysComparable to DAC[6][7]
CCRF-CEMZebularineNot specified5 daysLess effective than DHDAC[6][7]
STING AGSZebularine50 µM4 daysDemethylation observed at multiple sites[8]

Cytotoxicity Comparison

Cell LineCompoundIC50 (or % Plating Efficiency)Treatment DurationReference
T24 Bladder Carcinoma5-Azacytidine34.3% plating efficiency at 100 µM48 hours[5]
T24 Bladder CarcinomaZebularine57.0% plating efficiency at 1 mM48 hours[5]
Colon Cancer LS 174TZebularine~50 µMNot specified[9]

Signaling Pathways Affected by DNMT Inhibition

Inhibition of DNMTs by this compound and Zebularine leads to the re-expression of silenced tumor suppressor genes, which in turn can trigger various downstream signaling pathways, including apoptosis and immune responses.

DNMT_Inhibition_Signaling Downstream Signaling of DNMT Inhibition DNMT_Inhibitor This compound or Zebularine DNMT1_Inhibition DNMT1 Inhibition DNMT_Inhibitor->DNMT1_Inhibition Promoter_Demethylation Promoter Demethylation DNMT1_Inhibition->Promoter_Demethylation Immune_Response Immune Response Activation DNMT1_Inhibition->Immune_Response TSG_Reactivation Tumor Suppressor Gene Re-expression (e.g., p16, p21, RASSF1A) Promoter_Demethylation->TSG_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) TSG_Reactivation->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction TSG_Reactivation->Apoptosis_Induction Caspase_Activation Caspase-3/PARP Pathway Apoptosis_Induction->Caspase_Activation cGAS_STING cGAS-STING Pathway Activation Immune_Response->cGAS_STING IFN_Production Interferon Production cGAS_STING->IFN_Production

Signaling pathways activated by DNMT inhibition.

Recent studies have highlighted the role of Zebularine in activating the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA and triggers an interferon response. This suggests that beyond direct effects on tumor cells, these agents can modulate the tumor microenvironment.[8][10]

Experimental Protocols

DNA Methylation Analysis by Methylation-Specific PCR (MSP)

This method is used to detect the methylation status of specific CpG sites in a gene promoter.

1. DNA Extraction and Bisulfite Conversion:

  • Extract genomic DNA from cells or tissues using a standard DNA extraction kit.

  • Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercially available kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Purify the bisulfite-converted DNA.

2. PCR Amplification:

  • Design two pairs of primers for the target gene promoter: one pair specific for the methylated sequence (M-primers) and another for the unmethylated sequence (U-primers).

  • Perform two separate PCR reactions for each sample, one with the M-primers and one with the U-primers.

  • A typical PCR program includes an initial denaturation at 95°C for 5-10 minutes, followed by 35-40 cycles of denaturation at 95°C for 30-60 seconds, annealing at a primer-specific temperature for 30-60 seconds, and extension at 72°C for 30-60 seconds, with a final extension at 72°C for 5-10 minutes.

3. Gel Electrophoresis:

  • Visualize the PCR products on a 2% agarose (B213101) gel stained with an appropriate DNA dye.

  • The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates an unmethylated status.

MSP_Workflow Methylation-Specific PCR (MSP) Workflow Start Genomic DNA Bisulfite Bisulfite Treatment Start->Bisulfite PCR PCR with Methylated (M) and Unmethylated (U) Primers Bisulfite->PCR Gel Agarose Gel Electrophoresis PCR->Gel Result Analysis of Bands Gel->Result

Workflow for Methylation-Specific PCR.
Quantitative DNA Methylation Analysis by Pyrosequencing

Pyrosequencing provides a quantitative measure of methylation at individual CpG sites.

1. DNA Extraction and Bisulfite Conversion:

  • Same as for MSP.

2. PCR Amplification:

  • Amplify the bisulfite-converted DNA using a biotinylated primer to allow for subsequent purification of the single-stranded PCR product.

3. Pyrosequencing Reaction:

  • Immobilize the biotinylated PCR products on streptavidin-coated beads.

  • Wash and denature the DNA to obtain single-stranded templates.

  • Anneal a sequencing primer to the template.

  • Perform the pyrosequencing reaction in a pyrosequencer. Nucleotides are added sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

  • The software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine to thymine.

Off-Target Effects

While this compound and Zebularine are targeted to DNMTs, they can have off-target effects. Both can be incorporated into DNA and RNA (more so for azacytidine analogs), potentially leading to cytotoxicity.[1] Long-term administration of Zebularine has been shown to affect the expression of a small percentage of genes. It is crucial to consider these potential off-target effects when interpreting experimental results.

Conclusion

Both this compound and Zebularine are effective DNA demethylating agents that can reactivate the expression of silenced tumor suppressor genes. The choice between these two compounds may depend on the specific research question, the cell type or model system being used, and the desired balance between efficacy and cytotoxicity. Zebularine is noted for its chemical stability, while this compound is a potent demethylating agent.[6][7] This guide provides a starting point for researchers to make an informed decision based on the available experimental evidence. Further investigation into the comparative efficacy of these compounds on a wider range of gene promoters is warranted.

References

The Sum is Greater Than the Parts: Dihydro-5-azacytidine's Synergistic Dance with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. A key strategy in this pursuit is combination therapy, where drugs with different mechanisms of action are paired to enhance efficacy, overcome resistance, and minimize toxicity. Dihydro-5-azacytidine, a DNA methyltransferase (DNMT) inhibitor, has emerged as a promising candidate for such combinations. By inducing DNA hypomethylation, it can reactivate silenced tumor suppressor genes, making cancer cells more susceptible to the cytotoxic effects of traditional chemotherapy agents. This guide provides an objective comparison of the synergistic effects of this compound and its analogs (Decitabine, Guadecitabine) with various chemotherapy drugs, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Interactions

The synergy between this compound and other anticancer drugs is quantitatively assessed using the Combination Index (CI), calculated via the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The following table summarizes key findings from preclinical studies.

CombinationCancer Type/Cell LineKey FindingsCombination Index (CI) ValuesReference(s)
Decitabine (B1684300) + Cisplatin Urothelial Carcinoma (5637, T24), Gastric Cancer (BGC-823), OsteosarcomaSynergistically inhibits cell growth. In urothelial carcinoma, this is partly mediated by suppressing the TGFBI-MAPK signaling pathway.[1][2] In gastric cancer, the combination induces Sox2 DNA demethylation.[3] Synergy in osteosarcoma was observed in cells with high DNMT1 expression.[4]CI < 1[1][3][4]
5-Azacytidine + Doxorubicin (B1662922) Multiple Myeloma (MM.1S), Neuroblastoma (SH-SY5Y)Synergistically enhances cytotoxicity and apoptosis.[5][6] In neuroblastoma, this is linked to the re-expression of caspase-8.[7] The combination induces an ATR-mediated DNA double-strand break response in multiple myeloma.[6]CI < 1[5][6]
Decitabine/5-Azacytidine + Cytarabine (B982) Acute Myeloid Leukemia (AML) (Molm13, NB4)In vitro studies show that low doses of decitabine are synergistic with cytarabine when administered concurrently in myeloid leukemia cell lines.[8] The combination effect is cell-type specific.[9]Synergistic (CI < 1)[8][9]
Guadecitabine (B612196) + Irinotecan (B1672180) Metastatic Colorectal Cancer (mCRC)A phase I clinical trial demonstrated that the combination is safe and tolerable, with early indications of benefit in patients previously exposed to irinotecan.[10][11][12] A subsequent phase II trial showed similar overall survival compared to standard of care.[13]Clinical Benefit Observed[10][13]
Guadecitabine + PARP Inhibitors (e.g., Talazoparib) Ovarian and Breast Cancer (BRCA-proficient)The combination significantly inhibits tumor growth in preclinical models, regardless of BRCA mutation status.[14][15] The mechanism involves increased intracellular reactive oxygen species (ROS) accumulation and PARP activation.[16]Synergistic[14][16]

Key Experimental Protocols

The following are detailed methodologies for two key experiments frequently cited in the assessment of drug synergy.

Synergy Assessment using the Chou-Talalay Method

This method provides a quantitative measure of the interaction between two or more drugs.

a. Cell Culture and Drug Treatment:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO or sterile water).

  • Treat cells with a range of concentrations of each drug individually and in combination at a constant ratio (e.g., based on their respective IC50 values). Include untreated and solvent-treated cells as controls.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

b. Cell Viability Assay (e.g., MTT Assay):

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

c. Data Analysis:

  • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

  • Use a software program like CompuSyn to input the dose-effect data.

  • The software calculates the Combination Index (CI) based on the median-effect equation.[17]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Clonogenic (Colony Formation) Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment, providing a measure of long-term cytotoxicity.

a. Cell Seeding and Treatment:

  • Prepare a single-cell suspension of the desired cancer cell line.

  • Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the combination drug, or the combination at clinically relevant concentrations.

  • Incubate the plates for 10-14 days, allowing colonies to form.

b. Colony Fixation and Staining:

  • After the incubation period, remove the media and wash the wells with PBS.

  • Fix the colonies with a solution such as 10% methanol (B129727) and 10% acetic acid for 15 minutes.

  • Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

c. Colony Counting and Analysis:

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group relative to the untreated control.

  • A significant reduction in the surviving fraction in the combination treatment group compared to the single-agent groups indicates a synergistic effect on inhibiting clonogenic survival.

Visualizing the Mechanisms of Synergy

The synergistic effects of this compound with other chemotherapies are underpinned by complex molecular interactions. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows involved.

Synergy_Workflow cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis cluster_result Interpretation A Cell Seeding (96-well plates) B Drug Treatment (Single agents & Combinations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F Calculate Fraction Affected (Fa) E->F G Chou-Talalay Analysis (CompuSyn) F->G H Determine Combination Index (CI) G->H I Synergy (CI < 1) H->I J Additive (CI = 1) H->J K Antagonism (CI > 1) H->K

Caption: Workflow for determining drug synergy using the Chou-Talalay method.

Decitabine_Cisplatin_Synergy Decitabine Decitabine DNMT1 DNMT1 Inhibition Decitabine->DNMT1 Cisplatin Cisplatin DNA_damage DNA Adducts Cisplatin->DNA_damage Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation TGFBI_promoter TGFBI Promoter Demethylation Hypomethylation->TGFBI_promoter TGFBI_expression Increased TGFBI Expression TGFBI_promoter->TGFBI_expression MAPK_pathway MAPK Pathway (p-ERK1/2, p-p38) TGFBI_expression->MAPK_pathway Suppression Apoptosis Synergistic Apoptosis MAPK_pathway->Apoptosis Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Caption: Proposed synergistic pathway of Decitabine and Cisplatin in urothelial carcinoma.

Aza_Dox_Synergy Aza 5-Azacytidine DNMT1 DNMT1 Inhibition Aza->DNMT1 DNA_DSB DNA Double-Strand Breaks Aza->DNA_DSB Dox Doxorubicin Dox->DNA_DSB Caspase8_demethylation CASP8 Promoter Demethylation DNMT1->Caspase8_demethylation Caspase8_expression Caspase-8 Re-expression Caspase8_demethylation->Caspase8_expression Extrinsic_Apoptosis Extrinsic Apoptosis Pathway Activation Caspase8_expression->Extrinsic_Apoptosis Apoptosis Synergistic Apoptosis Extrinsic_Apoptosis->Apoptosis ATR_activation ATR Activation DNA_DSB->ATR_activation ATR_activation->Apoptosis

Caption: Synergistic mechanisms of 5-Azacytidine and Doxorubicin.

References

Validating DNMT1 Target Engagement: A Comparative Guide to Dihydro-5-azacytidine and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Dihydro-5-azacytidine (the active form of Decitabine) on DNA methyltransferase 1 (DNMT1). We objectively compare its performance with other notable DNMT1 inhibitors, supported by experimental data, to aid in the selection of appropriate tools for preclinical and clinical research.

Introduction to DNMT1 Inhibition

DNA methylation, a crucial epigenetic modification, is primarily maintained by DNMT1 during DNA replication. Aberrant DNA methylation is a hallmark of cancer, making DNMT1 a compelling therapeutic target. This compound, the active metabolite of Decitabine (B1684300) (5-aza-2'-deoxycytidine), is a cornerstone of epigenetic therapy. It acts as a hypomethylating agent by covalently trapping DNMT1, leading to its degradation and subsequent reduction in DNA methylation.[1][2] This guide explores the methods to quantify this target engagement and compares this compound with other DNMT1 inhibitors, including the next-generation nucleoside analog Guadecitabine (SGI-110) and the non-nucleoside inhibitor GSK3685032.

Mechanism of Action: A Tale of Two Inhibition Strategies

The primary mechanism by which this compound engages DNMT1 is through covalent trapping. After incorporation into DNA, it forms an irreversible covalent bond with the catalytic site of DNMT1, leading to the enzyme's proteasomal degradation.[1][2] Guadecitabine, a dinucleotide of decitabine and deoxyguanosine, is designed to be resistant to degradation by cytidine (B196190) deaminase, resulting in a longer duration of action and more prolonged DNMT1 depletion.[1][3]

In contrast, a newer class of non-nucleoside inhibitors, such as GSK3685032, offers a different approach. These molecules are designed to be reversible, non-covalent inhibitors that are highly selective for DNMT1 over other DNMTs, potentially offering an improved safety profile.[4]

Mechanism of DNMT1 Inhibition cluster_0 Nucleoside Analogs cluster_1 Non-Nucleoside Inhibitor Decitabine Decitabine DNA_Incorporation Incorporation into DNA Decitabine->DNA_Incorporation Guadecitabine Guadecitabine Guadecitabine->DNA_Incorporation GSK3685032 GSK3685032 Reversible_Binding Reversible Binding to Catalytic Pocket GSK3685032->Reversible_Binding DNMT1_Binding DNMT1 Binding DNA_Incorporation->DNMT1_Binding Covalent_Adduct Covalent Adduct Formation DNMT1_Binding->Covalent_Adduct DNMT1_Degradation DNMT1 Degradation Covalent_Adduct->DNMT1_Degradation DNMT1_Inhibition DNMT1 Inhibition Reversible_Binding->DNMT1_Inhibition

Fig. 1: Mechanisms of DNMT1 Inhibition.

Comparative Performance of DNMT1 Inhibitors

Validating target engagement is critical for understanding the mechanism of action and optimizing the therapeutic window of DNMT1 inhibitors. Below is a summary of key performance indicators for this compound (Decitabine), Guadecitabine, and GSK3685032.

Parameter This compound (Decitabine) Guadecitabine (SGI-110) GSK3685032 Reference
Mechanism Covalent, IrreversibleCovalent, IrreversibleNon-covalent, Reversible[1][4]
Biochemical IC50 (DNMT1) Not directly applicable (mechanism-based)Not directly applicable (mechanism-based)0.036 µM[4]
Cellular Thermal Shift Assay (CETSA) Not typically used for covalent inhibitorsNot typically used for covalent inhibitorsDemonstrates target engagement[4]
DNMT1 Degradation YesYesNo[3][4][5]

Key Experimental Protocols for Target Validation

Accurate and reproducible methods are essential for validating the engagement of inhibitors with DNMT1. Here, we detail the protocols for three key experimental approaches.

Biochemical DNMT1 Activity Assay

This assay measures the enzymatic activity of purified DNMT1 in the presence of an inhibitor to determine its potency (e.g., IC50 for reversible inhibitors).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant human DNMT1, a hemimethylated DNA substrate, and S-adenosyl-L-methionine (SAM, the methyl donor) in a suitable assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., GSK3685032) or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes) to allow for the methylation reaction to proceed.

  • Detection: Quantify the extent of DNA methylation. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [³H]-SAM and measuring the incorporation of radioactivity into the DNA substrate.

    • ELISA-based Assay: Using a specific antibody that recognizes 5-methylcytosine.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Biochemical DNMT1 Activity Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (DNMT1, DNA Substrate, SAM) Start->Prepare_Mixture Add_Inhibitor Add Inhibitor/ Vehicle Prepare_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Detect_Methylation Detect DNA Methylation (Radiometric or ELISA) Incubate->Detect_Methylation Analyze_Data Analyze Data (Calculate IC50) Detect_Methylation->Analyze_Data End End Analyze_Data->End

Fig. 2: Biochemical DNMT1 Activity Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding. This method is particularly useful for reversible, non-covalent inhibitors.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound (e.g., GSK3685032) or vehicle control for a specified time to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble DNMT1 in the supernatant using Western blotting or other protein quantification methods like ELISA.

  • Data Analysis: Plot the amount of soluble DNMT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Cellular Thermal Shift Assay (CETSA) Workflow Start Start Treat_Cells Treat Cells with Inhibitor/Vehicle Start->Treat_Cells Heat_Challenge Apply Temperature Gradient Treat_Cells->Heat_Challenge Lyse_Cells Cell Lysis Heat_Challenge->Lyse_Cells Separate_Fractions Separate Soluble and Aggregated Proteins Lyse_Cells->Separate_Fractions Detect_DNMT1 Detect Soluble DNMT1 (Western Blot/ELISA) Separate_Fractions->Detect_DNMT1 Analyze_Curves Analyze Melting Curves Detect_DNMT1->Analyze_Curves End End Analyze_Curves->End

Fig. 3: Cellular Thermal Shift Assay (CETSA).
Western Blot for DNMT1 Degradation

This method directly measures the depletion of DNMT1 protein levels following treatment with covalent inhibitors like this compound and Guadecitabine.

Protocol:

  • Cell Treatment: Treat cells with the covalent inhibitor (e.g., Decitabine, Guadecitabine) or vehicle control for various time points or at different concentrations.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for DNMT1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

  • Quantification: Quantify the band intensities for DNMT1 and the loading control. Normalize the DNMT1 signal to the loading control to determine the relative decrease in DNMT1 levels.

Click Chemistry-Based Target Engagement

Click chemistry offers a powerful approach to visualize and identify the cellular targets of covalent inhibitors. This involves synthesizing a modified version of the inhibitor containing a "clickable" handle (e.g., an alkyne or azide (B81097) group).

Protocol:

  • Probe Synthesis: Synthesize an analog of the covalent inhibitor (e.g., this compound) that incorporates a bioorthogonal handle (e.g., a terminal alkyne).

  • Cellular Labeling: Treat cells with the clickable probe, allowing it to be incorporated into DNA and form a covalent adduct with DNMT1.

  • Cell Lysis and Click Reaction: Lyse the cells and perform a click reaction by adding a reporter molecule (e.g., a fluorescent dye or biotin (B1667282) with a complementary azide or alkyne handle) and a copper(I) catalyst.

  • Visualization and/or Enrichment:

    • Visualization: If a fluorescent reporter was used, visualize the labeled DNMT1 using in-gel fluorescence scanning or microscopy.

    • Enrichment: If a biotin reporter was used, enrich the labeled DNMT1-probe complex using streptavidin beads, followed by identification and quantification by mass spectrometry or Western blotting.

Logical Relationships in Target Validation Target_Engagement Validate Target Engagement Biochemical_Assay Biochemical Assay (IC50) Target_Engagement->Biochemical_Assay Cellular_Assay Cellular Assay Target_Engagement->Cellular_Assay Direct_Binding Direct Binding Cellular_Assay->Direct_Binding Functional_Consequence Functional Consequence Cellular_Assay->Functional_Consequence CETSA CETSA Direct_Binding->CETSA Click_Chemistry Click Chemistry Direct_Binding->Click_Chemistry DNMT1_Degradation DNMT1 Degradation Functional_Consequence->DNMT1_Degradation Methylation_Analysis Global/Gene-Specific Methylation Analysis Functional_Consequence->Methylation_Analysis

Fig. 4: Experimental Approaches to Validate Target Engagement.

Conclusion

Validating the target engagement of DNMT1 inhibitors is a multifaceted process that requires a combination of biochemical and cellular assays. This compound and Guadecitabine, as covalent inhibitors, are best assessed by their ability to induce DNMT1 degradation. In contrast, non-covalent, reversible inhibitors like GSK3685032 are well-suited for characterization by biochemical IC50 determination and cellular thermal shift assays. The choice of methodology should be guided by the specific mechanism of action of the inhibitor under investigation. This guide provides the foundational knowledge and experimental frameworks to robustly validate DNMT1 target engagement, facilitating the development of more effective and selective epigenetic therapies.

References

Comparing the off-target effects of Dihydro-5-azacytidine to other DNMT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the off-target effects of Dihydro-5-azacytidine and other prominent DNA methyltransferase inhibitors, providing researchers with critical data for informed selection in therapeutic development and epigenetic research.

DNA methyltransferase (DNMT) inhibitors are at the forefront of epigenetic cancer therapy, with several agents approved for the treatment of hematological malignancies.[1] These drugs function by inhibiting the enzymes responsible for DNA methylation, a key epigenetic modification often dysregulated in cancer. This leads to the re-expression of tumor suppressor genes and subsequent anti-tumor effects. However, the therapeutic window of these inhibitors is often narrowed by off-target effects, which can lead to toxicity and limit their clinical utility. This compound (DHDAC) has emerged as a promising DNMT inhibitor with a potentially improved safety profile. This guide provides a comprehensive comparison of the off-target effects of DHDAC with other well-established DNMT inhibitors, including 5-azacytidine (B1684299), decitabine (B1684300), zebularine (B1662112), and guadecitabine, supported by experimental data and detailed methodologies.

Comparative Analysis of Off-Target Effects

The off-target effects of DNMT inhibitors are a critical consideration in their therapeutic application. These effects can manifest as cytotoxicity towards healthy cells, unintended changes in gene expression, and interference with fundamental cellular processes.

Cytotoxicity

A primary off-target effect of DNMT inhibitors is cytotoxicity, which is often a dose-limiting factor. This compound has been shown to be less cytotoxic than decitabine at concentrations that induce comparable levels of DNA hypomethylation.[2][3] Zebularine has also been reported to be less toxic than 5-azacytidine.[4] The following table summarizes the available quantitative data on the cytotoxicity of these inhibitors across various cancer cell lines.

DNMT InhibitorCell LineIC50 (µM)Time PointReference
5-azacytidine HCT-116 (Colon Cancer)2.18 ± 0.3324h[5][6]
HCT-116 (Colon Cancer)1.98 ± 0.2948h[5][6]
Decitabine HCT-116 (Colon Cancer)4.08 ± 0.6124h[5][6]
HCT-116 (Colon Cancer)3.18 ± 0.5048h[5][6]
Zebularine T24 (Bladder Cancer)>100048h[4]

Note: Comprehensive, directly comparable IC50 data for this compound across multiple cell lines is limited in the current literature.

Hematological Toxicity of Guadecitabine

Guadecitabine (SGI-110), a next-generation DNMT inhibitor, has been evaluated in clinical trials where its off-target effects, primarily hematological, have been characterized. Common grade 3 or worse adverse events include:

  • Neutropenia: 39-51% of patients[1][7]

  • Thrombocytopenia: 41-57% of patients[7]

  • Anemia: 47-49% of patients[7]

  • Febrile Neutropenia: 32-69% of patients[1][7]

Off-Target Gene Expression

DNMT inhibitors can induce widespread changes in gene expression that are not directly related to the demethylation of specific tumor suppressor gene promoters.[8][9] Studies comparing 5-azacytidine and decitabine have shown that they can regulate distinct sets of genes, with 5-azacytidine having a greater impact on genes involved in cell cycle and division, while decitabine upregulates genes related to cell differentiation.[10] The effects of these inhibitors on the transcriptome may, in part, be unrelated to direct promoter DNA hypomethylation.[8][11]

Signaling Pathways Affected by Off-Target Effects

The off-target actions of DNMT inhibitors can perturb critical cellular signaling pathways, including the DNA damage response and pyrimidine (B1678525) metabolism.

DNA Damage Response

Many DNMT inhibitors, being nucleoside analogs, are incorporated into DNA, leading to the formation of DNA adducts and triggering the DNA damage response (DDR).[12] This can contribute to their cytotoxic effects. The DDR is a complex network of signaling pathways that senses DNA damage and initiates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

DNA_Damage_Response DNMT Inhibitor DNMT Inhibitor DNA Incorporation DNA Incorporation DNMT Inhibitor->DNA Incorporation DNMT Trapping DNMT Trapping DNA Incorporation->DNMT Trapping DNA Adducts DNA Adducts DNMT Trapping->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 p53 Activation DNA Damage->p53 Checkpoint Kinases (Chk1/Chk2) Checkpoint Kinases (Chk1/Chk2) ATM/ATR Activation->Checkpoint Kinases (Chk1/Chk2) Cell Cycle Arrest Cell Cycle Arrest Checkpoint Kinases (Chk1/Chk2)->Cell Cycle Arrest DNA Repair DNA Repair Checkpoint Kinases (Chk1/Chk2)->DNA Repair Checkpoint Kinases (Chk1/Chk2)->p53 Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response Pathway Activation by DNMT Inhibitors.
Pyrimidine Metabolism

As nucleoside analogs, DNMT inhibitors directly interfere with pyrimidine metabolism.[13] They are phosphorylated by cellular kinases and can be incorporated into DNA and, in the case of 5-azacytidine, also RNA. This can lead to the depletion of deoxynucleotide pools and inhibition of DNA and RNA synthesis, contributing to cytotoxicity.

Pyrimidine_Metabolism DNMT Inhibitor (Nucleoside Analog) DNMT Inhibitor (Nucleoside Analog) Cellular Uptake Cellular Uptake DNMT Inhibitor (Nucleoside Analog)->Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation Inhibitor-Triphosphate Inhibitor-Triphosphate Phosphorylation->Inhibitor-Triphosphate Incorporation into DNA/RNA Incorporation into DNA/RNA Inhibitor-Triphosphate->Incorporation into DNA/RNA Depletion of Nucleotide Pools Depletion of Nucleotide Pools Inhibitor-Triphosphate->Depletion of Nucleotide Pools Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Incorporation into DNA/RNA->Inhibition of DNA/RNA Synthesis Cytotoxicity Cytotoxicity Inhibition of DNA/RNA Synthesis->Cytotoxicity Depletion of Nucleotide Pools->Inhibition of DNA/RNA Synthesis

Interference of DNMT Inhibitors with Pyrimidine Metabolism.

Detailed Experimental Protocols

To facilitate the replication and validation of studies on the off-target effects of DNMT inhibitors, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete culture medium

  • DNMT inhibitors (this compound, 5-azacytidine, decitabine, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with a serial dilution of the DNMT inhibitors and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptotic cells using flow cytometry.

Materials:

  • Cells treated with DNMT inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment with DNMT inhibitors.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.

DNMT1 Expression Analysis (Western Blot)

This protocol details the detection of DNMT1 protein levels to assess the on-target effect of the inhibitors.

Materials:

  • Cells treated with DNMT inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against DNMT1

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative DNMT1 protein levels.

Conclusion

The selection of a DNMT inhibitor for therapeutic or research purposes requires a thorough understanding of its on-target and off-target effects. This compound shows promise as a less cytotoxic alternative to established DNMT inhibitors, though more comprehensive comparative data is needed. The off-target effects of these agents are multifaceted, involving cytotoxicity, global changes in gene expression, and interference with fundamental cellular pathways such as the DNA damage response and pyrimidine metabolism. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of the nuanced activities of this important class of epigenetic drugs. Future research should focus on generating more direct comparative data to facilitate a more precise ranking of these inhibitors based on their therapeutic index.

References

Dihydro-5-azacytidine in Mesothelioma: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for Dihydro-5-azacytidine (DHAC), a DNA methyltransferase inhibitor, in the treatment of malignant mesothelioma. The performance of DHAC is compared with standard-of-care chemotherapy and modern immunotherapeutic approaches, supported by quantitative data from key clinical trials. Detailed experimental protocols and visualizations of relevant biological pathways are included to provide a thorough resource for the scientific community.

Comparative Analysis of Clinical Trial Data

The following tables summarize the efficacy and safety data from key clinical trials of this compound and comparator regimens in patients with malignant mesothelioma.

Table 1: Efficacy of this compound in Malignant Mesothelioma

Clinical TrialTreatment ArmNumber of PatientsObjective Response Rate (ORR)Median Overall Survival (OS)Median Time to Progression/Failure
CALGB 8833 This compound4117%Not ReportedNot Reported
CALGB 9031 This compound + Cisplatin (B142131)36 (29 evaluable)17%6.4 months2.7 months

Table 2: Efficacy of Standard-of-Care and Immunotherapy Regimens in Malignant Pleural Mesothelioma

Clinical TrialTreatment ArmNumber of PatientsObjective Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Pemetrexed/Cisplatin Phase III Pemetrexed + Cisplatin22641.3%12.1 months5.7 months
Pemetrexed/Cisplatin Phase III Cisplatin Alone22216.7%9.3 months3.9 months
CheckMate-743 Nivolumab + Ipilimumab30340%18.1 months6.8 months
CheckMate-743 Chemotherapy30243%14.1 months7.2 months
KEYNOTE-483 Pembrolizumab + Chemotherapy22252%17.3 months7.1 months
KEYNOTE-483 Chemotherapy Alone21829%16.1 months7.1 months

Experimental Protocols

This compound (DHAC) Monotherapy (CALGB 8833)
  • Patient Population: Patients with histologically confirmed malignant mesothelioma.

  • Dosing and Administration: DHAC was administered as a continuous intravenous infusion at a dose of 1,500 mg/m²/day for 120 hours (5 days). This cycle was repeated every 21 days.

  • Treatment Duration: Treatment continued until disease progression or the development of unacceptable toxicity.

This compound (DHAC) in Combination with Cisplatin (CALGB 9031)
  • Patient Population: Patients with advanced, previously untreated malignant mesothelioma.

  • Dosing and Administration:

    • DHAC: 1500 mg/m²/day administered as a continuous infusion for 5 days.

    • Cisplatin: 15 mg/m² daily for 5 days, administered concurrently with DHAC. The cisplatin dose could be increased to 20 mg/m² in subsequent cycles if toxicity was minimal.

  • Treatment Cycle: Therapy was repeated every 3 weeks.

  • Treatment Duration: Treatment was continued until disease progression or excessive toxicity.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow: CALGB 9031 Clinical Trial

CALGB_9031_Workflow Patient Patient with Advanced, Previously Untreated Mesothelioma Treatment DHAC (1500 mg/m²/day, 5-day continuous infusion) + Cisplatin (15 mg/m²/day, 5 days) Patient->Treatment Enrollment Cycle Repeat Cycle every 3 weeks Treatment->Cycle Evaluation Evaluate for Response, Toxicity, and Disease Progression Cycle->Evaluation Continue Continue Treatment Evaluation->Continue No Progression & Acceptable Toxicity Discontinue Discontinue Treatment Evaluation->Discontinue Progression or Excessive Toxicity Continue->Cycle

Caption: Workflow of the CALGB 9031 clinical trial for mesothelioma.

Mechanism of Action: this compound

Caption: Mechanism of this compound as a DNA methyltransferase inhibitor.

Key Signaling Pathways in Mesothelioma

MAPK Signaling Pathway

MAPK_Pathway Asbestos Asbestos Fibers EGFR EGFR Asbestos->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: The MAPK signaling pathway in mesothelioma.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway in mesothelioma.[1][2]

NF-κB Signaling Pathway

NFkB_Pathway Asbestos_TNFa Asbestos / TNF-α Receptor Receptor Asbestos_TNFa->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB - IκB (Inactive) NFkB_IkB->IKK_Complex NFkB_IkB->NFkB Releases Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Promotes Inflammation_Survival Inflammation & Cell Survival Gene_Transcription->Inflammation_Survival

Caption: The NF-κB signaling pathway in mesothelioma.[1]

References

Unraveling the Web of Resistance: A Comparative Guide to Cross-Resistance Between Dihydro-5-azacytidine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to advancing cancer therapy. This guide provides an objective comparison of the cross-resistance profiles of Dihydro-5-azacytidine (Decitabine, DAC), a cornerstone of epigenetic therapy, with other critical nucleoside analogs. By delving into the supporting experimental data, detailed methodologies, and the intricate signaling pathways, this document aims to illuminate the complex interplay that governs therapeutic efficacy and failure.

The development of resistance to chemotherapeutic agents remains a significant hurdle in cancer treatment. Nucleoside analogs, a class of drugs that interfere with nucleic acid synthesis, are widely used in hematological malignancies and solid tumors. However, their effectiveness is often limited by both intrinsic and acquired resistance. A key challenge is the phenomenon of cross-resistance, where resistance to one nucleoside analog confers resistance to others, thereby limiting subsequent treatment options. This guide focuses on this compound and its cross-resistance patterns with other commonly used nucleoside analogs, including Cytarabine (B982) (Ara-C), Gemcitabine, Fludarabine (B1672870), and its close structural relative, Azacitidine (AZA).

Mechanisms of Resistance: A Multi-faceted Challenge

The cellular response to nucleoside analogs is a complex process involving transport into the cell, metabolic activation, and incorporation into DNA or RNA. Resistance can emerge from alterations at any of these steps. Two of the most well-documented mechanisms involve:

  • Nucleoside Transporters: The entry of hydrophilic nucleoside analogs into cells is primarily mediated by human Equilibrative Nucleoside Transporters (hENTs) and human Concentrative Nucleoside Transporters (hCNTs). Reduced expression or function of these transporters, particularly hENT1, can limit the intracellular concentration of the drug, leading to resistance.

  • Metabolic Enzymes: Once inside the cell, most nucleoside analogs require phosphorylation to their active triphosphate forms. Deoxycytidine kinase (dCK) is a critical rate-limiting enzyme in the activation of Decitabine, Cytarabine, and Gemcitabine. Conversely, enzymes like cytidine (B196190) deaminase (CDA) can inactivate these drugs. An imbalance, such as decreased dCK activity or increased CDA activity, is a common cause of resistance.

Comparative Analysis of Cross-Resistance

Experimental data from various cancer cell lines highlight the nuanced patterns of cross-resistance between this compound and other nucleoside analogs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, in both drug-sensitive parental cell lines and their resistant counterparts.

Cell LineDrugParental IC50 (µM)Resistant IC50 (µM)Fold ResistancePrimary Resistance MechanismReference
MOLM-13 (AML) Decitabine0.062949.242147-[1]
Azacitidine0.038046.213163-[1]
MOLM/AZA-1 (AZA-Resistant) Decitabine0.062942.42739UCK2 Mutation[1][2]
Azacitidine0.038041.37636UCK2 Mutation[1][2]
MOLM-13/DAC (DAC-Resistant) Decitabine->40-DCK Mutation[2]
Cytarabine--IncreasedDCK Mutation[3]
Gemcitabine--IncreasedDCK Mutation[3]
Azacitidine--SensitiveDCK Mutation[3]
SKM-1/AZA (AZA-Resistant) Decitabine--Slightly Lower Sensitivity-[2]
Gemcitabine--Slightly Lower Sensitivity-[2]
Cytarabine--Slightly Lower Sensitivity-[2]
HL-60 (AML) Decitabine---DCK Mutation[4]
Cytarabine--Good Correlation (R=0.89)DCK Mutation[4]
Azacitidine--Low Correlation (R=0.44)-[4]
Ara-C Resistant HL-60 (R1 & R2) Fludarabine--Cross-resistantReduced dCK activity[5]

Key Observations:

  • Strong Cross-Resistance between Decitabine, Cytarabine, and Gemcitabine: Resistance to Decitabine often leads to cross-resistance to Cytarabine and Gemcitabine.[3] This is primarily due to their shared reliance on dCK for activation.[3][4][6]

  • Variable Cross-Resistance with Azacitidine: The cross-resistance between Decitabine and Azacitidine is more complex. While some cell lines show cross-resistance[1], others that are resistant to Decitabine due to dCK mutations remain sensitive to Azacitidine.[3] This is because Azacitidine is primarily activated by uridine-cytidine kinase (UCK2), not dCK.[1][7]

  • Fludarabine Cross-Resistance: Cell lines resistant to Cytarabine due to reduced dCK activity also exhibit cross-resistance to Fludarabine.[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the IC50 values of the nucleoside analogs.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Cell culture medium

  • Nucleoside analogs (Decitabine, Cytarabine, etc.)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the nucleoside analog for a specified period (e.g., 72 hours). Include untreated control wells.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will convert MTS into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[7][8][9][10]

Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the enzymatic activity of dCK, a key enzyme in the activation of many nucleoside analogs.

Materials:

  • Cell lysate

  • [³H]-deoxycytidine (or other labeled substrate)

  • ATP (adenosine triphosphate)

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation: Prepare cell extracts from both parental and resistant cell lines.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [³H]-deoxycytidine, ATP, and reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time to allow for the phosphorylation of the labeled substrate by dCK.

  • Separation: Separate the phosphorylated product from the unreacted substrate using techniques like ion-exchange chromatography or DEAE-cellulose filter discs.

  • Quantification: Quantify the amount of radioactive phosphorylated product using a scintillation counter. The amount of product formed is proportional to the dCK activity in the cell lysate.[11][12][13]

Visualizing the Pathways of Resistance

To better understand the intricate molecular interactions underlying drug resistance, the following diagrams, created using the DOT language, illustrate the key signaling pathways.

Drug_Metabolism_and_Resistance cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAC This compound (Decitabine) hENT1 hENT1 (Transporter) DAC->hENT1 AraC Cytarabine AraC->hENT1 Gem Gemcitabine Gem->hENT1 AZA Azacitidine AZA->hENT1 DAC_in DAC dCK dCK (Deoxycytidine Kinase) DAC_in->dCK Activation CDA CDA (Cytidine Deaminase) DAC_in->CDA Inactivation AraC_in Ara-C AraC_in->dCK Activation AraC_in->CDA Inactivation Gem_in Gemcitabine Gem_in->dCK Activation AZA_in AZA UCK2 UCK2 (Uridine-Cytidine Kinase) AZA_in->UCK2 Activation AZA_in->CDA Inactivation DAC_MP DAC-MP dCK->DAC_MP AraC_MP Ara-CMP dCK->AraC_MP Gem_MP Gem-MP dCK->Gem_MP AZA_MP AZA-MP UCK2->AZA_MP Inactive_Metabolites Inactive Metabolites CDA->Inactive_Metabolites DAC_TP DAC-TP (Active) DAC_MP->DAC_TP AraC_TP Ara-CTP (Active) AraC_MP->AraC_TP Gem_TP Gem-TP (Active) Gem_MP->Gem_TP AZA_TP AZA-TP (Active) AZA_MP->AZA_TP DNA_Damage DNA Damage & Inhibition of DNA Methyltransferase DAC_TP->DNA_Damage AraC_TP->DNA_Damage Gem_TP->DNA_Damage AZA_TP->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis hENT1->DAC_in hENT1->AraC_in hENT1->Gem_in hENT1->AZA_in

Caption: Metabolic activation and resistance pathways of nucleoside analogs.

Experimental_Workflow cluster_assays Comparative Analysis start Start: Cancer Cell Lines (Parental) culture Continuous Exposure to Increasing Drug Concentrations start->culture resistant_lines Establishment of Drug-Resistant Cell Lines culture->resistant_lines mts_assay MTS Assay (Determine IC50 Values) resistant_lines->mts_assay dck_assay dCK Activity Assay resistant_lines->dck_assay transporter_assay Nucleoside Transporter Activity Assay resistant_lines->transporter_assay data_analysis Data Analysis and Mechanism Identification mts_assay->data_analysis dck_assay->data_analysis transporter_assay->data_analysis

Caption: Workflow for generating and characterizing drug-resistant cell lines.

Conclusion

The cross-resistance profiles of this compound and other nucleoside analogs are intricate and highly dependent on the specific molecular mechanisms of resistance that a cancer cell develops. A thorough understanding of these mechanisms, particularly the roles of nucleoside transporters and metabolic enzymes, is crucial for predicting treatment outcomes and designing rational drug combinations. The data and protocols presented in this guide offer a framework for researchers to further investigate these resistance pathways and ultimately develop more effective therapeutic strategies to overcome this significant clinical challenge. The differential activation pathways of Decitabine and Azacitidine, for instance, suggest that sequential or combination therapies could be a promising avenue for patients who have developed resistance to one of these agents. Future research should continue to explore these complex interactions to personalize cancer treatment and improve patient survival.

References

Evaluating the Therapeutic Index of Dihydro-5-azacytidine in Comparison to 5-azacytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of Dihydro-5-azacytidine (DHAC) and its parent compound, 5-azacytidine (B1684299) (AZA). Both are nucleoside analogs investigated for their potential in cancer therapy, primarily through the mechanism of DNA methyltransferase (DNMT) inhibition. This document synthesizes preclinical data to offer an objective evaluation of their relative efficacy and toxicity, supported by detailed experimental methodologies.

Executive Summary

This compound was developed as a hydrolytically stable analog of 5-azacytidine, addressing the latter's instability in aqueous solutions. Preclinical studies, particularly in the L1210 murine leukemia model, have indicated that DHAC possesses a superior therapeutic index compared to AZA. This advantage appears to stem from a lower toxicity profile relative to its effective dose. While both compounds demonstrate efficacy in inhibiting tumor cell growth and inducing DNA hypomethylation, the improved stability and potentially wider therapeutic window of DHAC warrant its consideration in the development of epigenetic cancer therapies.

Comparative Efficacy and Toxicity

The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety and potential clinical utility. The following tables summarize the available quantitative data from preclinical studies to compare the efficacy and toxicity of DHAC and AZA.

Table 1: In Vivo Efficacy and Toxicity in L1210 Murine Leukemia Model

ParameterThis compound (DHAC)5-azacytidine (AZA)Reference
Optimal Dose (mg/kg, i.p.) 800120[Beisler et al., 1977]
Maximum Increase in Lifespan (%) ~80%Not explicitly stated, but DHAC had ~80% of AZA's efficacy[Beisler et al., 1977]
LD10 (mg/kg, i.v.) 2000Not available in the same study[Zaharko et al., 1985]
LD50 (mg/kg, i.p.) >1000140[Beisler et al., 1977]
Therapeutic Index (LD50/Optimal Dose) >1.25~1.17Calculated from Beisler et al., 1977

Table 2: In Vitro Cytotoxicity

Cell LineParameterThis compound (DHAC)5-azacytidine (AZA)Reference
L1210 LeukemiaGrowth Inhibition10-fold higher concentration needed than AZA-[Voytek et al., 1977]
KG-1, HL60cy, HEL9217IC50 (96h exposure)Not Available~2 µM[Sutherland et al., 2010]
MOLT4 and JurkatIC50 (24h and 48h)Not Available9.78 - 16.51 µM[Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro]

Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies.

Mechanism of Action: DNA Methyltransferase Inhibition

Both DHAC and AZA function as hypomethylating agents. Their primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), enzymes crucial for maintaining methylation patterns in DNA. Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.

The signaling pathway for DNMT inhibition by these nucleoside analogs can be visualized as follows:

DNMT_Inhibition cluster_cell Cancer Cell Drug DHAC or AZA Drug_TP Active Triphosphate (DHAC-TP or AZA-TP) Drug->Drug_TP Phosphorylation DNA_Incorp Incorporation into DNA during replication Drug_TP->DNA_Incorp DNMT_Trap Covalent trapping of DNMT DNA_Incorp->DNMT_Trap DNMT_Deg DNMT Degradation DNMT_Trap->DNMT_Deg Hypomethylation DNA Hypomethylation DNMT_Deg->Hypomethylation Gene_ReEx Tumor Suppressor Gene Re-expression Hypomethylation->Gene_ReEx Apoptosis Apoptosis / Cell Cycle Arrest Gene_ReEx->Apoptosis

Mechanism of DNMT inhibition by DHAC and AZA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative evaluation of DHAC and AZA.

In Vivo Antitumor Activity in L1210 Murine Leukemia Model

This protocol is based on the methodology described in the foundational studies comparing DHAC and AZA.

L1210_Workflow start Start inoculation Inoculate CDF1 mice with 10^5 L1210 leukemia cells (i.p.) start->inoculation treatment Administer DHAC or AZA (i.p.) daily for 9 days, starting 24h post-inoculation inoculation->treatment monitoring Monitor daily for survival and toxicity (e.g., weight loss) treatment->monitoring endpoint Endpoint: Determine median survival time and calculate % increase in lifespan monitoring->endpoint end End endpoint->end

Workflow for in vivo antitumor activity assessment.

Protocol Details:

  • Animal Model: Male CDF1 mice are used.

  • Tumor Cell Line: L1210 murine leukemia cells are maintained in ascitic form by serial intraperitoneal (i.p.) passage in DBA/2 mice.

  • Inoculation: On day 0, each mouse is inoculated i.p. with 10^5 L1210 cells.

  • Drug Preparation: this compound and 5-azacytidine are dissolved in sterile saline for injection. Due to the instability of 5-azacytidine in aqueous solution, it is prepared fresh daily.

  • Treatment Schedule: Treatment is initiated 24 hours after tumor inoculation and continues once daily for 9 consecutive days.

  • Dose Levels: A range of doses for each compound is tested to determine the optimal dose and toxicity.

  • Efficacy Endpoint: The primary efficacy endpoint is the median survival time of the treated group compared to a control group receiving saline. The percentage increase in lifespan (% ILS) is calculated.

  • Toxicity Evaluation: Toxicity is assessed by monitoring animal weight, general appearance, and mortality. The LD50 (the dose lethal to 50% of the animals) is determined in non-tumor-bearing mice.

In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of DHAC and AZA on cancer cell lines.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells add_drug Add serial dilutions of DHAC or AZA to the wells seed_cells->add_drug incubate_drug Incubate for a defined period (e.g., 24, 48, 72, or 96 hours) add_drug->incubate_drug add_mtt Add MTT reagent to each well and incubate for 3-4 hours incubate_drug->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (drug concentration causing 50% inhibition of cell growth) read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for in vitro cell viability (MTT) assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of DHAC or AZA. A vehicle control (the solvent used to dissolve the drugs) is also included.

  • Incubation: The plate is incubated for the desired duration (e.g., 96 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Conclusion

The available preclinical data, primarily from studies in the L1210 murine leukemia model, suggest that this compound has a more favorable therapeutic index than 5-azacytidine. This is largely attributed to its lower toxicity at effective doses. The hydrolytic stability of DHAC is a significant practical advantage over AZA. While both compounds act as DNA methyltransferase inhibitors, the differences in their in vivo toxicity and efficacy profiles highlight the potential of DHAC as a promising candidate for further development in epigenetic cancer therapy. Future research should focus on direct comparative studies in a broader range of cancer models to fully elucidate the therapeutic potential of DHAC.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dihydro-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Dihydro-5-azacytidine, a crucial component in research and drug development, is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for cytotoxic compounds and should be implemented in strict accordance with institutional and regulatory guidelines.

This compound (DHAC) is a nucleoside analog and a DNA methylation inhibitor with antitumor activity.[1] As with other cytotoxic agents, proper handling and disposal are critical to minimize exposure risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (latex and utility latex gloves are recommended), and safety glasses or goggles.[2]

  • Ventilation: Conduct all handling of this compound, especially of the powdered form, within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Designated Area: Designate a specific area for working with this compound to contain any potential spills.

  • Avoid Contamination: Prevent contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[2]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Minor Spills:

  • Restrict Access: Cordon off the affected area to prevent entry.

  • Wear PPE: Ensure you are wearing the appropriate PPE as listed above. An approved HEPA respirator should also be used.[2]

  • Containment: Use absorbent towels or spill control pillows to contain the spill.[2]

  • Cleanup:

    • For solid spills, gently dampen the material with water to prevent dusting before sweeping.[2] Use a disposable dustpan and scoop.

    • For liquid spills, use absorbent pads to soak up the material.

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a high-pH detergent solution followed by a water rinse).

  • Waste Disposal: Place all cleanup materials, including contaminated PPE, into a designated, labeled hazardous waste container.[2]

Major Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close doors to the affected area to contain the spill.

  • Emergency Response: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[2]

  • Provide Information: Be prepared to provide details about the spilled substance and the location of the incident.

A cytotoxic spill kit should be readily available in any area where this compound is handled.[2]

Disposal Procedures

All waste contaminated with this compound must be treated as hazardous (antineoplastic/cytotoxic) waste and disposed of in accordance with local, state, and federal regulations.[2]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Waste Collection:

    • Solid Waste: Place all contaminated solid waste (e.g., gloves, weigh boats, paper towels, and non-sharps) into a designated, leak-proof, and clearly labeled plastic container.[2]

    • Sharps Waste: Dispose of all contaminated sharps (e.g., needles, syringes, broken glass) in a designated, puncture-resistant sharps container.[2]

    • Liquid Waste: Collect all aqueous solutions containing this compound in a sealed, leak-proof, and appropriately labeled container. Do not pour this waste down the drain.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The primary recommended method of disposal for cytotoxic waste is incineration at a permitted facility.[2]

Quantitative Data Summary

Due to the limited availability of specific quantitative disposal data for this compound, the following table provides general guidance based on best practices for cytotoxic compounds and information available for the analogous compound, 5-Azacytidine.

ParameterGuidelineSource/Rationale
Exposure Limits Not established. Handle as a potent cytotoxic agent with minimal exposure.Based on its classification as an antineoplastic agent.
PPE Requirement Lab coat, safety goggles, double gloves (latex recommended).[2]Standard for handling cytotoxic compounds.
Recommended Disposal Incineration in a licensed hazardous waste facility.[2]Standard for antineoplastic (cytotoxic) waste.[2]
Spill Kit Contents Impermeable body covering, shoe covers, latex gloves, goggles, HEPA respirator, absorbent materials, sharps container, waste bags, and labels.[2]Comprehensive protection and cleanup for cytotoxic spills.[2]

Experimental Protocol: Chemical Inactivation of Dilute this compound Waste

Note: This protocol is for the chemical inactivation of small volumes of dilute aqueous this compound waste in a laboratory setting. This procedure should only be performed by trained personnel in a chemical fume hood and in accordance with institutional safety policies. For bulk quantities, professional hazardous waste disposal is mandatory.

Objective: To hydrolytically degrade this compound in dilute aqueous solutions before final disposal. While this compound is more hydrolytically stable than 5-azacytidine, it will still degrade under appropriate conditions.

Materials:

Procedure:

  • Preparation: In a chemical fume hood, place the container of dilute this compound waste on a stir plate and add a stir bar.

  • Initial pH Adjustment: Slowly add sodium hypochlorite solution to the waste while stirring to raise the pH to >12. This will facilitate the degradation of the compound.

  • Inactivation: Continue stirring for a minimum of 12 hours to allow for complete degradation.

  • Neutralization of Excess Hypochlorite: After the inactivation period, add sodium thiosulfate solution to neutralize any remaining sodium hypochlorite. Test for the absence of an oxidizer using potassium iodide-starch paper (optional, based on institutional policy).

  • Final pH Adjustment: Neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed.

  • Final Disposal: Dispose of the neutralized solution in accordance with local regulations for non-hazardous aqueous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for handling and disposing of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles - Double Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill waste_gen Generate Waste fume_hood->waste_gen minor_spill Minor Spill Protocol spill->minor_spill Yes (Minor) major_spill Major Spill Protocol: Evacuate & Call EHS spill->major_spill Yes (Major) spill->waste_gen No minor_spill->waste_gen segregate Segregate Waste by Type: - Solid - Liquid - Sharps waste_gen->segregate label_waste Label Waste Containers Correctly segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal (Incineration) store_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling and Disposal of this compound.

start Spill Identified assess Assess Spill Size start->assess minor Minor Spill assess->minor Small & Contained major Major Spill assess->major Large or Uncontained ppe Don Appropriate PPE (Including Respirator) minor->ppe evacuate Evacuate Area major->evacuate contain Contain Spill with Absorbent Materials ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose end End dispose->end alert Alert EHS/ Emergency Response evacuate->alert

Caption: Decision-Making Flowchart for this compound Spill Response.

References

Personal protective equipment for handling Dihydro-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Dihydro-5-azacytidine

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. As a hydrolytically stable analogue of 5-azacytidine (B1684299), it warrants rigorous safety measures due to its potential hazards, which are comparable to its parent compound.[1][2] 5-Azacytidine is classified as a probable human carcinogen (IARC Group 2A), is suspected of causing genetic defects, and may pose reproductive health risks.[3][4] Therefore, all handling and disposal procedures must be designed to minimize any potential exposure.

Hazard Identification and Classification
Hazard ClassificationGHS CodeDescriptionCitations
Acute Toxicity, OralH302Harmful if swallowed.[5][6][7]
Germ Cell MutagenicityH341Suspected of causing genetic defects.[5][6][7]
CarcinogenicityH350May cause cancer.[5][6][7]
Reproductive ToxicityH360 / H360FDMay damage fertility or the unborn child.[5][6][8]
Specific Target Organ ToxicityH372Causes damage to organs through prolonged or repeated exposure.[5][6][7]
Hazardous to the Aquatic EnvironmentH410Very toxic to aquatic life with long lasting effects.[5][6][7]

Operational Plan: Handling Procedures

All personnel must be trained on the procedures for handling cytotoxic agents before working with this compound.[3] Handling should occur in a designated area to prevent cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[9] Disposable PPE should not be reused.[10]

PPE CategorySpecificationRationale and Key GuidelinesCitations
Hand Protection Double gloving with chemotherapy-rated, powder-free nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately if contaminated. Hands must be washed thoroughly after gloves are removed.[3][9][10]
Body Protection Disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffs.Gowns must be demonstrated to be resistant to permeability by hazardous drugs. Contaminated gowns should be changed immediately.[9][10]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols. Standard safety glasses are insufficient.[3][9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Required when handling the powder form, when there is a risk of aerosolization, or during spill cleanup.[3][9]
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and the spread of the compound to other areas.[3][9]
Engineering Controls
  • Primary Engineering Control : All procedures that involve open handling of this compound, especially in its powder form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 125 feet/min.[3] This contains aerosols and dust, protecting the operator.

  • Designated Area : Establish a specific, clearly marked area for handling, preparation, and storage of the compound to minimize the risk of contaminating the wider laboratory space.

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure the designated BSC or fume hood is clean and decontaminated. Gather all necessary supplies, including PPE, and place absorbent, plastic-backed pads on the work surface.

  • Donning PPE : Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield/goggles, and respirator if needed).

  • Handling the Compound :

    • Handle this compound as a solid (lyophilized powder) whenever possible to avoid aerosol generation.[3]

    • For reconstitution, slowly inject the solvent down the side of the vial to minimize frothing or aerosolization. Keep the vial pointed away from your face. 5-Azacytidine is soluble in DMSO and water.[4]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Post-Handling : After handling, wipe down all surfaces in the work area with an appropriate decontamination solution.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The gown and remaining PPE are removed next, turning them inside out. Wash hands thoroughly with soap and water after all PPE is removed.

Emergency Procedures

Prompt and correct response to an exposure or spill is critical. Cytotoxic spill kits must be readily available in any area where the compound is handled.[3]

  • Skin Contact : Immediately flush the affected skin and hair with running water and soap if available. Remove any contaminated clothing. Seek medical attention if irritation occurs.[3][11]

  • Eye Contact : Immediately wash out the eye with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[3][8][12]

  • Inhalation : If dust is inhaled, immediately move the individual to fresh air. Encourage the patient to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention.[3][13]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink one or two glasses of water to dilute the chemical. Call a physician or poison control center immediately.[5][12][13]

  • Spill Cleanup :

    • Evacuate and secure the area to prevent entry.

    • Wear full PPE, including a respirator, before re-entering the area.[3]

    • Gently cover the spill with absorbent towels or spill control pillows from a cytotoxic spill kit.[3]

    • If the spill involves a powder, dampen the material with water first to prevent it from becoming airborne.[3][13]

    • Use a scoop and dustpan to collect the absorbed material and place it into a designated, sealed, and labeled hazardous waste container.[3]

    • Decontaminate the spill area twice with an appropriate cleaning agent.

    • Dispose of all cleanup materials as cytotoxic waste.[3]

Disposal Plan

All waste generated from handling this compound, including unused product, empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous cytotoxic waste.[3]

  • Segregation : Do not mix cytotoxic waste with other laboratory trash.

  • Containment : Place all solid waste (gloves, gowns, vials, etc.) into a leak-proof, puncture-resistant container that is clearly labeled as "Cytotoxic Waste" or "Hazardous Waste".[3]

  • Sharps : Used syringes, needles, and other sharps should be placed directly into a designated sharps container without being crushed or clipped.[3]

  • Liquid Waste : Collect liquid waste in a sealed, leak-proof container, also clearly labeled as cytotoxic waste. Do not empty into drains or sewers, as the compound is very toxic to aquatic life.[5][8]

  • Final Disposal : Dispose of all waste containers through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations for chemical landfill disposal.[3]

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase start Start prep_area Prepare Designated Area (BSC/Fume Hood) start->prep_area don_ppe Don Full PPE prep_area->don_ppe handle_compound Handle Compound (Weighing/Reconstitution) don_ppe->handle_compound Enter Controlled Area experiment Perform Experiment handle_compound->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Segregate & Contain Cytotoxic Waste wash_hands->dispose_waste end End dispose_waste->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.